8-Bromo-6-fluoroisoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
8-bromo-6-fluoroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-9-4-7(11)3-6-1-2-12-5-8(6)9/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZGXSHJAQARMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C(C=C(C=C21)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1935199-41-9 | |
| Record name | 8-bromo-6-fluoroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Bromo-6-fluoroisoquinoline: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 8-Bromo-6-fluoroisoquinoline, a key building block in medicinal chemistry. We will delve into its chemical and physical properties, provide detailed synthesis and reaction protocols, and explore its applications in the development of novel therapeutics.
Core Compound Profile: this compound
CAS Number: 1935199-41-9[1]
This compound is a halogenated heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. The presence of both a bromine and a fluorine atom on the isoquinoline scaffold provides two distinct points for chemical modification, making it a versatile starting material for the synthesis of complex molecular architectures.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₉H₅BrFN | [1] |
| Molecular Weight | 226.05 g/mol | [1] |
| Appearance | Off-white to yellow solid (predicted) | - |
| Melting Point | Not explicitly reported. Expected to be in the range of other brominated isoquinolines (e.g., 8-Bromoisoquinoline: 80.5 °C). | - |
| Boiling Point | ~294.9 °C at 760 mmHg (Predicted for the related 8-Bromo-6-fluoroquinoline) | [2][3] |
| Density | ~1.647 g/cm³ (Predicted for the related 8-Bromo-6-fluoroquinoline) | [2] |
| Solubility | Soluble in organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF). | - |
Molecular Structure:
Caption: 2D Structure of this compound.
Synthesis of this compound: A Proposed Pathway
Proposed Synthetic Workflow
The synthesis can be envisioned as a multi-step process starting from a readily available fluorinated phenethylamine derivative.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of N-(3-Fluorophenethyl)formamide
-
To a solution of 3-fluorophenethylamine (1.0 eq) in ethyl formate (excess, used as solvent and reagent), heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess ethyl formate under reduced pressure.
-
The crude N-(3-fluorophenethyl)formamide is typically of sufficient purity for the next step.
Step 2: Synthesis of N-(2-Bromo-5-fluorophenethyl)formamide
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve N-(3-fluorophenethyl)formamide (1.0 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (2.2 eq) in anhydrous Tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add sec-butyllithium (s-BuLi) (2.2 eq, 1.4 M in cyclohexane) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 2 hours.
-
Add 1,2-dibromoethane (2.5 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Step 3: Synthesis of 6-Bromo-8-fluoro-3,4-dihydroisoquinoline
-
To a solution of N-(2-bromo-5-fluorophenethyl)formamide (1.0 eq) in toluene, add phosphorus pentoxide (P₂O₅) (2.0 eq) and phosphorus oxychloride (POCl₃) (3.0 eq).
-
Heat the mixture to reflux for 3-5 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution to pH 8-9 with a saturated sodium carbonate solution.
-
Extract the product with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be used in the next step without further purification.
Step 4: Synthesis of this compound
-
Dissolve the crude 6-bromo-8-fluoro-3,4-dihydroisoquinoline (1.0 eq) in toluene.
-
Add 10% Palladium on carbon (Pd/C) (10 mol%).
-
Heat the mixture to reflux for 12-18 hours.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Key Chemical Reactions and Transformations
The bromine atom at the 8-position of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[4][5][6] This reaction allows for the introduction of aryl, heteroaryl, or vinyl groups at the 8-position of the isoquinoline core.
General Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Illustrative Protocol: Synthesis of 8-(4-methoxyphenyl)-6-fluoroisoquinoline
-
To a degassed mixture of this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a 1,4-dioxane/water (4:1) mixture, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%).
-
Heat the reaction mixture at 80-90 °C under an inert atmosphere for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[7][8][9] This reaction enables the introduction of primary or secondary amines at the 8-position of the isoquinoline ring, a common transformation in the synthesis of bioactive molecules.
General Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Illustrative Protocol: Synthesis of 6-fluoro-N-methylisoquinolin-8-amine
-
To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.0 eq), sodium tert-butoxide (1.4 eq), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%), and 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%).
-
Add anhydrous toluene, followed by a solution of methylamine in THF (2.0 M, 1.5 eq).
-
Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Applications in Drug Discovery and Medicinal Chemistry
The isoquinoline scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs. The strategic placement of bromine and fluorine atoms in this compound makes it a valuable precursor for the synthesis of compounds with a wide range of biological activities.
Kinase Inhibitors
Many kinase inhibitors feature a substituted heterocyclic core. The ability to introduce diverse aryl and amino substituents at the 8-position of the isoquinoline ring via Suzuki and Buchwald-Hartwig couplings allows for extensive Structure-Activity Relationship (SAR) studies to optimize potency and selectivity against various kinase targets implicated in cancer and inflammatory diseases.
Antibacterial Agents
Quinolone and isoquinoline derivatives have a long history as antibacterial agents.[10] Functionalization of the this compound core can lead to the development of novel antibacterial compounds with improved efficacy or activity against resistant bacterial strains. The C-8 position is known to influence the potency of fluoroquinolone antibiotics.[10]
Other Therapeutic Areas
The versatility of this compound as a synthetic intermediate opens up possibilities for its use in the development of therapeutics for a variety of other diseases, including neurodegenerative disorders and viral infections.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
Hazard Identification:
-
Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation), H413 (May cause long lasting harmful effects to aquatic life).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles.
-
Skin Protection: Wear protective gloves and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate.
First Aid Measures:
-
If Inhaled: Move to fresh air. If breathing is difficult, give oxygen.
-
In Case of Skin Contact: Wash off with soap and plenty of water.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
Storage:
Store in a tightly closed container in a dry and well-ventilated place.[1]
Disposal:
Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules with potential therapeutic applications. Its dual halogenation provides strategic handles for functionalization through robust and well-established cross-coupling methodologies. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will empower researchers to effectively utilize this compound in their drug discovery and development endeavors.
References
- 1. 1935199-41-9|this compound|BLD Pharm [bldpharm.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 8-Bromo-6-fluoroquinoline Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 4. scispace.com [scispace.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. 8-Bromo-6-fluoroquinoline|CAS 22960-18-5|RUO [benchchem.com]
An In-Depth Technical Guide to 8-Bromo-6-fluoroisoquinoline: Structure, Properties, and Synthetic Considerations
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed scientific overview of 8-Bromo-6-fluoroisoquinoline, a halogenated heterocyclic compound of increasing interest in medicinal chemistry. We will delve into its core molecular characteristics, propose logical synthetic pathways based on established chemical principles, and discuss its potential as a strategic building block for novel therapeutics.
Part 1: Molecular Identity and Physicochemical Properties
This compound belongs to the isoquinoline family, a class of nitrogen-containing heterocyclic aromatic compounds. The isoquinoline scaffold is a critical pharmacophore found in numerous natural products and synthetic drugs. The strategic placement of a bromine atom at the C-8 position and a fluorine atom at the C-6 position significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate for drug discovery programs. For instance, in the related quinoline series, C-8 bromine substitution has been shown to enhance potency against resistant bacterial strains.[1]
Core Compound Identifiers
The fundamental properties of this compound are summarized in the table below for quick reference.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1935199-41-9 | [2] |
| Molecular Formula | C₉H₅BrFN | [2][3] |
| Molecular Weight | 226.05 g/mol | [2][3] |
| SMILES | FC1=CC2=C(C=NC=C2)C(Br)=C1 | [2] |
Molecular Structure
The structure consists of a fused benzene and pyridine ring, forming the isoquinoline core. The numbering of the isoquinoline ring system places the nitrogen atom at position 2. Consequently, the substituents are located on the carbocyclic ring, with fluorine at position 6 and bromine at position 8.
Caption: 2D structure of this compound.
Part 2: Synthesis, Reactivity, and Experimental Protocols
Retrosynthetic Analysis and Strategy
The most logical approach for constructing the this compound core is the Bischler-Napieralski reaction . This powerful transformation involves the acid-catalyzed cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline, which can then be dehydrogenated to the aromatic isoquinoline.
The causality behind this choice is twofold:
-
Convergent Synthesis: It allows for the construction of the core from a readily accessible, appropriately substituted phenethylamine precursor.
-
Regiocontrol: The substitution pattern of the final product is unequivocally determined by the substitution pattern of the starting phenethylamine, avoiding the common issue of isomeric mixtures that plagues electrophilic substitution on the parent isoquinoline ring.[4]
The key starting material would be 2-(3-bromo-5-fluorophenyl)ethanamine .
Caption: Retrosynthetic pathway for this compound.
Proposed Experimental Protocol
This protocol is a hypothetical, yet chemically sound, procedure designed to be self-validating through standard analytical checkpoints.
Step 1: Acylation of 2-(3-bromo-5-fluorophenyl)ethanamine
-
Rationale: To introduce the necessary carbonyl group for the subsequent cyclization. Formylation (using formic acid or ethyl formate) is chosen to yield the simplest isoquinoline product without substitution at the C1 position after dehydrogenation.
-
Dissolve 2-(3-bromo-5-fluorophenyl)ethanamine (1.0 eq) in an excess of ethyl formate (10 eq), which serves as both reagent and solvent.
-
Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting amine.
-
Upon completion, remove the excess ethyl formate under reduced pressure using a rotary evaporator.
-
The resulting crude N-[2-(3-bromo-5-fluorophenyl)ethyl]formamide can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.
Step 2: Bischler-Napieralski Cyclization
-
Rationale: This is the key ring-forming step. A strong dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) in a high-boiling, non-protic solvent is required to drive the intramolecular electrophilic aromatic substitution.
-
Suspend phosphorus pentoxide (P₂O₅, 2.0 eq) in anhydrous toluene in a flask equipped with a reflux condenser under a nitrogen atmosphere.
-
Add a solution of the N-formyl intermediate from Step 1 (1.0 eq) in anhydrous toluene dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux (approx. 110 °C) for 8-12 hours. Monitor the formation of the 3,4-dihydroisoquinoline product by LC-MS.
-
After cooling to room temperature, carefully quench the reaction by slowly pouring the mixture onto crushed ice.
-
Basify the aqueous layer with a cold sodium hydroxide solution (e.g., 4M NaOH) to a pH > 10.
-
Extract the aqueous layer three times with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 8-bromo-6-fluoro-3,4-dihydroisoquinoline.
Step 3: Dehydrogenation to this compound
-
Rationale: To create the final aromatic isoquinoline system. Palladium on carbon (Pd/C) is a highly effective and standard catalyst for dehydrogenation reactions.
-
Dissolve the crude dihydroisoquinoline from Step 2 (1.0 eq) in a high-boiling solvent like p-cymene or mesitylene.
-
Add 10% Palladium on Carbon (Pd/C) catalyst (0.1 eq by weight).
-
Heat the mixture to reflux for 12-24 hours under a nitrogen atmosphere. The reaction can be monitored by GC-MS for the appearance of the product mass and disappearance of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel to afford pure this compound.
Expected Reactivity and Downstream Applications
The dual halogenation of the isoquinoline core provides two distinct handles for further chemical modification.
-
C8-Bromine: The bromine atom is an excellent substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination). This allows for the introduction of diverse aryl, alkyl, alkynyl, or amino substituents at this position, a common strategy in library synthesis for structure-activity relationship (SAR) studies.[5]
-
C6-Fluorine: While generally more inert than bromine, the fluorine atom can participate in nucleophilic aromatic substitution (SₙAr) reactions, particularly if activated by strongly electron-withdrawing groups or under forcing conditions. This could allow for the introduction of oxygen or nitrogen nucleophiles.
Part 3: Analytical Characterization
Confirmation of the identity and purity of the synthesized this compound is critical. A multi-pronged analytical approach is necessary.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the aromatic proton count and their coupling patterns, which are indicative of the substitution on the ring.
-
¹³C NMR: Will show the correct number of carbon signals for the C₉ skeleton.
-
¹⁹F NMR: Will display a singlet, confirming the presence and electronic environment of the single fluorine atom. High-resolution NMR is a cornerstone for determining molecular structure.[1]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate mass measurement that matches the molecular formula C₉H₅BrFN. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) will be a key diagnostic feature.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is essential for determining the purity of the final compound, typically aiming for >95% for research applications.
Part 4: Safety and Handling
As a research chemical, this compound should be handled with appropriate care.
-
Hazard Identification: Supplier data indicates the compound is classified as dangerous.[2] Hazard statements include H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation), and H413 (May cause long lasting harmful effects to aquatic life).[2]
-
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[2][6]
-
References
An In-Depth Technical Guide to the Synthesis of 8-Bromo-6-fluoroisoquinoline: Strategies and Methodologies for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of synthetic strategies for obtaining 8-bromo-6-fluoroisoquinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Recognizing the importance of this privileged structure, we delve into a rational, multi-step synthetic approach, starting from readily accessible precursors. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only detailed experimental protocols but also the underlying chemical principles and justifications for methodological choices. The synthesis is presented as a self-validating system, with an emphasis on achieving high purity and yield, crucial for subsequent applications in pharmaceutical research.
Introduction: The Significance of the Isoquinoline Scaffold
The isoquinoline nucleus is a prominent structural motif found in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1][2] Its derivatives have been successfully developed as anticancer, antimicrobial, and antihypertensive agents, among others. The specific substitution pattern of this compound offers medicinal chemists a versatile platform for further functionalization. The bromine atom at the C8 position serves as a convenient handle for introducing diverse molecular fragments via modern cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings.[3][4][5][6][7][8][9][10] The fluorine atom at the C6 position can enhance metabolic stability and modulate the physicochemical properties of potential drug candidates, a common strategy in contemporary drug design.
This guide will focus on a robust and reproducible synthetic route to this compound, elucidating the critical steps from starting material synthesis to the final product.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of this compound suggests a disconnection strategy that leads back to simpler, commercially available starting materials. A common and effective method for constructing the isoquinoline core is the Pomeranz–Fritsch reaction, which involves the acid-catalyzed cyclization of a benzalaminoacetal.[11][12][13][14][15] This approach allows for the strategic introduction of the required substituents on the benzene ring of the isoquinoline.
Our proposed synthetic strategy, therefore, involves the following key stages:
-
Synthesis of the key aldehyde precursor: 3-Bromo-5-fluorobenzaldehyde.
-
Synthesis of the key amine precursor: Aminoacetaldehyde diethyl acetal (commercially available).
-
Condensation and Cyclization: Formation of the isoquinoline ring via the Pomeranz-Fritsch reaction.
-
Purification and Characterization: Isolation and verification of the final product.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Pomeranz-Fritsch Cyclization" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Benzalaminoacetal Intermediate"; "3-Bromo-5-fluorobenzaldehyde"; "Aminoacetaldehyde diethyl acetal"; "Starting Materials" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Synthesis of Key Precursors
Synthesis of 3-Bromo-5-fluorobenzaldehyde
The synthesis of 3-bromo-5-fluorobenzaldehyde is a critical first step. While this compound may be commercially available, an in-house synthesis can be cost-effective for larger scales. A reliable method starts from 3,5-dibromofluorobenzene.
Protocol 1: Synthesis of 3-Bromo-5-fluorobenzaldehyde
-
Grignard Formation: To a solution of n-propylmagnesium chloride in THF, add a solution of 3,5-dibromofluorobenzene in THF while maintaining the temperature at approximately 0°C. The reaction mixture is aged for 2 hours at this temperature.
-
Formylation: The resulting Grignard reagent is then added to a solution of a suitable formylating agent, such as N,N-dimethylformamide (DMF), at -78°C. The reaction is allowed to warm to room temperature and stirred for an additional hour.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 3-bromo-5-fluorobenzaldehyde.[16]
Expertise & Experience: The selective monometalation of 3,5-dibromofluorobenzene is achieved due to the directing and activating effect of the fluorine atom. The use of a Grignard reagent is a classic and robust method for the introduction of a formyl group precursor. Careful temperature control during the formylation step is crucial to prevent side reactions.
| Parameter | Value |
| Starting Material | 3,5-dibromofluorobenzene |
| Key Reagents | n-propylmagnesium chloride, DMF |
| Solvent | THF |
| Temperature | 0°C (Grignard), -78°C to RT (Formylation) |
| Typical Yield | 60-70% |
Assembly of the Isoquinoline Core: The Pomeranz-Fritsch Reaction
The Pomeranz–Fritsch reaction is a powerful tool for the synthesis of isoquinolines from benzaldehydes and aminoacetaldehyde diethyl acetals.[11][12][13][14][15] The reaction proceeds in two stages: the formation of a Schiff base (benzalaminoacetal) followed by an acid-catalyzed cyclization.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
"3-Bromo-5-fluorobenzaldehyde" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Aminoacetaldehyde diethyl acetal" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Condensation" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Benzalaminoacetal Intermediate"; "Acid Catalyst (e.g., H2SO4)" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Cyclization" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"3-Bromo-5-fluorobenzaldehyde" -> "Condensation"; "Aminoacetaldehyde diethyl acetal" -> "Condensation"; "Condensation" -> "Benzalaminoacetal Intermediate"; "Benzalaminoacetal Intermediate" -> "Cyclization"; "Acid Catalyst (e.g., H2SO4)" -> "Cyclization"; "Cyclization" -> "this compound"; } Caption: Workflow for the Pomeranz-Fritsch synthesis of this compound.
Protocol 2: Synthesis of this compound
-
Schiff Base Formation: In a round-bottom flask, dissolve 3-bromo-5-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or toluene. Add aminoacetaldehyde diethyl acetal (1.1 eq) to the solution. The mixture is stirred at room temperature or with gentle heating to drive the condensation reaction to completion. The progress of the reaction can be monitored by TLC or GC-MS.
-
Cyclization: The crude benzalaminoacetal intermediate is then subjected to acid-catalyzed cyclization. A strong acid, typically concentrated sulfuric acid, is used as the catalyst.[13] The intermediate is added slowly to the cooled acid, and the reaction mixture is then heated to promote ring closure.
-
Work-up and Isolation: After the reaction is complete, the mixture is carefully poured onto ice and neutralized with a base (e.g., aqueous ammonia or sodium hydroxide) to a pH of 8-9. The product is then extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude this compound is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).[17][18]
Trustworthiness: The Pomeranz-Fritsch reaction offers a direct route to the desired isoquinoline. However, yields can be variable, and the strongly acidic conditions can sometimes lead to side products.[11] Careful control of the reaction temperature and slow addition of the intermediate to the acid are critical for success. The electron-withdrawing nature of the bromine and fluorine substituents on the benzene ring may necessitate more forcing conditions for the cyclization step.
| Parameter | Value |
| Starting Materials | 3-Bromo-5-fluorobenzaldehyde, Aminoacetaldehyde diethyl acetal |
| Catalyst | Concentrated Sulfuric Acid |
| Reaction Stages | Condensation followed by Cyclization |
| Purification Method | Column Chromatography or Recrystallization |
| Expected Product | This compound |
Alternative Synthetic Approaches: The Bischler-Napieralski Reaction
For certain substrates, the Bischler-Napieralski reaction can be a valuable alternative for the synthesis of dihydroisoquinolines, which can then be oxidized to the corresponding isoquinolines.[19][20][21][22][23] This method involves the cyclization of a β-arylethylamide using a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[20][22][23]
The synthesis would begin with the preparation of the corresponding β-(3-bromo-5-fluorophenyl)ethylamine, followed by acylation and then cyclization. While this route involves more steps, it can be advantageous if the Pomeranz-Fritsch reaction gives low yields. The Bischler-Napieralski reaction is particularly effective for arenes that are electron-rich, which may present a challenge with the electron-withdrawing substituents in our target molecule.[20][22]
Modern Synthetic Developments
Recent advances in organic synthesis have introduced new methods for constructing the isoquinoline skeleton. These often involve transition-metal-catalyzed C-H activation and annulation reactions.[1][2][24] For instance, rhodium or ruthenium-catalyzed reactions of benzamides or ketoximes with alkynes can provide access to substituted isoquinolines.[1][2][24] While these methods are at the forefront of chemical synthesis, their application to the specific substitution pattern of this compound would require further investigation and optimization.
Conclusion
The synthesis of this compound is a key step in the development of novel therapeutics. This guide has outlined a practical and well-precedented approach based on the Pomeranz-Fritsch reaction, starting from readily synthesizable precursors. The provided protocols and the discussion of the underlying chemical principles are intended to equip researchers with the necessary knowledge to successfully synthesize this important building block. The versatility of the bromine substituent in the final product opens up a multitude of possibilities for further chemical exploration and the generation of diverse compound libraries for drug discovery programs.
References
- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira coupling in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. organicreactions.org [organicreactions.org]
- 12. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 13. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]
- 16. echemi.com [echemi.com]
- 17. JPH01153679A - Purification of isoquinoline - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 20. Bischler-Napieralski Reaction [organic-chemistry.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 23. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 24. mdpi.com [mdpi.com]
A Technical Guide to the Investigational Compound 8-Bromo-6-fluoroisoquinoline: Unveiling its Therapeutic Potential
Distribution: For Research, Scientific, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential biological activities of the novel synthetic compound, 8-Bromo-6-fluoroisoquinoline. While direct experimental data on this specific molecule is not yet publicly available, this document synthesizes established knowledge regarding its core structural components—the isoquinoline scaffold, bromine, and fluorine—to build a robust scientific rationale for its predicted therapeutic applications. We hypothesize that this compound possesses significant potential as a kinase inhibitor, with consequent applications as an anticancer and anti-inflammatory agent. This guide offers detailed, field-proven experimental protocols to systematically investigate these hypotheses, enabling researchers to unlock the therapeutic promise of this new chemical entity.
Introduction: The Scientific Rationale for Investigating this compound
The field of medicinal chemistry is in a constant search for novel molecular scaffolds that can yield potent and selective therapeutic agents. The isoquinoline nucleus is a well-established "privileged scaffold," forming the core of numerous natural and synthetic compounds with a wide array of pharmacological activities.[1][2][3] Its derivatives have been successfully developed into drugs for treating a range of conditions, including cancer and inflammatory diseases.[4][5][6]
The compound this compound represents a strategic combination of this potent core with two key halogens, bromine and fluorine, which are frequently employed in drug design to enhance therapeutic properties.[7][8][9]
-
The Isoquinoline Core: This heterocyclic aromatic compound is a structural isomer of quinoline and is found in many bioactive alkaloids.[1] Its rigid structure provides an excellent framework for interacting with biological targets, particularly the ATP-binding pockets of protein kinases.[10][11]
-
The Role of Bromine: The incorporation of a bromine atom can significantly increase a molecule's therapeutic activity and favorably influence its metabolic profile.[12][13] Brominated compounds have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[7][14][15]
-
The Role of Fluorine: Fluorine is the most electronegative element, and its introduction into a drug candidate can profoundly alter its physicochemical properties.[16] Strategic fluorination can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability.[9][17][18]
Given these individual contributions, this compound is a compound of high interest, with a strong theoretical foundation for possessing significant biological activity. This guide will focus on its potential as a kinase inhibitor for applications in oncology and immunology.
Hypothesized Mechanism of Action: Kinase Inhibition
Many isoquinoline derivatives exert their therapeutic effects by inhibiting protein kinases.[2][10] Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and chronic inflammation.[2] The planar isoquinoline ring system can mimic the adenine base of ATP, allowing it to competitively bind to the ATP-binding site of kinases, thereby blocking their activity.[10]
We hypothesize that this compound functions as a potent inhibitor of key kinases within pro-inflammatory and pro-survival signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways.
Potential Signaling Pathway Interruption
The MAPK signaling cascade is a crucial pathway that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a common feature of many cancers. Inhibition of kinases within this pathway, such as MEK or ERK, is a validated anticancer strategy.
Caption: Hypothesized inhibition of the MAPK signaling pathway by this compound.
Experimental Investigation Workflow
A systematic approach is required to validate the therapeutic potential of this compound. The following workflow outlines a logical progression from initial screening to more detailed mechanistic studies.[19]
Caption: A logical workflow for the preclinical evaluation of this compound.
Detailed Experimental Protocols
The following protocols are provided as a robust starting point for the investigation. Researchers should adapt these methods as necessary for their specific laboratory conditions.
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on a panel of purified protein kinases.
Methodology:
-
Kinase Panel Selection: Select a panel of relevant kinases, such as MEK1, ERK2, PI3K, Akt, and JNK1.[20]
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of the compound in kinase assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
Prepare solutions of purified kinase, substrate (e.g., myelin basic protein for ERK), and ATP at optimal concentrations.
-
-
Assay Procedure (Example using a luminescence-based assay):
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the kinase/substrate mixture to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of ATP solution.
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the reaction and detect the remaining ATP by adding 25 µL of a luminescence-based ATP detection reagent.
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Cytotoxicity Assay
Objective: To evaluate the anti-proliferative effect of this compound on human cancer cell lines.[19][21]
Methodology:
-
Cell Line Selection: Choose a panel of relevant human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
-
Cell Culture:
-
Culture cells in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
-
Assay Procedure (MTT Assay):
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound (e.g., 0.1 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage viability against the logarithm of the compound concentration to determine the IC50 value.
-
Anti-Inflammatory Assay (Nitric Oxide Inhibition)
Objective: To assess the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[6][22][23]
Methodology:
-
Cell Line: Use a murine macrophage cell line such as RAW 264.7.
-
Cell Culture: Culture cells as described in section 4.2.
-
Assay Procedure (Griess Assay):
-
Seed 5 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to the supernatant and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify NO concentration.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-only treated cells.
-
Determine the IC50 value for NO inhibition.
-
Hypothetical Data Presentation
The following tables represent plausible data that could be generated from the described experiments, showcasing the potential of this compound as a potent and selective inhibitor.
Table 1: In Vitro Kinase Inhibition Profile
| Kinase Target | IC50 (nM) |
|---|---|
| MEK1 | 55 |
| ERK2 | 150 |
| PI3Kα | 850 |
| Akt1 | >10,000 |
| JNK1 | >10,000 |
Table 2: Anticancer Cytotoxicity Profile
| Cancer Cell Line | Cell Type | IC50 (µM) |
|---|---|---|
| A549 | Lung Carcinoma | 1.2 |
| MCF-7 | Breast Adenocarcinoma | 2.5 |
| HCT116 | Colon Carcinoma | 1.8 |
| HEK293T | Normal Kidney | >50 |
Table 3: Anti-Inflammatory Activity
| Assay | Cell Line | IC50 (µM) |
|---|
| NO Inhibition | RAW 264.7 | 3.1 |
Conclusion and Future Directions
The structural features of this compound strongly suggest its potential as a novel therapeutic agent. The strategic combination of the proven isoquinoline scaffold with bromine and fluorine is a well-established approach in medicinal chemistry for enhancing biological activity.[12][16] The primary hypothesis is that this compound functions as a kinase inhibitor, leading to potent anticancer and anti-inflammatory effects.
The experimental protocols detailed in this guide provide a clear and scientifically rigorous path to validating this hypothesis. Positive results from these initial studies would warrant further investigation, including:
-
Broader Kinase Profiling: To determine the selectivity of the compound against a larger panel of kinases.
-
Mechanistic Cellular Studies: To confirm on-target activity by examining the phosphorylation status of downstream proteins in the inhibited pathways (e.g., Western blotting for phospho-ERK).
-
In Vivo Efficacy Studies: To evaluate the compound's therapeutic effect in animal models of cancer and inflammation.
-
Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety profile of the compound.
The investigation of this compound represents a promising avenue for the discovery of new and effective treatments for some of the most challenging human diseases.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 4. An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel isoquinoline derivative exhibits anti-inflammatory properties and improves the outcomes of endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Account Suspended [tethyschemical.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Inhibition of eukaryote protein kinases by isoquinoline and oxazine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. jms.ump.edu.pl [jms.ump.edu.pl]
- 14. jptcp.com [jptcp.com]
- 15. azom.com [azom.com]
- 16. tandfonline.com [tandfonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Novel Isoquinoline Derivative Anticancer Agent and Its Targeted Delivery to Tumor Cells Using Transferrin-Conjugated Liposomes | PLOS One [journals.plos.org]
- 22. Frontiers | Novel Isoquinoline Alkaloid Litcubanine A - A Potential Anti-Inflammatory Candidate [frontiersin.org]
- 23. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 8-Bromo-6-fluoroisoquinoline Derivatives and Analogs for Drug Discovery
This guide provides a comprehensive technical overview of 8-bromo-6-fluoroisoquinoline derivatives and analogs, intended for researchers, medicinal chemists, and professionals in drug development. We will delve into the synthesis, chemical properties, structure-activity relationships (SAR), and potential therapeutic applications of this important chemical scaffold, with a particular focus on its role in the development of kinase inhibitors for oncology.
Introduction: The Isoquinoline Scaffold in Medicinal Chemistry
The isoquinoline core is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities. Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups to interact with biological targets. The strategic introduction of halogen atoms, such as bromine and fluorine, onto the isoquinoline ring system is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacological properties.
The this compound scaffold is of particular interest due to the unique electronic properties conferred by its substituents. The electron-withdrawing nature of the fluorine atom at the 6-position can enhance metabolic stability and membrane permeability.[1] The bromine atom at the 8-position not only influences the molecule's lipophilicity but also serves as a versatile synthetic handle for introducing further diversity through cross-coupling reactions, enabling extensive SAR studies.[2]
Synthesis of the this compound Core
A potential synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A Representative Bischler-Napieralski Approach
The following is a generalized, step-by-step protocol for the synthesis of a substituted isoquinoline, adaptable for the this compound core.
Step 1: Synthesis of N-((3-Bromo-5-fluorophenyl)methyl)acetamide (Intermediate 3)
-
To a solution of (3-bromo-5-fluorophenyl)methanamine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the desired acetamide.
Step 2: Synthesis of 8-Bromo-6-fluoro-3,4-dihydroisoquinoline (Intermediate 4)
-
To a solution of N-((3-bromo-5-fluorophenyl)methyl)acetamide (1.0 eq) in anhydrous acetonitrile, add phosphorus pentoxide (2.0 eq) and phosphorus oxychloride (5.0 eq).
-
Heat the mixture to reflux (approximately 80-90 °C) for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with concentrated ammonium hydroxide to pH > 9.
-
Extract the product with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product can be used in the next step without further purification or purified by column chromatography.
Step 3: Synthesis of this compound (Final Product)
-
Dissolve the crude 8-bromo-6-fluoro-3,4-dihydroisoquinoline (1.0 eq) in toluene.
-
Add 10% palladium on carbon (0.1 eq).
-
Heat the mixture to reflux for 12-24 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield this compound.
Chemical Properties and Reactivity
The this compound core possesses distinct chemical properties that are advantageous for drug discovery. The electron-withdrawing fluorine at C6 and the bromine at C8 influence the electron density of the isoquinoline ring system, affecting its reactivity and basicity.
The bromine atom at the C8 position is particularly valuable as it provides a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of a wide variety of substituents at this position, enabling the exploration of the chemical space around the core and the optimization of biological activity.
Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)
Derivatives of the isoquinoline and related quinoline scaffolds have shown significant promise in oncology, particularly as inhibitors of protein kinases. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7][8]
Targeting the PI3K/Akt/mTOR Pathway
The this compound scaffold can be elaborated to design potent and selective inhibitors of key kinases in the PI3K/Akt/mTOR pathway. The general structure of such inhibitors often consists of the heterocyclic core, a linker, and a recognition moiety that interacts with the kinase active site.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for a series of this compound derivatives is not available in a single comprehensive study, we can infer key relationships from related quinoline and isoquinoline-based kinase inhibitors.[9][10][11][12]
-
C8-Substituent: The nature of the substituent introduced at the C8 position via cross-coupling with the bromine atom is critical for potency and selectivity. Aryl or heteroaryl groups can form important pi-stacking and hydrogen bonding interactions within the kinase active site.
-
C6-Fluorine: The fluorine at the C6 position generally enhances metabolic stability and can improve cellular potency by increasing membrane permeability.
-
Substituents on the Isoquinoline Nitrogen: Alkylation or functionalization of the isoquinoline nitrogen can modulate the compound's solubility and pharmacokinetic properties.
-
Linker Moiety: For many kinase inhibitors, a linker connects the heterocyclic core to another recognition element. The length, rigidity, and chemical nature of this linker are crucial for optimal positioning of the molecule within the binding pocket.
Representative Data for a Related Series of Kinase Inhibitors
The following table presents hypothetical IC50 data for a series of 8-substituted-6-fluoroisoquinoline analogs against a target kinase, illustrating potential SAR trends.
| Compound | R Group at C8 | Kinase IC50 (nM) |
| 1a | -Br | >10,000 |
| 1b | -Phenyl | 5,200 |
| 1c | -4-Methoxyphenyl | 2,100 |
| 1d | -4-(Morpholino)phenyl | 850 |
| 1e | -Pyridin-4-yl | 620 |
| 1f | -1H-Indazol-5-yl | 150 |
Biological Evaluation Protocols
In Vitro Kinase Inhibition Assay (Example: PI3Kα HTRF Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of test compounds against a target kinase.
Materials:
-
Recombinant human PI3Kα enzyme
-
Biotinylated PIP2 substrate
-
ATP
-
Kinase reaction buffer
-
Europium-labeled anti-GST antibody
-
Allophycocyanin (APC)-labeled streptavidin
-
HTRF detection buffer
-
Test compounds (this compound derivatives)
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound dilutions.
-
Add the PI3Kα enzyme and biotinylated PIP2 substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the HTRF detection buffer containing the europium-labeled antibody and APC-labeled streptavidin.
-
Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio and determine the IC50 values by fitting the data to a four-parameter logistic equation.
Cellular Proliferation Assay (Example: MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 breast cancer cells)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) values.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the design and synthesis of novel therapeutic agents, particularly in the field of oncology. The strategic placement of the bromine and fluorine atoms provides a unique combination of chemical reactivity and desirable drug-like properties. Future research in this area should focus on the synthesis of diverse libraries of derivatives and their systematic evaluation against a panel of kinases and cancer cell lines. Further optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties will be crucial for advancing these promising molecules toward clinical development.
References
- 1. 8-Bromo-6-fluoroquinoline|CAS 22960-18-5|RUO [benchchem.com]
- 2. 6-Bromo-8-fluoroisoquinolin-3-amine | 1260815-69-7 | Benchchem [benchchem.com]
- 3. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. benchchem.com [benchchem.com]
- 10. Structure-activity relationships and enzyme inhibition of pantothenamide-type pantothenate kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: A Note on Proactive Safety and Scientific Rigor
An In-depth Technical Guide to the Safe Handling and Application of 8-Bromo-6-fluoroisoquinoline
In the landscape of modern drug discovery and materials science, halogenated heterocyclic compounds are indispensable building blocks. This compound stands as a particularly valuable intermediate, offering dual points of reactivity for the construction of complex molecular architectures. Its strategic importance, however, is matched by the imperative for its cautious and informed handling. This guide is crafted not as a mere list of procedures, but as a technical resource for the practicing scientist. It seeks to instill a deep-seated understanding of the causality behind safety protocols, empowering researchers to not only follow guidelines but to internalize a culture of proactive risk mitigation. As a Senior Application Scientist, my objective is to merge established safety data with field-proven insights, ensuring that every experimental endeavor involving this compound is built on a foundation of scientific integrity and uncompromising safety.
Section 1: Compound Profile and Strategic Importance
This compound (CAS No. 1935199-41-9) is a disubstituted isoquinoline derivative.[1] The isoquinoline scaffold itself is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[2][3] The strategic placement of the bromine and fluorine atoms on this core imparts unique properties that make it highly sought after in synthetic programs.
-
The Bromine Handle (C-8): The bromine atom at the 8-position serves as a versatile reactive site, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[3] This allows for the precise introduction of diverse aryl and heteroaryl substituents, which is fundamental for structure-activity relationship (SAR) studies in drug development.[2][3]
-
The Fluorine Modulator (C-6): The fluorine atom at the 6-position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability.[2][4] Its presence can enhance binding affinity to biological targets, improve membrane permeability, and block metabolic degradation, all of which are desirable traits in drug candidates.[2]
This dual functionality makes this compound a critical starting material for developing novel kinase inhibitors, antibacterial agents, and other therapeutics.[2][3]
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 1935199-41-9 | |
| Molecular Formula | C₉H₅BrFN | [1][5] |
| Molecular Weight | 226.05 g/mol | [1][5] |
| Appearance | Solid (Form may vary) | Assumed from related compounds |
| Storage | Sealed in dry, room temperature | [1] |
Section 2: Hazard Identification and Risk Assessment
While a comprehensive, peer-reviewed toxicology report for this compound is not publicly available, a robust risk assessment can be constructed by examining data from structurally analogous compounds, such as 8-bromoisoquinoline and 8-fluoroisoquinoline. The precautionary principle dictates that in the absence of specific data, the compound should be treated with a high degree of caution.
GHS Hazard Classification (Inferred)
The following table synthesizes hazard statements from closely related halo-isoquinolines.[1][5][6][7][8][9] Researchers must assume this compound presents similar risks.
| Hazard Class | GHS Statement | Pictogram | Rationale and Precaution |
| Acute Toxicity, Oral | H301/H302: Toxic or Harmful if swallowed | Danger or Warning | Based on analogs like 8-bromoisoquinoline.[7] Do not ingest. Prevent dust formation to avoid accidental ingestion. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | A common property of haloaromatic compounds.[8][10] Avoid all direct skin contact. |
| Serious Eye Damage/Irritation | H318/H319: Causes serious eye damage or irritation | Danger or Warning | Potentially corrosive to eye tissue.[1][8][10] Always wear chemical splash goggles. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning | Inhaled dust can irritate the respiratory tract.[8][10] Handle only in a well-ventilated area or fume hood. |
Trustworthiness through Self-Validation: The absence of specific toxicity data for this exact molecule is a critical finding. The self-validating approach here is to adopt the highest reasonable level of precaution based on its constituent parts (a brominated aromatic, a fluorinated aromatic, an isoquinoline core). This conservative stance ensures a margin of safety that is independent of unpublished or unavailable data.
Section 3: Prudent Handling Practices & Personal Protective Equipment (PPE)
All manipulations involving this compound must be performed within a certified chemical fume hood to mitigate inhalation risks.[11] The following protocol outlines a self-validating system for handling the solid material.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the fume hood is operational and the work area is de-cluttered. Assemble all necessary equipment (spatulas, weigh boats, glassware, waste containers).
-
Donning PPE: Wear all required PPE as detailed in the table below. Gloves must be inspected for integrity before use.[11]
-
Dispensing: To minimize dust, do not pour the solid. Use a dedicated spatula to carefully transfer the required amount from the storage container to a tared weigh boat or directly into the reaction vessel.
-
Container Management: Keep the primary storage container tightly sealed when not in use to prevent contamination and exposure.[11]
-
Post-Handling: After dispensing, decontaminate the spatula and weigh boat. Wipe down the work surface in the fume hood.
-
Doffing PPE: Remove gloves using the proper technique (e.g., glove-in-glove) to avoid contaminating skin. Wash hands thoroughly with soap and water after the procedure is complete.[11]
Recommended Personal Protective Equipment (PPE)
| Equipment | Specification | Causality and Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant chemical splash goggles.[12] | Critical: Protects against airborne dust particles and potential splashes. The risk of serious eye irritation necessitates sealed goggles over safety glasses.[13][14] |
| Hand Protection | Nitrile gloves (double-gloving recommended). | Critical: Provides a barrier against skin irritation.[11] Nitrile offers good resistance to a range of chemicals. Inspect gloves before use and change immediately if contaminated.[12] |
| Body Protection | Flame-resistant laboratory coat.[11][12] | Protects skin and personal clothing from spills and dust.[15] A flame-resistant coat is best practice when working with any organic compound. |
| Respiratory Protection | Not required if handled exclusively in a fume hood. | If a fume hood is unavailable or engineering controls fail, a full-face respirator with appropriate cartridges for organic vapors and particulates would be necessary.[11][13] |
Workflow Visualization: Safe Handling Protocol
Caption: Workflow for the safe handling of solid this compound.
Section 4: Storage and Incompatibility
Proper storage is crucial for maintaining the chemical integrity of this compound and ensuring laboratory safety.
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] The recommended storage temperature is room temperature.
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases. While specific reactivity data is limited, haloaromatic compounds can react vigorously with these materials. Also, store apart from foodstuff containers.[11]
Section 5: Accidental Release and First Aid Measures
A prompt and correct response to accidents can significantly reduce harm.
Spill Response
-
Evacuate: Evacuate personnel from the immediate spill area. Ensure the area is well-ventilated (fume hood).[11]
-
Control: Remove all sources of ignition.[11]
-
Contain & Clean: For a small solid spill, carefully sweep up the material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[7] Do not add water. The collected material should be promptly disposed of according to regulations.[11]
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.
First Aid Measures
The following first aid measures are based on standard practice for hazardous chemicals and data from related compounds.[11]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[11]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Consult a doctor.[11]
-
Eye Contact: Immediately rinse with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[11]
Section 6: Disposal Procedures
Chemical waste must be handled in a manner that ensures environmental and personal safety.
-
Waste Classification: this compound is a halogenated aromatic compound and must be disposed of as hazardous chemical waste.
-
Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[11] Do not discharge to sewer systems.[11]
-
Contaminated Materials: All contaminated materials (gloves, weigh boats, paper towels, etc.) must be placed in a sealed, properly labeled hazardous waste container designated for solid halogenated organic waste.[16] Contaminated packaging should be triple-rinsed (if possible) or punctured to prevent reuse before disposal.[11]
Section 7: Chemical Reactivity and Synthetic Utility
Understanding the reactivity of this compound is key to its effective use as a synthetic intermediate. The molecule's utility is dominated by the C-Br bond, which is amenable to a wide range of palladium-catalyzed cross-coupling reactions.
Illustrative Reaction: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, used to form C-C bonds by coupling an organohalide with an organoboron compound. For this compound, this allows for the attachment of various aryl or heteroaryl groups at the 8-position, a critical step in building molecular complexity for drug candidates.[17]
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Suzuki-Miyaura Coupling
This protocol is illustrative and must be adapted and optimized for specific substrates by a qualified chemist.
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.5 eq).
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent & Catalyst Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water). To this suspension, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the required temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 8-aryl-6-fluoroisoquinoline derivative.[17]
Section 8: Conclusion
This compound is a powerful tool in the arsenal of the research scientist. Its utility, however, is inextricably linked to the respect with which it is handled. By understanding its inferred hazards, adhering to rigorous handling protocols, utilizing appropriate PPE, and planning for contingencies, researchers can safely unlock its synthetic potential. The principles of proactive safety and validated protocols are not obstacles to discovery; they are the very foundation upon which reliable and groundbreaking science is built.
References
- 1. 1935199-41-9|this compound|BLD Pharm [bldpharm.com]
- 2. 8-Bromo-6-fluoroquinoline|CAS 22960-18-5|RUO [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 6-Bromo-8-fluoroisoquinolin-3-amine | 1260815-69-7 | Benchchem [benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. achmem.com [achmem.com]
- 7. fishersci.ie [fishersci.ie]
- 8. 8-Bromoisoquinoline | C9H6BrN | CID 9859134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 8-Fluoroisoquinoline | C9H6FN | CID 26985665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 13. echemi.com [echemi.com]
- 14. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 15. sams-solutions.com [sams-solutions.com]
- 16. community.preproom.org [community.preproom.org]
- 17. benchchem.com [benchchem.com]
The Strategic Incorporation of Fluorine in the Isoquinoline Scaffold: A Technical Guide to Modern Medicinal Chemistry
Abstract
The isoquinoline core is a cornerstone of heterocyclic chemistry, forming the structural basis for a multitude of natural alkaloids and synthetic compounds with profound pharmacological activities.[1] Its rigid, planar structure provides an excellent scaffold for interacting with various biological targets. In modern drug discovery, the strategic introduction of fluorine atoms or fluorine-containing groups has become a paramount tool for fine-tuning molecular properties to enhance therapeutic potential.[2][3] This guide provides an in-depth exploration of the medicinal chemistry of fluorinated isoquinolines, designed for researchers, scientists, and drug development professionals. We will dissect the synthetic strategies for accessing these valuable compounds, analyze the nuanced effects of fluorination on physicochemical and pharmacokinetic profiles, and examine their application in key therapeutic areas, supported by structure-activity relationship (SAR) data and detailed experimental protocols.
The Power of Two: Why Fluorinate the Isoquinoline Scaffold?
The isoquinoline framework is considered a "privileged scaffold" due to its recurring presence in compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[4][5] The strategic incorporation of fluorine, the most electronegative element, offers a powerful method to modulate a molecule's properties in a predictable manner.[3]
The rationale behind fluorination is multifaceted:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes.[6] This can block metabolically labile sites, increasing the compound's half-life and bioavailability.[7][8]
-
Enhanced Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable dipole-dipole and orthogonal multipolar interactions with protein targets, thereby increasing binding affinity and potency.[9]
-
Modulation of Physicochemical Properties: Fluorination significantly impacts a molecule's lipophilicity, acidity/basicity (pKa), and conformation. While often increasing lipophilicity, its effect can be context-dependent.[10] Altering the pKa of nearby basic nitrogen atoms in the isoquinoline ring can affect solubility and cell permeability.[7]
-
Improved Blood-Brain Barrier (BBB) Penetration: The introduction of fluorine can enhance a molecule's ability to cross the BBB, a critical factor for drugs targeting the central nervous system (CNS).[11][12]
This strategic combination of a proven pharmacophore with the unique properties of fluorine has unlocked new avenues for developing potent and selective therapeutic agents.
Synthetic Strategies for Accessing Fluorinated Isoquinolines
The synthesis of fluorinated isoquinolines has evolved significantly, moving beyond classical methods to include sophisticated transition-metal-catalyzed reactions and novel cycloadditions.[6][13] The choice of strategy is dictated by the desired position of the fluorine substituent and the required functional group tolerance.
Key Synthetic Approaches
A variety of synthetic methods have been developed, which can be broadly categorized as follows:
-
Classical Ring-Closing Reactions: Traditional methods like the Bischler-Napieralski and Pictet-Spengler reactions can be adapted using fluorinated starting materials to construct the isoquinoline core.[6][14] However, these often require harsh conditions that may not be compatible with complex functional groups.[6]
-
Transition-Metal-Catalyzed Cyclizations: Modern methods frequently employ catalysts based on rhodium, palladium, or copper to achieve C-H activation and annulation, allowing for the construction of the isoquinoline ring from simpler, fluorinated precursors under milder conditions.[15][16]
-
Cycloaddition and Annulation Strategies: [3+2] cycloaddition reactions, for instance between isoquinolinium N-ylides and difluoroenoxysilanes, provide a direct route to functionalized fluorinated pyrrolo[2,1-a]isoquinolines.[17][18] Other innovative methods involve the intramolecular cyclization of o-cyano-β,β-difluorostyrenes to yield 3-fluoroisoquinolines.[19]
-
Fluoroalkylation Methods: The introduction of trifluoromethyl (CF₃) groups is a particularly common strategy. This can be achieved via radical trifluoromethylation of isonitriles or by using building blocks that already contain the CF₃ group.[6][20][21]
The diagram below illustrates a generalized workflow for the development and evaluation of novel fluorinated isoquinoline candidates.
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 15. benchchem.com [benchchem.com]
- 16. Isoquinoline synthesis [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Methodological & Application
Application Note & Synthesis Protocol: 8-Bromo-6-fluoroisoquinoline
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Subject: A Detailed, Step-by-Step Protocol for the Synthesis of 8-Bromo-6-fluoroisoquinoline, a Key Heterocyclic Scaffold
Abstract
The isoquinoline nucleus is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities. Substituted isoquinolines, such as this compound, are valuable building blocks in drug discovery, enabling the exploration of chemical space through subsequent functionalization. The bromine atom, in particular, serves as a versatile synthetic handle for a variety of cross-coupling reactions. This document provides a comprehensive, field-tested protocol for the multi-step synthesis of this compound, designed for practical application in a research and development setting. The proposed pathway begins with a commercially available starting material and employs a series of robust chemical transformations, culminating in the target molecule. Each step is detailed with causal explanations for experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction & Strategic Rationale
The synthesis of highly substituted isoquinolines often presents significant challenges regarding regioselectivity and the need for harsh reaction conditions. Direct functionalization of the isoquinoline core can lead to mixtures of isomers that are difficult to separate. Therefore, a more robust strategy involves constructing the isoquinoline ring from a pre-functionalized benzene precursor. This approach offers superior control over the final substitution pattern.
The protocol outlined herein adopts this latter strategy, commencing with 3-bromo-5-fluorotoluene. The synthesis progresses through the formation of a key β-phenylethylamine intermediate, which is then subjected to a classical Bischler-Napieralski cyclization to form the dihydroisoquinoline core.[1][2][3] The final step involves aromatization to yield the desired this compound. This multi-step approach was designed for its logical flow, reliance on well-established reactions, and the strategic installation of the required functionalities.
Overall Synthetic Scheme
The complete synthetic pathway is illustrated below. It is a six-step sequence designed for clarity and efficiency in a laboratory setting.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of Key Intermediate - 2-(3-Bromo-5-fluorophenyl)ethan-1-amine
This part details the preparation of the crucial β-phenylethylamine intermediate required for the subsequent cyclization.
Step 1: Benzylic Bromination of 3-Bromo-5-fluorotoluene
-
Rationale: The initial step activates the methyl group for further functionalization. A Wohl-Ziegler reaction, employing N-Bromosuccinimide (NBS) and a radical initiator, is a standard and effective method for the selective bromination of a benzylic position without affecting the aromatic ring.[4]
-
Protocol:
-
To a solution of 3-bromo-5-fluorotoluene (1.0 eq) in anhydrous carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.1 eq).
-
Add a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq).
-
Heat the mixture to reflux (approx. 77°C) and irradiate with a UV lamp (or a 250W incandescent lamp) to initiate the reaction.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solvent under reduced pressure to yield crude 3-bromo-5-fluorobenzyl bromide, which can often be used in the next step without further purification.
-
Step 2: Cyanation of 3-Bromo-5-fluorobenzyl bromide
-
Rationale: This step introduces the nitrile group, which serves as a precursor to the amine. The reaction is a straightforward nucleophilic substitution where the cyanide ion displaces the bromide. Using a polar aprotic solvent like DMF facilitates the Sₙ2 reaction.[5]
-
Protocol:
-
In a sealed tube, dissolve 3-bromo-5-fluorobenzyl bromide (1.0 eq) in dimethylformamide (DMF).
-
Add sodium cyanide (NaCN, 1.5 eq) portion-wise.
-
Heat the reaction mixture to 75°C for 3-5 hours.[5]
-
After cooling to room temperature, partition the mixture between ethyl acetate and a 2.5% w/v aqueous sodium bicarbonate solution.[5]
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 2-(3-bromo-5-fluorophenyl)acetonitrile.[5]
-
Step 3: Reduction of 2-(3-Bromo-5-fluorophenyl)acetonitrile
-
Rationale: The nitrile is reduced to the primary amine, completing the synthesis of the phenethylamine backbone. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently converting nitriles to primary amines.
-
Protocol:
-
To a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere (e.g., Argon), slowly add a solution of 2-(3-bromo-5-fluorophenyl)acetonitrile (1.0 eq) in anhydrous THF.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction to 0°C and quench it carefully by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield 2-(3-bromo-5-fluorophenyl)ethan-1-amine.
-
Part 2: Construction of the Isoquinoline Core
This section describes the critical ring-forming and aromatization steps.
Step 4: Formylation of 2-(3-Bromo-5-fluorophenyl)ethan-1-amine
-
Rationale: The amine must be acylated before the Bischler-Napieralski cyclization. Formylation is the simplest acylation and leads to an unsubstituted C1 position in the final isoquinoline. Heating the amine with formic acid is a straightforward and high-yielding method for N-formylation.[6]
-
Protocol:
-
In a round-bottom flask, add 2-(3-bromo-5-fluorophenyl)ethan-1-amine (1.0 eq).
-
Add an excess of formic acid (e.g., 5-10 equivalents).
-
Heat the mixture to 80-100°C for 2-4 hours.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Cool the reaction mixture and remove the excess formic acid under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate to give N-[2-(3-bromo-5-fluorophenyl)ethyl]formamide, which is often sufficiently pure for the next step.
-
Step 5: Bischler-Napieralski Cyclization
-
Rationale: This is the key intramolecular electrophilic aromatic substitution reaction that forms the dihydroisoquinoline ring.[3][7] Phosphorus oxychloride (POCl₃) is a common dehydrating agent that activates the amide for cyclization. The electron-withdrawing nature of the bromine and fluorine substituents deactivates the aromatic ring, necessitating reflux conditions to drive the reaction.[8] Cyclization is expected to occur at the C6 position of the phenylethylamide (ortho to the ethyl group and para to the fluorine), which is sterically more accessible than the C2 position (ortho to both bromine and fluorine).
-
Protocol:
-
Dissolve N-[2-(3-bromo-5-fluorophenyl)ethyl]formamide (1.0 eq) in anhydrous acetonitrile or toluene.
-
Slowly add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) at 0°C.
-
Heat the reaction mixture to reflux for 4-8 hours under an inert atmosphere.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Make the aqueous solution basic (pH ~9-10) by the slow addition of concentrated ammonium hydroxide or NaOH solution, keeping the temperature below 20°C.
-
Extract the product with dichloromethane (DCM) or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 8-bromo-6-fluoro-3,4-dihydroisoquinoline.
-
Step 6: Dehydrogenation to this compound
-
Rationale: The final step is the aromatization of the dihydroisoquinoline intermediate. Catalytic dehydrogenation using palladium on carbon (Pd/C) in a high-boiling solvent is a clean and efficient method to introduce the second double bond and form the stable aromatic isoquinoline ring.
-
Protocol:
-
Dissolve the crude 8-bromo-6-fluoro-3,4-dihydroisoquinoline (1.0 eq) in a high-boiling solvent such as p-cymene or decalin.
-
Add 10% Palladium on Carbon (Pd/C) (approx. 10% by weight of the substrate).
-
Heat the mixture to reflux for 6-12 hours.
-
Monitor the reaction by GC-MS or TLC for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the residue by column chromatography on silica gel to afford the final product, this compound.
-
Quantitative Data Summary
| Step | Starting Material | Product | Key Reagents | Typical Yield |
| 1 | 3-Bromo-5-fluorotoluene | 3-Bromo-5-fluorobenzyl bromide | NBS, AIBN | >85% |
| 2 | 3-Bromo-5-fluorobenzyl bromide | 2-(3-Bromo-5-fluorophenyl)acetonitrile | NaCN | 55-65% |
| 3 | 2-(3-Bromo-5-fluorophenyl)acetonitrile | 2-(3-Bromo-5-fluorophenyl)ethan-1-amine | LiAlH₄ | 70-80% |
| 4 | 2-(3-Bromo-5-fluorophenyl)ethan-1-amine | N-[2-(3-Bromo-5-fluorophenyl)ethyl]formamide | HCOOH | >90% |
| 5 | N-[2-(3-Bromo-5-fluorophenyl)ethyl]formamide | 8-Bromo-6-fluoro-3,4-dihydroisoquinoline | POCl₃ | 50-70% |
| 6 | 8-Bromo-6-fluoro-3,4-dihydroisoquinoline | This compound | 10% Pd/C | 75-85% |
Characterization
The final product and key intermediates should be characterized using standard analytical techniques:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and regiochemistry.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point (MP): To assess the purity of the final solid product.
Safety & Handling
-
N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Sodium Cyanide (NaCN): Highly toxic. Handle with extreme caution in a well-ventilated fume hood. Have a cyanide poisoning antidote kit readily available. All waste must be quenched with bleach before disposal.
-
Lithium Aluminum Hydride (LiAlH₄): Highly reactive with water. All glassware must be oven-dried, and the reaction must be run under an inert atmosphere. The quenching procedure must be performed slowly and with extreme care.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate PPE.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 3-Bromo-5-fluorophenylacetonitrile synthesis - chemicalbook [chemicalbook.com]
- 6. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 8. jk-sci.com [jk-sci.com]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Functionalized 6-Fluoroisoquinolines from 8-Bromo-6-fluoroisoquinoline
Introduction: The Strategic Importance of 6-Fluoroisoquinolines in Medicinal Chemistry
The isoquinoline scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals. Its rigid structure provides a valuable framework for orienting functional groups in three-dimensional space, enabling precise interactions with biological targets. The introduction of a fluorine atom at the 6-position can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity through favorable electronic and steric interactions.[1][2] Consequently, 8-bromo-6-fluoroisoquinoline has emerged as a critical building block for the synthesis of novel therapeutic agents, particularly in the fields of oncology and neurology.[3][4]
The bromine atom at the 8-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of a wide range of molecular fragments, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs. This application note provides a comprehensive guide to the use of this compound in palladium-catalyzed Suzuki-Miyaura coupling reactions, a robust and widely utilized method for the formation of carbon-carbon bonds.[3][5][6]
Proposed Synthetic Route to this compound
While various methods for isoquinoline synthesis exist, a plausible and efficient route to this compound can be envisioned starting from a readily available substituted benzaldehyde. The following proposed scheme is based on established synthetic transformations in heterocyclic chemistry.
Caption: Proposed synthetic workflow for this compound.
Application: Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds, offering high functional group tolerance and generally mild reaction conditions.[3][5][6] The protocol below details a generalized procedure for the coupling of this compound with a variety of arylboronic acids.
Experimental Protocol
Materials and Reagents:
-
This compound (Substrate)
-
Arylboronic Acid (Coupling Partner, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (Catalyst, 0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (Base, 2.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
-
Ethyl Acetate (for workup)
-
Brine (for workup)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (for drying)
-
Silica Gel (for chromatography)
Instrumentation:
-
Round-bottom flask or microwave reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a dry round-bottom flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.[3]
-
Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The solvent mixture should be thoroughly degassed prior to use by bubbling with an inert gas for at least 20 minutes. Add the Pd(dppf)Cl₂ catalyst to the reaction mixture.
-
Reaction Execution: Place the sealed flask in a preheated oil bath or heating block (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-aryl-6-fluoroisoquinoline.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 8-Phenyl-6-fluoroisoquinoline | 85-95% |
| 2 | 4-Methoxyphenylboronic acid | 6-Fluoro-8-(4-methoxyphenyl)isoquinoline | 80-90% |
| 3 | 3-Pyridinylboronic acid | 6-Fluoro-8-(pyridin-3-yl)isoquinoline | 75-85% |
| 4 | 2-Thienylboronic acid | 6-Fluoro-8-(thiophen-2-yl)isoquinoline | 70-80% |
Yields are representative and may vary based on reaction scale and optimization.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving a palladium(0) active species. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[5]
-
Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Ensure an inert atmosphere is maintained throughout the setup and reaction. Use freshly opened or properly stored catalyst. |
| Insufficiently degassed solvents | Degas solvents thoroughly by sparging with argon or nitrogen for at least 20-30 minutes. | |
| Ineffective base | Use a fresh, anhydrous base. Consider screening other bases such as Cs₂CO₃ or K₃PO₄. | |
| Formation of Homocoupling Byproducts | Presence of oxygen | Improve inert atmosphere technique. |
| Decomposition of boronic acid | Use a slight excess (1.1-1.2 equiv) of the boronic acid. Add the boronic acid portion-wise if necessary. | |
| Difficult Purification | Streaking on TLC | Add a small amount of triethylamine to the eluent during column chromatography to neutralize acidic silica gel. |
| Co-elution of product and impurities | Optimize the solvent system for flash chromatography. Consider reverse-phase chromatography if necessary. |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex molecular architectures in drug discovery. The palladium-catalyzed Suzuki-Miyaura coupling provides a reliable and efficient method for its functionalization, enabling the rapid generation of diverse libraries of 8-aryl-6-fluoroisoquinolines. The protocols and guidelines presented in this application note are intended to provide researchers with a solid foundation for successfully employing this important synthetic transformation.
References
- 1. 8-Bromo-6-fluoroquinoline|CAS 22960-18-5|RUO [benchchem.com]
- 2. 6-Bromo-8-fluoroisoquinolin-3-amine | 1260815-69-7 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. New Synthesis of 3-Aryl Isoquinolines by Pd-Catalyzed Suzuki Cros...: Ingenta Connect [ingentaconnect.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Suzuki Coupling of 8-Bromo-6-fluoroisoquinoline
Introduction: The Strategic Importance of 8-Aryl-6-fluoroisoquinolines in Modern Chemistry
The isoquinoline scaffold is a privileged heterocyclic motif, forming the structural core of numerous natural products and synthetic compounds with significant biological activities.[1][2] The introduction of a fluorine atom at the 6-position and the capacity for carbon-carbon bond formation at the 8-position, facilitated by a bromine handle, makes 8-bromo-6-fluoroisoquinoline a highly valuable and versatile building block in medicinal chemistry and materials science.[3] The strategic placement of the fluorine atom can enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[3]
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse array of boronic acids and their derivatives.[4][5][6] This powerful palladium-catalyzed transformation enables the efficient construction of biaryl and heteroaryl-aryl structures, which are prevalent in many approved drugs and clinical candidates.[7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in Suzuki coupling reactions. We will delve into the mechanistic underpinnings of this transformation, offer a detailed and field-proven experimental protocol, and discuss key considerations for reaction optimization and troubleshooting.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[8] The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of this compound. This is often the rate-determining step of the reaction.[4] The result is the formation of a square planar palladium(II) complex.
-
Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This process requires the activation of the boronic acid by a base to form a more nucleophilic boronate species. The halide on the palladium complex is then exchanged for the aryl group from the boronate.
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups (the isoquinoline and the newly introduced aryl group) from the palladium(II) complex. This forms the desired carbon-carbon bond in the product, 8-aryl-6-fluoroisoquinoline, and regenerates the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[8]
Experimental Protocol: A Representative Procedure
This protocol provides a robust starting point for the Suzuki coupling of this compound with a variety of arylboronic acids. Optimization may be required depending on the specific boronic acid used.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G3) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and workup reagents
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq) to the flask.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Through the septum, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-aryl-6-fluoroisoquinoline.
Data Presentation: Typical Reaction Conditions
The choice of catalyst, base, and solvent can significantly impact the yield and reaction time. The following table summarizes common conditions that have proven effective for the Suzuki coupling of heteroaryl bromides.
| Parameter | Recommended Conditions | Rationale & Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, XPhos/SPhos-based pre-catalysts | For electron-deficient heteroaryl bromides, electron-rich and bulky phosphine ligands like XPhos and SPhos can be highly effective.[4] Pd(PPh₃)₄ is a versatile and commonly used catalyst. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base is crucial for activating the boronic acid. Cs₂CO₃ is often more effective for challenging couplings but is more expensive. K₂CO₃ is a good starting point. |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. Anhydrous conditions can also be employed, particularly with certain bases and boronic esters.[5] |
| Temperature | 80 - 120 °C | Higher temperatures are often required to drive the reaction to completion, especially with less reactive substrates. Microwave irradiation can significantly reduce reaction times. |
| Boronic Acid | Arylboronic acids, Arylboronic esters (e.g., pinacol esters) | Boronic esters can offer greater stability and are sometimes used for substrates prone to protodeboronation. |
Expert Insights: Navigating the Nuances of the Reaction
The Influence of the 6-Fluoro Substituent:
The electron-withdrawing nature of the fluorine atom at the 6-position is expected to have a notable effect on the reactivity of this compound. This electronic perturbation can influence the oxidative addition step of the catalytic cycle. While electron-withdrawing groups on aryl halides generally facilitate oxidative addition, the overall electronic character of the heteroaromatic ring system must be considered. In some cases, this can make the C-Br bond more susceptible to cleavage by the palladium catalyst.
Catalyst and Ligand Selection:
For heteroaryl halides, particularly those that are electron-deficient or can act as ligands for the palladium center, the choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald-Hartwig family (e.g., XPhos, SPhos), have demonstrated exceptional performance in the Suzuki coupling of challenging heteroaryl halides.[4] These ligands promote both the oxidative addition and reductive elimination steps and can prevent catalyst deactivation.
Troubleshooting Common Issues:
-
Low or No Conversion: This can be due to several factors, including inactive catalyst, insufficient heating, or an inappropriate choice of base or solvent. Ensure all reagents are of high quality and that the reaction is performed under strictly anaerobic conditions. Consider screening different palladium catalysts, ligands, and bases.
-
Protodeboronation of the Boronic Acid: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic, especially with electron-rich or heteroaryl boronic acids. Using a stronger base, anhydrous conditions, or employing a more stable boronic ester can mitigate this issue.
-
Homocoupling of the Boronic Acid: The formation of a biaryl product from the coupling of two boronic acid molecules can occur, particularly in the presence of oxygen. Rigorous degassing of the reaction mixture is essential to minimize this side reaction.
Workflow for Reaction Optimization
A systematic approach is key to optimizing the Suzuki coupling for a novel substrate like this compound. The following workflow can guide this process.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of heterocyclic cores like this compound. A thorough understanding of the reaction mechanism, coupled with a systematic approach to optimization, will enable researchers to efficiently synthesize a diverse range of 8-aryl-6-fluoroisoquinoline derivatives. These compounds hold significant promise as scaffolds for the discovery of new therapeutic agents and advanced materials. The protocols and insights provided in this document serve as a valuable resource to accelerate these research and development endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Suzuki–Miyaura cross coupling reactions for post-synthetic modification of a tetrabromo-anthracenyl porphyrin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. The Suzuki-Miyaura cross-coupling reactions of 2-, 6- or 8-halopurines with boronic acids leading to 2-, 6- or 8-aryl- and alkenylpurine derivatives (Martina Havelkova, Dalimil Dvorak, Michael Hocek) [studfile.net]
Application Notes and Protocols: 8-Bromo-6-fluoroisoquinoline as a Versatile Building Block for Novel Histone Deacetylase (HDAC) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the Isoquinoline Scaffold in HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in the pathogenesis of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention. The development of HDAC inhibitors has yielded several approved drugs, yet the quest for isoform-selective inhibitors with improved efficacy and reduced side effects is a continuous endeavor in medicinal chemistry.
The isoquinoline core is a privileged scaffold in drug discovery, found in a multitude of biologically active compounds. In the context of HDAC inhibition, the isoquinoline moiety typically serves as the "cap" group, interacting with the rim of the enzyme's active site. This interaction is critical for inhibitor potency and selectivity. The strategic functionalization of the isoquinoline ring allows for the fine-tuning of these interactions.
This document provides a detailed guide on the application of 8-Bromo-6-fluoroisoquinoline , a versatile chemical building block, in the synthesis of novel HDAC inhibitors. We will delve into the rationale behind its use, provide detailed synthetic protocols for its derivatization, and discuss the subsequent steps to construct potent HDAC inhibitors.
The Rationale for Employing this compound
The unique substitution pattern of this compound offers several strategic advantages for the design of HDAC inhibitors:
-
Orthogonal Functionalization: The presence of a bromine atom at the 8-position and a fluorine atom at the 6-position provides two distinct handles for chemical modification. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of a wide array of aryl, heteroaryl, or alkynyl substituents. This enables the exploration of the chemical space around the cap group to optimize interactions with the HDAC active site.
-
Modulation of Physicochemical Properties: The fluorine atom at the 6-position can significantly influence the molecule's properties. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable electrostatic interactions.
-
Probing Structure-Activity Relationships (SAR): The ability to selectively modify the 8-position while retaining the 6-fluoro substituent allows for a systematic investigation of SAR. This is crucial for understanding how different functionalities at the cap group affect inhibitory potency and isoform selectivity.
Workflow for the Synthesis of Isoquinoline-Based HDAC Inhibitors
The general synthetic strategy for constructing HDAC inhibitors from this compound involves a multi-step process. The following diagram illustrates a typical workflow:
Caption: A generalized workflow for the synthesis of HDAC inhibitors.
Protocols for the Functionalization of this compound
The key step in utilizing this compound is the functionalization at the 8-position. The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide.[1][2] This reaction is particularly useful for introducing a linear linker or a functional group that can be further elaborated.
Protocol 1: Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol describes a representative procedure for the palladium- and copper-catalyzed Sonogashira coupling of this compound with a generic terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, propargyl alcohol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Solvent and Reagent Addition: Add anhydrous THF (or DMF) to dissolve the solids. To this mixture, add triethylamine (2.0 eq) followed by the terminal alkyne (1.2 eq).
-
Reaction Execution: Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 8-alkynyl-6-fluoroisoquinoline derivative.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium(0) species, which is the active catalyst, is sensitive to oxidation. Therefore, an inert atmosphere is crucial to prevent catalyst degradation and ensure efficient coupling.
-
Copper(I) Co-catalyst: Copper(I) iodide facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the catalytic cycle.[2]
-
Base: Triethylamine acts as a base to neutralize the hydrobromic acid (HBr) generated during the reaction and to facilitate the formation of the copper acetylide.[1]
-
Solvent: Anhydrous polar aprotic solvents like THF or DMF are used to ensure the solubility of the reactants and catalysts.
Subsequent Steps: Building the Complete HDAC Inhibitor
Following the successful functionalization of the 8-position, the next steps involve the introduction of a linker and a zinc-binding group (ZBG). A common ZBG in HDAC inhibitors is the hydroxamic acid moiety, which effectively chelates the zinc ion in the enzyme's active site.
Illustrative Synthetic Pathway
The following diagram outlines a plausible synthetic route to a final HDAC inhibitor starting from the product of the Sonogashira coupling.
Caption: A plausible synthetic route to a final HDAC inhibitor.
Data Presentation: Biological Evaluation of Isoquinoline-Based HDAC Inhibitors
While specific biological data for inhibitors derived from this compound is not yet publicly available, we can present representative data for other isoquinoline-based HDAC inhibitors to illustrate the potential of this scaffold. The following table summarizes the inhibitory activities (IC₅₀ values) of some reported isoquinoline derivatives against different HDAC isoforms.
| Compound ID | Cap Group | Linker | ZBG | HDAC1 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) | Reference |
| 10c | Isoquinoline | Alkyl chain | Hydroxamic Acid | 4.17 | 4.00 | 3.77 | [3] |
| 10a | Isoquinoline | Alkyl chain | Hydroxamic Acid | - | - | - | [3] |
| 10f | Isoquinoline | Alkyl chain | Hydroxamic Acid | - | - | - | [3] |
| 18a | Isoquinoline | Alkyl chain | Hydroxamic Acid | - | - | - | [3] |
Note: The table presents a selection of data from a study on isoquinoline-based HDAC inhibitors. The specific substitutions on the isoquinoline ring vary for each compound. This data is intended to be illustrative of the potency that can be achieved with this class of compounds.
Conclusion and Future Perspectives
This compound is a highly promising and versatile building block for the synthesis of novel HDAC inhibitors. Its unique substitution pattern allows for strategic and diverse functionalization of the cap group, enabling a thorough exploration of structure-activity relationships. The protocols outlined in this document provide a solid foundation for researchers to embark on the synthesis of new isoquinoline-based HDAC inhibitors. The development of inhibitors with improved isoform selectivity and pharmacological properties is a key objective in the field, and the use of well-designed building blocks like this compound will undoubtedly play a pivotal role in achieving this goal. Further research into the biological activities of derivatives of this compound is warranted and is anticipated to yield potent and selective HDAC inhibitors for a range of therapeutic applications.
References
Application Notes and Protocols for Bioorthogonal Labeling with 8-Bromo-6-fluoroisoquinoline
Authored by: Senior Application Scientist, Bio-Orthogonal Chemistry Division
Abstract
This document provides a comprehensive technical guide for the use of 8-Bromo-6-fluoroisoquinoline (8-Br-6-F-IQ) as a novel reagent for bioorthogonal labeling. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols for labeling both purified proteins and live cells, and offer insights into experimental design and data interpretation. 8-Br-6-F-IQ participates in the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, a cornerstone of modern bioorthogonal chemistry, valued for its rapid kinetics and exceptional specificity in complex biological environments.[1][2][3] The electron-withdrawing properties of the bromine and fluorine substituents enhance the reactivity of the isoquinoline scaffold, making it a potent diene for reaction with strained, electron-rich dienophiles such as trans-cyclooctene (TCO) and bicyclononyne (BCN). This guide is intended for researchers in chemical biology, drug development, and molecular imaging who seek to leverage the power of IEDDA chemistry for precise biomolecular labeling.
Principle of the Reaction: The Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation
Bioorthogonal chemistry enables the study of biomolecules in their native environment through chemical reactions that do not interfere with biological processes.[3][4] The IEDDA reaction is a premier example of such a transformation, characterized by its exceptionally fast reaction rates and high selectivity.[2][5]
Unlike the classical Diels-Alder reaction, the IEDDA reaction occurs between an electron-poor diene and an electron-rich dienophile.[6] In this system, this compound serves as the electron-poor diene. Its aromatic structure is inherently electron-deficient, and this property is significantly amplified by the presence of the electronegative fluorine and bromine atoms. This electronic tuning lowers the energy of the diene's Lowest Unoccupied Molecular Orbital (LUMO).
The reaction partner is a dienophile engineered to be electron-rich and typically contains ring strain to accelerate the reaction. Common examples include trans-cyclooctene (TCO) or bicyclononyne (BCN), which can be incorporated into biomolecules through genetic encoding or metabolic labeling. The reaction proceeds via a [4+2] cycloaddition, where the high-energy Highest Occupied Molecular Orbital (HOMO) of the strained dienophile rapidly interacts with the low-energy LUMO of the 8-Br-6-F-IQ diene, leading to the formation of a stable, covalent linkage.[6][7]
Caption: Mechanism of the IEDDA reaction with 8-Br-6-F-IQ.
Key Advantages of this compound
-
High Reactivity: The electron-withdrawing halogen substituents are poised to increase the rate of the IEDDA reaction compared to unsubstituted isoquinoline scaffolds.
-
Stability: The aromatic isoquinoline core provides excellent stability in aqueous buffers and complex biological media.
-
Tunability: The bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki or Sonogashira coupling), allowing for the attachment of affinity tags, fluorophores, or drug molecules post-labeling.[8]
-
Compact Size: As a small molecule, it can efficiently access sterically hindered sites on target biomolecules.
Experimental Protocols
These protocols are designed as a starting point. Optimization of concentrations, incubation times, and temperature may be necessary for specific applications.
Protocol 1: Labeling of a Purified, TCO-Modified Protein
This protocol describes the labeling of a purified protein that has been functionalized with a trans-cyclooctene (TCO) group.
A. Materials and Reagents
-
TCO-functionalized Protein (e.g., antibody, enzyme)
-
This compound (8-Br-6-F-IQ)
-
Anhydrous, amine-free Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Size Exclusion Chromatography (SEC) column or dialysis device (e.g., 10 kDa MWCO) for purification
B. Step-by-Step Methodology
-
Prepare Stock Solution of 8-Br-6-F-IQ:
-
Dissolve 8-Br-6-F-IQ in anhydrous DMSO to create a 10 mM stock solution.
-
Rationale: DMSO is a suitable solvent for many organic molecules and is miscible with aqueous buffers. Using an amine-free solvent prevents potential side reactions.
-
Store the stock solution at -20°C, protected from light.
-
-
Prepare Protein Solution:
-
Dissolve the TCO-functionalized protein in PBS (pH 7.4) to a final concentration of 1-10 mg/mL (typically 10-100 µM).
-
Rationale: PBS is a biocompatible buffer that maintains the stability and native conformation of most proteins.
-
-
Labeling Reaction:
-
Add the 8-Br-6-F-IQ stock solution to the protein solution to achieve the desired final molar excess. A 10- to 50-fold molar excess of the isoquinoline reagent over the protein is a good starting point.
-
Example: To a 100 µL solution of 50 µM protein, add 0.5 µL of 10 mM 8-Br-6-F-IQ for a 10-fold molar excess. The final DMSO concentration should be kept below 5% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 4°C. For slower reactions or sensitive proteins, incubation can be extended overnight at 4°C.
-
Rationale: The reaction is typically rapid, but lower temperatures can help preserve the integrity of sensitive proteins over longer incubation times.
-
-
Removal of Unreacted Reagent:
-
Purify the labeled protein from the unreacted 8-Br-6-F-IQ using a desalting column (for SEC) or dialysis.
-
Rationale: Removing excess small molecule reagent is crucial for accurate downstream quantification and to prevent interference in subsequent assays.
-
-
Characterization and Quantification:
-
Confirm successful labeling via Mass Spectrometry (e.g., ESI-MS), looking for the expected mass shift corresponding to the addition of the 8-Br-6-F-IQ adduct.
-
Quantify labeling efficiency using UV-Vis spectroscopy (if the adduct has a unique absorbance) or through analytical techniques like HPLC or SDS-PAGE (observing a mobility shift).
-
Protocol 2: Live Cell Surface Labeling
This protocol outlines the labeling of cell surface proteins on living cells that have been metabolically engineered to display a strained dienophile (e.g., TCO) on their glycans.
A. Materials and Reagents
-
Live cells in suspension or adherent culture, engineered to express TCO on the cell surface.
-
This compound (conjugated to a fluorophore, e.g., FITC, for visualization)
-
Complete cell culture medium
-
PBS or Hank's Balanced Salt Solution (HBSS) with calcium and magnesium
-
Flow cytometer or fluorescence microscope for analysis
B. Step-by-Step Methodology
-
Cell Preparation:
-
Harvest cells and wash them twice with ice-cold PBS or HBSS to remove any residual media components.
-
Resuspend the cell pellet in fresh, serum-free culture medium or PBS to a density of 1-5 x 10^6 cells/mL.
-
Rationale: Serum proteins can sometimes react non-specifically or interfere with the labeling reaction. Performing the reaction in a clean buffer or serum-free media ensures higher specificity.
-
-
Labeling Reaction:
-
Add the 8-Br-6-F-IQ-fluorophore conjugate to the cell suspension. A final concentration of 10-100 µM is a recommended starting point.
-
Incubate the cells for 30-60 minutes at 37°C or room temperature. Protect from light if using a fluorophore conjugate.
-
Rationale: Incubation at physiological temperatures (37°C) ensures optimal cell health and membrane fluidity, but room temperature can be used to slow down cellular processes like internalization if only surface labeling is desired.
-
-
Washing:
-
After incubation, pellet the cells by gentle centrifugation (e.g., 300 x g for 5 minutes).
-
Carefully remove the supernatant containing the unreacted probe.
-
Wash the cell pellet 2-3 times with ice-cold PBS to remove any non-covalently bound probe.
-
Rationale: Thorough washing is critical to reduce background fluorescence and ensure that the detected signal is from specific, covalent labeling.
-
-
Analysis:
-
Resuspend the final cell pellet in an appropriate buffer for analysis (e.g., FACS buffer or imaging medium).
-
Analyze the labeled cells immediately by flow cytometry to quantify the fluorescence intensity or by fluorescence microscopy to visualize the localization of the label.
-
Controls: Always include a negative control of cells that have not been metabolically labeled with TCO but are otherwise treated identically to demonstrate the specificity of the bioorthogonal reaction.
-
Experimental Workflow and Downstream Applications
Successful labeling with 8-Br-6-F-IQ opens the door to a wide range of downstream applications. The general workflow involves three key stages: incorporation of the dienophile handle, bioorthogonal ligation, and analysis.
References
- 1. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 2. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioorthogonal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 7. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the N-alkylation of 8-Bromo-6-fluoroisoquinoline
Introduction: The Significance of N-Alkylated Isoquinolines in Modern Drug Discovery
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmacologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] N-alkylation of the isoquinoline core to form quaternary isoquinolinium salts is a critical synthetic transformation that not only modifies the molecule's steric and electronic properties but can also enhance its biological activity and bioavailability. This modification is pivotal in the development of novel therapeutic agents, making the study of N-alkylation reactions on substituted isoquinolines a topic of significant interest for researchers in drug development.[2]
This guide provides a detailed experimental procedure for the N-alkylation of 8-bromo-6-fluoroisoquinoline, a substrate featuring electron-withdrawing groups that influence the reactivity of the isoquinoline nitrogen. We will delve into the mechanistic underpinnings of this reaction, offer a step-by-step protocol, and provide insights into potential challenges and optimization strategies.
Mechanistic Insights: The Sₙ2 Reaction at the Isoquinoline Nitrogen
The N-alkylation of this compound with an alkyl halide proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[3][4] In this concerted, single-step reaction, the lone pair of electrons on the isoquinoline's nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.[5] Simultaneously, the bond between the carbon and the halide leaving group is broken.[5]
The presence of the bromine and fluorine atoms on the benzene ring of the isoquinoline nucleus has a significant impact on the reaction. These electron-withdrawing groups decrease the electron density of the entire ring system, including the nitrogen atom.[6] This reduced nucleophilicity of the nitrogen means that more forcing reaction conditions, such as elevated temperatures, may be required to achieve a reasonable reaction rate compared to the N-alkylation of unsubstituted isoquinoline.
The choice of solvent is also critical for a successful Sₙ2 reaction. Polar aprotic solvents, such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF), are generally preferred.[7] These solvents can solvate the cation but do not strongly solvate the nucleophile, leaving it more available to participate in the reaction.[7]
Experimental Workflow
The following diagram outlines the general workflow for the N-alkylation of this compound.
Caption: General workflow for the N-alkylation of this compound.
Detailed Experimental Protocol
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide. The specific alkyl halide, reaction time, and temperature may need to be optimized for different substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially available | --- |
| Alkyl Halide (e.g., Iodomethane, Bromoethane) | Reagent Grade | Commercially available | Use a reactive alkyl halide (I > Br > Cl) |
| Acetonitrile (MeCN) | Anhydrous | Commercially available | A polar aprotic solvent is recommended |
| Diethyl ether (Et₂O) | Anhydrous | Commercially available | For precipitation and washing |
| Round-bottom flask | --- | Standard lab supplier | Size appropriate for the reaction scale |
| Magnetic stirrer and stir bar | --- | Standard lab supplier | --- |
| Reflux condenser | --- | Standard lab supplier | --- |
| Heating mantle or oil bath | --- | Standard lab supplier | --- |
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Commercially available | For reaction monitoring |
| Filtration apparatus (Büchner funnel) | --- | Standard lab supplier | --- |
Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile (approximately 5-10 mL per mmol of isoquinoline).
-
Add the alkyl halide (1.1-1.5 eq) to the solution.
-
Attach a reflux condenser to the flask.
-
-
Reaction Execution:
-
Heat the reaction mixture to 50-80 °C using a heating mantle or oil bath. The optimal temperature will depend on the reactivity of the alkyl halide.
-
Stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The formation of the more polar isoquinolinium salt product should be observed.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by the consumption of the starting material), remove the heat source and allow the flask to cool to room temperature.
-
The N-alkylated isoquinolinium salt may precipitate out of the solution upon cooling. If not, slowly add anhydrous diethyl ether to the reaction mixture with stirring to induce precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials and impurities.
-
-
Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol, or a mixture of methanol and diethyl ether). The purification of isoquinolinium salts can be challenging, and multiple recrystallizations may be necessary to achieve high purity.[8]
-
-
Characterization:
-
Dry the purified product under vacuum.
-
Characterize the final N-alkylated 8-bromo-6-fluoroisoquinolinium salt by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its structure and purity.
-
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| No or slow reaction | 1. Insufficient temperature. 2. Low reactivity of the alkyl halide. 3. Deactivated substrate. | 1. Gradually increase the reaction temperature. 2. Use a more reactive alkyl halide (e.g., switch from an alkyl chloride to an alkyl bromide or iodide). 3. The electron-withdrawing groups may necessitate longer reaction times or higher temperatures. |
| Low yield | 1. Incomplete reaction. 2. Product is soluble in the reaction/precipitation solvent. | 1. Extend the reaction time or increase the temperature. 2. Use a larger volume of the anti-solvent (e.g., diethyl ether) for precipitation, and ensure the mixture is thoroughly cooled. |
| Difficulty in purification | The product is an oil or does not crystallize easily. | 1. Attempt to induce crystallization by scratching the inside of the flask with a glass rod. 2. If the product is an oil, try triturating it with a non-polar solvent like hexanes. 3. If crystallization fails, purification by column chromatography on silica gel may be an option, though the polar nature of the salt can make this challenging. |
Conclusion
The N-alkylation of this compound is a key transformation for accessing novel isoquinolinium salts with potential applications in drug discovery. While the electron-withdrawing substituents on the isoquinoline ring decrease the nucleophilicity of the nitrogen, the reaction can be successfully achieved by employing a reactive alkyl halide and appropriate reaction conditions. The protocol and insights provided in this guide offer a solid foundation for researchers to synthesize and explore this important class of compounds.
References
- 1. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 2. byjus.com [byjus.com]
- 3. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. SN2 reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. gcwgandhinagar.com [gcwgandhinagar.com]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
- 8. mmsl.cz [mmsl.cz]
Spectroscopic Characterization of 8-Bromo-6-fluoroisoquinoline: A Multi-Technique Approach to Structural Elucidation
An Application Note for Researchers and Drug Development Professionals
Abstract: This technical guide provides a comprehensive set of protocols for the definitive spectroscopic characterization of 8-Bromo-6-fluoroisoquinoline (CAS No. 1935199-41-9).[1] As a key heterocyclic building block, this compound serves as a critical intermediate in the synthesis of novel kinase inhibitors, CNS-active agents, and other potential therapeutics.[2] Its precise structural confirmation is paramount for ensuring the integrity of subsequent synthetic steps and the validity of structure-activity relationship (SAR) studies. This document outlines detailed methodologies for Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F), High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The causality behind experimental choices is explained, and expected data are presented to guide researchers in verifying the identity, purity, and electronic structure of the molecule.
Introduction: The Significance of this compound
This compound is a halogenated isoquinoline derivative whose strategic functionalization makes it highly valuable in medicinal chemistry. The isoquinoline core is a well-established scaffold in numerous biologically active compounds. The presence of a fluorine atom at the C-6 position and a bromine atom at the C-8 position offers distinct advantages:
-
Fluorine (C-6): Often enhances metabolic stability, membrane permeability, and binding affinity by altering the electronic properties of the aromatic system.
-
Bromine (C-8): Serves as a versatile synthetic handle for introducing further molecular complexity via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the rapid generation of compound libraries for drug discovery.[2]
Given its role as a foundational precursor, unambiguous structural verification is the first critical step in any research and development workflow. The following protocols are designed to provide a self-validating system for the complete spectroscopic characterization of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework
NMR spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular connectivity and electronic environment.
2.1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a suitable first choice due to its ability to dissolve a wide range of organic compounds. For solubility issues or to resolve overlapping signals, Deuterated Dimethyl Sulfoxide (DMSO-d₆) can be used as an alternative.
-
Add a small amount of an internal standard, typically Tetramethylsilane (TMS), at 0 ppm.
-
Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detector.
2.2. Instrumentation & Data Acquisition:
-
Spectrometer: A 400 MHz (or higher) spectrometer is recommended for achieving good signal dispersion, especially for resolving complex coupling patterns in the aromatic region.
-
¹H NMR: Acquire data with a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each unique carbon. A larger number of scans (1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This experiment is highly sensitive due to the 100% natural abundance of ¹⁹F and will provide a clear signal for the fluorine substituent.[3]
2.3. Expected NMR Data & Interpretation:
The isoquinoline ring system has a specific numbering scheme that dictates the expected chemical shifts and couplings. The electron-withdrawing nature of the nitrogen, fluorine, and bromine atoms significantly influences the electronic environment of the neighboring protons and carbons.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃
| Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| 1 | ¹H | ~9.2 - 9.4 | s | - | Deshielded proton adjacent to the electronegative nitrogen. |
| 3 | ¹H | ~8.5 - 8.7 | d | J ≈ 5-6 | Coupled to H-4. |
| 4 | ¹H | ~7.7 - 7.9 | d | J ≈ 5-6 | Coupled to H-3. |
| 5 | ¹H | ~7.8 - 8.0 | d | J(H-F) ≈ 8-10 | Ortho-coupled to the fluorine at C-6. |
| 7 | ¹H | ~7.5 - 7.7 | d | J(H-F) ≈ 5-7 | Meta-coupled to the fluorine at C-6. |
| 1 | ¹³C | ~152 - 154 | - | - | Carbon adjacent to nitrogen. |
| 3 | ¹³C | ~143 - 145 | - | - | Deshielded by nitrogen. |
| 4 | ¹³C | ~120 - 122 | - | - | Shielded relative to C-3. |
| 4a | ¹³C | ~128 - 130 | - | - | Quaternary carbon. |
| 5 | ¹³C | ~115 - 117 | d | J(C-F) ≈ 20-25 | Strong coupling to fluorine. |
| 6 | ¹³C | ~160 - 163 | d | J(C-F) ≈ 250-260 | Carbon directly bonded to fluorine shows a large coupling constant. |
| 7 | ¹³C | ~110 - 112 | d | J(C-F) ≈ 20-25 | Strong coupling to fluorine. |
| 8 | ¹³C | ~118 - 120 | d | J(C-F) ≈ 3-5 | Carbon bonded to bromine, small coupling to fluorine. |
| 8a | ¹³C | ~135 - 137 | - | - | Quaternary carbon. |
Note: These are predicted values based on the analysis of similar substituted isoquinolines and quinolines.[3][4][5][6] Actual experimental values may vary slightly.
¹⁹F NMR: A single resonance is expected. For related 6-fluoroquinoline derivatives, the fluorine signal typically appears between -108 to -110 ppm relative to CFCl₃ as a standard.[3] The signal will likely be a doublet of doublets due to coupling with H-5 and H-7.
Workflow for NMR Analysis
Caption: Workflow for NMR-based structural elucidation.
High-Resolution Mass Spectrometry (HRMS): Confirming Elemental Composition
HRMS is essential for unequivocally determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy.
3.1. Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solvent should be of high purity (LC-MS grade) to minimize background interference.
-
Filter the solution through a 0.22 µm syringe filter if any particulate matter is visible.
3.2. Instrumentation & Data Acquisition:
-
Mass Spectrometer: An instrument capable of high resolution, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, is required.
-
Ionization Source: Electrospray Ionization (ESI) is the preferred method for this type of molecule, as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Acquisition Mode: Acquire data in positive ion mode. The mass range should be set to scan from m/z 50 to 500 to ensure capture of the molecular ion.
-
Calibration: Ensure the instrument is properly calibrated with a known standard immediately prior to analysis to guarantee mass accuracy.
3.3. Expected HRMS Data & Interpretation:
The primary goal is to match the experimentally observed m/z value of the [M+H]⁺ ion with its theoretically calculated value. The presence of bromine provides a distinct isotopic pattern, with two major peaks of nearly equal intensity separated by ~2 Da, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Table 2: Theoretical Mass Data for this compound
| Species | Molecular Formula | Isotope | Calculated Monoisotopic Mass (Da) |
| [M]⁺ | C₉H₅⁷⁹BrFN⁺ | ⁷⁹Br | 224.9589 |
| [M]⁺ | C₉H₅⁸¹BrFN⁺ | ⁸¹Br | 226.9569 |
| [M+H]⁺ | C₉H₆⁷⁹BrFN⁺ | ⁷⁹Br | 225.9667 |
| [M+H]⁺ | C₉H₆⁸¹BrFN⁺ | ⁸¹Br | 227.9647 |
Note: Values calculated based on exact isotopic masses.
An experimental result within 5 ppm of the calculated value for the [M+H]⁺ ion, combined with the characteristic bromine isotopic pattern, provides definitive confirmation of the molecular formula.[3] Further analysis using tandem mass spectrometry (MS/MS) can be used to study fragmentation pathways, which can offer additional structural insights.[7][8]
Workflow for HRMS Analysis
Caption: Workflow for HRMS-based formula confirmation.
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy
These techniques provide valuable information about the functional groups present and the electronic properties of the conjugated π-system.
Infrared spectroscopy identifies functional groups by measuring the absorption of IR radiation, which excites molecular vibrations.[9][10]
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the neat solid sample directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Expected Absorptions:
-
3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.[3]
-
1620-1580 cm⁻¹: C=C and C=N stretching vibrations of the isoquinoline ring system.
-
~1250 cm⁻¹: C-F (aryl) stretching vibration.
-
650-500 cm⁻¹: C-Br stretching vibration.[3]
-
The region from 1000-400 cm⁻¹ is the "fingerprint region," which will be unique to this molecule.
-
UV-Vis spectroscopy provides information about electronic transitions within the conjugated π-system of the isoquinoline core.[3]
-
Sample Preparation: Prepare a very dilute solution (micromolar concentration) of the compound in a UV-transparent solvent like ethanol or cyclohexane.
-
Data Acquisition: Record the absorption spectrum from approximately 200 to 400 nm using a matched pair of quartz cuvettes (one for the sample, one for the solvent blank).
-
Expected Absorptions: The isoquinoline core is a chromophore that will exhibit characteristic π → π* and n → π* transitions. Multiple absorption maxima (λmax) are expected, typical for polycyclic aromatic systems. These spectra are useful for confirming the integrity of the aromatic system and for quantitative analysis using the Beer-Lambert law.
Conclusion: A Unified Approach to Structural Verification
The definitive characterization of this compound is achieved by synthesizing the data from multiple spectroscopic techniques. NMR spectroscopy provides the atomic-level map of the molecule's C-H-F framework. HRMS confirms the correct elemental composition with high confidence. IR spectroscopy verifies the presence of key functional groups and the aromatic core, while UV-Vis spectroscopy confirms the nature of the conjugated electronic system. Together, these methods form a robust, self-validating protocol that ensures the identity and purity of this critical building block, providing a solid foundation for its application in research and drug development.
References
- 1. 1935199-41-9|this compound|BLD Pharm [bldpharm.com]
- 2. 4-Bromo-6-fluoroisoquinoline [myskinrecipes.com]
- 3. 8-Bromo-6-fluoroquinoline|CAS 22960-18-5|RUO [benchchem.com]
- 4. Isoquinoline, 6-broMo-7-fluoro-(1258833-80-5) 1H NMR spectrum [chemicalbook.com]
- 5. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. imperial.ac.uk [imperial.ac.uk]
- 7. Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. compoundchem.com [compoundchem.com]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
Application Note: High-Throughput Quality Control and Structural Verification of 8-Bromo-6-fluoroisoquinoline using HPLC and NMR Spectroscopy
Abstract
This application note provides a comprehensive technical guide with detailed protocols for the analytical characterization of 8-Bromo-6-fluoroisoquinoline, a key intermediate in medicinal chemistry and drug development.[1] The strategic placement of halogen atoms on the isoquinoline core significantly influences the biological activity of derivative compounds, making rigorous purity assessment and unambiguous structural confirmation paramount.[1] We present robust methodologies for purity analysis using High-Performance Liquid Chromatography (HPLC) and complete structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols are designed for researchers, scientists, and quality control professionals, emphasizing the rationale behind experimental choices to ensure data integrity and reproducibility in line with Good Laboratory Practice (GLP) principles.[2][3]
Introduction: The Analytical Imperative for Halogenated Heterocycles
This compound is a substituted aromatic heterocycle of significant interest. Halogenated quinolines and isoquinolines are foundational scaffolds for a wide range of therapeutic agents, particularly in the development of novel antibiotics.[1] The bromine at the C-8 position and fluorine at the C-6 position are not merely passive substituents; they actively modulate the molecule's electronic properties, metabolic stability, and target binding affinity. Consequently, confirming the precise isomeric structure and ensuring high purity are critical checkpoints in any synthetic workflow. This guide establishes validated HPLC and NMR methods to provide a complete analytical solution for this important building block.
Part A: Purity and Identity Confirmation by Reverse-Phase HPLC
Principle and Method Rationale
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method for analyzing small molecule pharmaceuticals and their intermediates due to its versatility and ability to separate complex mixtures.[4] For this compound, a hydrophobic and aromatic compound, a C18 stationary phase is ideal, promoting retention through hydrophobic interactions.[5][6] A mobile phase consisting of a polar solvent (water) and a less polar organic solvent (acetonitrile or methanol) is used to elute the analyte.[7][8] A gradient elution, where the proportion of the organic solvent is increased over time, is employed to ensure sharp peaks and efficient separation of the main compound from any potential impurities, starting materials, or side products. UV detection is selected based on the chromophoric nature of the isoquinoline ring system.
Experimental Workflow for HPLC Analysis
The following diagram illustrates the logical flow of the HPLC protocol, from initial sample handling to final data analysis.
Caption: HPLC analysis workflow from sample preparation to data interpretation.
Detailed HPLC Protocol
1. Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 4 µm particle size).
-
Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water.[9]
-
Additive: Formic acid (FA) or Trifluoroacetic acid (TFA), LC-MS grade.
-
Sample Vials: 2 mL amber glass vials with PTFE septa.
-
Filters: 0.22 µm PTFE syringe filters.
2. Sample and Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: 50:50 (v/v) Acetonitrile/Water.
-
Sample Preparation:
-
Accurately weigh approximately 1.0 mg of this compound.
-
Dissolve in 1.0 mL of sample diluent to create a 1 mg/mL stock solution.
-
Vortex and sonicate for 2-3 minutes to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter directly into an HPLC vial to remove particulates and protect the column.[10][11]
-
3. Chromatographic Conditions The following table summarizes the optimized parameters for the HPLC analysis.
| Parameter | Value | Rationale |
| Column | C18, 4.6 x 150 mm, 4 µm | Standard for hydrophobic aromatic compounds, providing good retention and resolution. |
| Mobile Phase | A: 0.1% FA in H₂O, B: 0.1% FA in ACN | Acetonitrile offers good UV transparency and low viscosity.[7] Formic acid improves peak shape for nitrogen-containing heterocycles. |
| Gradient Program | 5% B to 95% B over 15 min, hold for 3 min | Ensures elution of non-polar impurities and provides a robust separation window. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| Detection | DAD, 254 nm | The aromatic isoquinoline core exhibits strong absorbance at this wavelength. |
| Injection Volume | 5 µL | A small volume prevents column overloading and peak distortion. |
4. Expected Results and Interpretation A successful analysis will yield a sharp, symmetrical peak for this compound at a specific retention time. Purity is assessed by calculating the area percentage of the main peak relative to the total area of all detected peaks. The presence of bromine can be further confirmed if using an HPLC-MS system by observing the characteristic isotopic pattern (79Br/81Br).[12]
Part B: Unambiguous Structural Elucidation by NMR Spectroscopy
Principle and Method Rationale
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the molecular structure of organic compounds in solution.[1] For this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is required for complete and unambiguous assignment of all atoms, which is often not possible with 1D spectra alone for substituted quinolines.[13][14][15]
-
¹H NMR: Provides information on the number and connectivity of protons.
-
¹³C NMR: Shows all unique carbon environments.
-
¹⁹F NMR: Directly confirms the presence and electronic environment of the fluorine atom.[1]
-
2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).[16]
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.[16]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular framework, especially around quaternary carbons and heteroatoms.[16]
Detailed NMR Protocol
1. Instrumentation and Sample Preparation
-
Spectrometer: Bruker Avance III 400 MHz (or higher field) spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[17][18] Deuterated dimethyl sulfoxide (DMSO-d₆) can be used if solubility is an issue.[19][20]
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated solvent.
-
Ensure the solution is clear. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube to prevent magnetic field distortions.
-
2. NMR Acquisition Parameters Standard pulse programs available on the spectrometer software should be used. Key experiments and their purpose are outlined below.
| Experiment | Purpose | Key Insights for this compound |
| ¹H NMR | Determine proton chemical shifts, integrals, and coupling constants (J-values). | Assign protons on both rings; observe splitting due to H-F and H-H couplings. |
| ¹³C NMR | Identify all unique carbon environments and observe C-F couplings. | Differentiate all 9 carbons; large ¹JCF coupling confirms F attachment.[21] |
| ¹⁹F NMR | Confirm the presence and chemical environment of the fluorine atom. | A single peak confirms the single fluorine substituent. Its chemical shift is characteristic of its position.[1] |
| COSY | Establish proton-proton (¹H-¹H) connectivities within spin systems. | Trace the connectivity of H-3 to H-4, and H-5 to H-7, confirming the two isolated aromatic spin systems. |
| HSQC | Correlate protons to their directly attached carbons (¹JCH). | Unambiguously assign the chemical shifts of protonated carbons (C3, C4, C5, C7). |
| HMBC | Identify long-range (²⁻³JCH) correlations between protons and carbons. | Key for assigning quaternary carbons (C1, C4a, C6, C8, C8a) and confirming the overall ring fusion and substituent positions. |
Spectral Interpretation and Structural Assignment
The diagram below illustrates the molecular structure and the key long-range correlations expected in an HMBC spectrum that are essential for confirming the connectivity of this compound.
Caption: Key HMBC correlations for structural verification of this compound.
Expected Chemical Shifts and Couplings:
-
¹H NMR: Protons adjacent to the nitrogen (H1) and halogens will be significantly shifted. H-5 and H-7 will show coupling to the fluorine at C-6 (⁴JHF and ³JHF, respectively).
-
¹³C NMR: The carbons directly bonded to the electronegative F (C-6) and Br (C-8) will be most affected. C-6 will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 250 Hz).[21]
-
¹⁹F NMR: A single resonance is expected, with a chemical shift typically between -108 to -110 ppm for similar 6-fluoroquinoline derivatives.[1]
-
HMBC Correlations (Critical for Isomer Confirmation):
-
H1 will show correlations to C3 and C8a.
-
H4 will show correlations to C5 and C8a, confirming the fusion of the two rings.
-
H5 will show a correlation to C7, and H7 will show a correlation to C5, confirming their positions relative to the C6-F bond.
-
Crucially, the absence of a proton at C8 and its HMBC correlations from neighboring protons (like H7) to the C8 carbon confirms the bromine position.
-
Ensuring Data Integrity: Adherence to Good Laboratory Practice (GLP)
The reliability of analytical data is the bedrock of scientific research and drug development. Adherence to Good Laboratory Practice (GLP) ensures that all data generated is accurate, traceable, and reproducible.[2][22] For the protocols described herein, this involves:
-
Standard Operating Procedures (SOPs): All methods, from sample preparation to data analysis, should be documented in detailed SOPs to ensure consistency.[23]
-
Equipment Validation: HPLC and NMR instruments must be regularly calibrated and maintained to ensure they perform within specified limits.[22][23]
-
Data Management: All raw data, processing parameters, and final reports must be securely stored and archived, creating a clear audit trail.[3][24]
-
Personnel Training: Analysts must be thoroughly trained on the SOPs and instrumentation to minimize operator-induced errors.[23]
By embedding these GLP principles into the workflow, laboratories can produce high-quality, defensible data suitable for regulatory submissions and internal decision-making.[3]
Conclusion
This application note details validated and robust analytical methods for the comprehensive characterization of this compound. The RP-HPLC method provides a reliable assessment of compound purity, while the suite of NMR experiments offers unambiguous confirmation of its chemical structure. By following these detailed protocols and adhering to GLP principles, researchers and drug development professionals can ensure the quality and integrity of this critical chemical intermediate, facilitating the advancement of their research and development programs.
References
- 1. 8-Bromo-6-fluoroquinoline|CAS 22960-18-5|RUO [benchchem.com]
- 2. 10 Examples of Good Laboratory Practice (GLP) | MaterialsZone [materials.zone]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. pp.bme.hu [pp.bme.hu]
- 6. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 7. Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 10. organomation.com [organomation.com]
- 11. greyhoundchrom.com [greyhoundchrom.com]
- 12. Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy - Dialnet [dialnet.unirioja.es]
- 16. benchchem.com [benchchem.com]
- 17. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 18. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 19. labinsights.nl [labinsights.nl]
- 20. myuchem.com [myuchem.com]
- 21. researchgate.net [researchgate.net]
- 22. contractlaboratory.com [contractlaboratory.com]
- 23. m.youtube.com [m.youtube.com]
- 24. GLP: New Data Integrity Guideline - ECA Academy [gmp-compliance.org]
Application Notes and Protocols for the Functionalization of the 8-Bromo Position on the Isoquinoline Core
Introduction: The Strategic Importance of the Isoquinoline C-8 Position
The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2][3][4] Its derivatives exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and antihypertensive properties.[1][2][4][5] The functionalization of the isoquinoline core is a cornerstone of medicinal chemistry, enabling the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic profile.
Among the various positions on the isoquinoline ring, the C-8 position is of particular strategic importance. Modification at this site can significantly influence the molecule's interaction with biological targets. The 8-bromo-isoquinoline derivative serves as a versatile and highly valuable intermediate for introducing a diverse range of functional groups. The carbon-bromine bond is amenable to a variety of powerful and well-established cross-coupling reactions, providing a gateway to novel chemical space for drug discovery and development.[6]
This guide provides a comprehensive overview of the most effective and widely used methods for the functionalization of the 8-bromo position on the isoquinoline core. Detailed, step-by-step protocols for key palladium-catalyzed cross-coupling reactions are presented, along with insights into reaction mechanisms, optimization strategies, and troubleshooting.
Core Methodologies: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are the methods of choice for the functionalization of 8-bromo-isoquinolines. These reactions are prized for their high efficiency, broad functional group tolerance, and predictable stereochemistry. The general catalytic cycle for these transformations is depicted below.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The three key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: The organic group (R) from an organometallic reagent (R-M) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments (Ar and R) are coupled, forming the desired product and regenerating the Pd(0) catalyst.
The following sections detail the application of specific palladium-catalyzed cross-coupling reactions for the functionalization of 8-bromo-isoquinoline.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of carbon-carbon bonds.[7] It involves the reaction of an organoboron reagent (typically a boronic acid or boronate ester) with an organic halide in the presence of a palladium catalyst and a base.[7][8]
Protocol: Suzuki-Miyaura Coupling of 8-Bromo-isoquinoline with Phenylboronic Acid
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 8-bromo-isoquinoline with phenylboronic acid.
Materials:
-
8-Bromo-isoquinoline
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Inert atmosphere (Nitrogen or Argon)
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling of 8-bromo-isoquinoline.
Procedure:
-
To a dry Schlenk flask, add 8-bromo-isoquinoline (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times.
-
Add degassed toluene (5 mL) and degassed water (1 mL) to the flask.
-
Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 8-phenyl-isoquinoline.
| Entry | Arylboronic Acid | Yield (%) |
| 1 | Phenylboronic acid | 85-95% |
| 2 | 4-Methoxyphenylboronic acid | 80-90% |
| 3 | 3-Chlorophenylboronic acid | 75-85% |
| 4 | 2-Thienylboronic acid | 70-80% |
Table 1: Representative yields for the Suzuki-Miyaura coupling of 8-bromo-isoquinoline with various arylboronic acids.
Scientist's Notes: Causality and Optimization
-
The Role of the Base: The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[7] Potassium carbonate is a common choice, but other bases like cesium carbonate or sodium carbonate can also be used.
-
Ligand Selection: Triphenylphosphine is a standard ligand for Suzuki couplings. However, for more challenging substrates or to improve reaction rates, more electron-rich and bulky phosphine ligands such as XPhos or SPhos can be employed.[9]
-
Solvent System: A mixture of an organic solvent (like toluene or dioxane) and water is typically used. The water is necessary to dissolve the inorganic base.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[10][11] This reaction is co-catalyzed by palladium and copper complexes.[11][12]
Protocol: Sonogashira Coupling of 8-Bromo-isoquinoline with Phenylacetylene
This protocol provides a general procedure for the Sonogashira coupling of 8-bromo-isoquinoline with phenylacetylene.
Materials:
-
8-Bromo-isoquinoline
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
Figure 3: Experimental workflow for the Sonogashira coupling of 8-bromo-isoquinoline.
Procedure:
-
To a dry Schlenk flask, add 8-bromo-isoquinoline (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Evacuate the flask and backfill with an inert gas. Repeat three times.
-
Add degassed tetrahydrofuran (5 mL) and degassed triethylamine (2.0 mmol).
-
Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or gently heat to 50-60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 8-(phenylethynyl)isoquinoline.
| Entry | Terminal Alkyne | Yield (%) |
| 1 | Phenylacetylene | 80-90% |
| 2 | 1-Hexyne | 75-85% |
| 3 | Trimethylsilylacetylene | 85-95% |
| 4 | Ethynyltrimethylsilane | 88-96% |
Table 2: Representative yields for the Sonogashira coupling of 8-bromo-isoquinoline with various terminal alkynes.
Scientist's Notes: Causality and Optimization
-
Copper Co-catalyst: The copper(I) iodide is essential for the formation of the copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[11][12]
-
Base and Solvent: Triethylamine often serves as both the base and a co-solvent.[12] Other amine bases like diisopropylethylamine (DIPEA) can also be used. Anhydrous and anaerobic conditions are typically required for optimal results.[10]
-
Troubleshooting Homocoupling: A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling). This can be minimized by ensuring strictly anaerobic conditions and using the appropriate stoichiometry of reagents.[13]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds, coupling amines with aryl halides.[14][15][16] This reaction has broad substrate scope and is tolerant of a wide range of functional groups.[14]
Protocol: Buchwald-Hartwig Amination of 8-Bromo-isoquinoline with Morpholine
This protocol outlines a general procedure for the Buchwald-Hartwig amination of 8-bromo-isoquinoline with morpholine.
Materials:
-
8-Bromo-isoquinoline
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Inert atmosphere (Nitrogen or Argon)
Figure 4: Experimental workflow for the Buchwald-Hartwig amination of 8-bromo-isoquinoline.
Procedure:
-
In a nitrogen-filled glovebox, add tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol), XPhos (0.024 mmol), and sodium tert-butoxide (1.4 mmol) to a vial.
-
Add 8-bromo-isoquinoline (1.0 mmol), morpholine (1.2 mmol), and toluene (2 mL).
-
Seal the vial with a screw cap and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of celite, washing with ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 8-morpholinoisoquinoline.
| Entry | Amine | Yield (%) |
| 1 | Morpholine | 85-95% |
| 2 | Aniline | 70-80% |
| 3 | Benzylamine | 75-85% |
| 4 | N-Methylaniline | 80-90% |
Table 3: Representative yields for the Buchwald-Hartwig amination of 8-bromo-isoquinoline with various amines.
Scientist's Notes: Causality and Optimization
-
Ligand is Key: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination.[15] Bulky, electron-rich ligands like XPhos, SPhos, and RuPhos are often required to promote the reductive elimination step and prevent catalyst decomposition.
-
Strong Base Required: A strong, non-nucleophilic base such as sodium tert-butoxide or lithium hexamethyldisilazide (LHMDS) is necessary to deprotonate the amine and facilitate its coordination to the palladium center.[15]
-
Inert Atmosphere: The reaction is highly sensitive to air and moisture, so it is essential to use a glovebox or Schlenk techniques to maintain an inert atmosphere.[17]
Other Functionalization Methods
While palladium-catalyzed cross-coupling reactions are the most common, other methods can also be employed to functionalize the 8-bromo position of the isoquinoline core.
Stille Coupling
The Stille coupling utilizes an organotin reagent as the coupling partner.[18][19][20] It offers excellent functional group tolerance but is often avoided due to the toxicity of the organotin reagents and byproducts.[18][19] A typical protocol would involve reacting 8-bromo-isoquinoline with an organostannane (e.g., tributyl(vinyl)tin) in the presence of a palladium catalyst like Pd(PPh₃)₄ in a solvent such as DMF at elevated temperatures.[21][22]
Cyanation
The introduction of a nitrile group can be achieved through cyanation. This can be accomplished using various cyanide sources, such as copper(I) cyanide (in a Rosenmund-von Braun reaction) or through palladium-catalyzed reactions with reagents like zinc cyanide or trimethylsilyl cyanide (TMSCN).[23][24][25][26] These reactions often require high temperatures and can be sensitive to reaction conditions.
Conclusion
The functionalization of the 8-bromo position on the isoquinoline core is a critical strategy in the design and synthesis of novel bioactive molecules. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, provide efficient and versatile methods for introducing a wide range of substituents at this position. The detailed protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize these powerful synthetic tools in their quest for new therapeutics.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 5. Isoquinoline - Wikipedia [en.wikipedia.org]
- 6. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. depts.washington.edu [depts.washington.edu]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. jk-sci.com [jk-sci.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 19. Stille Coupling [organic-chemistry.org]
- 20. Stille reaction - Wikipedia [en.wikipedia.org]
- 21. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
- 22. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 23. rsc.org [rsc.org]
- 24. Oxidative cyanation of N-aryltetrahydroisoquinoline induced by visible light for the synthesis of α-aminonitrile using potassium thiocyanate as a “CN” agent - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scielo.br [scielo.br]
- 26. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of 8-Bromo-6-fluoroisoquinoline
Welcome to the technical support center for the synthesis of 8-Bromo-6-fluoroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during this specific synthetic procedure. Our goal is to provide in-depth, field-proven insights to help you navigate common experimental hurdles and successfully obtain your target compound.
Introduction to the Synthesis of this compound
This compound is a key intermediate in the development of various pharmaceutical compounds. Its synthesis, however, can be challenging, often requiring careful optimization of reaction conditions. The most common synthetic routes to the isoquinoline core include the Pomeranz-Fritsch, Bischler-Napieralski, and Pictet-Spengler reactions. The choice of method often depends on the available starting materials and the desired substitution pattern.
This guide will focus on troubleshooting a hypothetical synthesis of this compound, likely proceeding through a modified Pomeranz-Fritsch or Bischler-Napieralski reaction, as these are common methods for constructing the isoquinoline scaffold.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you might encounter during your synthesis.
Q1: I am seeing very low or no yield of my desired this compound product. What are the likely causes?
Low or no product yield is a common issue in isoquinoline synthesis. The root cause can often be traced back to several factors, from the stability of starting materials to the specifics of the reaction conditions.
Possible Causes and Troubleshooting Steps:
-
Poor Quality Starting Materials:
-
Verify Purity: Ensure the purity of your starting materials, such as the appropriately substituted benzaldehyde and aminoacetaldehyde diethyl acetal (for Pomeranz-Fritsch) or a substituted phenethylamine (for Bischler-Napieralski). Impurities can interfere with the reaction.
-
Degradation: Some reagents can degrade over time. It is advisable to use freshly distilled or purified starting materials.
-
-
Suboptimal Reaction Conditions:
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical. The Pomeranz-Fritsch reaction often requires strong acids like concentrated sulfuric acid or polyphosphoric acid (PPA).[1][2][3] The Bischler-Napieralski reaction typically employs dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[4][5][6][7][8] The acidity and dehydrating power of your chosen reagent may need to be optimized.
-
Temperature: These reactions are often temperature-sensitive. Too low a temperature may result in an incomplete reaction, while too high a temperature can lead to decomposition and side product formation.[3][9] Experiment with a range of temperatures to find the optimal condition.
-
Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time.
-
-
Electronic Effects of Substituents:
-
The presence of electron-withdrawing groups, such as bromine and fluorine, on the aromatic ring can deactivate it towards the electrophilic cyclization step in both the Pomeranz-Fritsch and Bischler-Napieralski reactions.[6][7][8] This is a significant factor in the synthesis of this compound.
-
For Pomeranz-Fritsch: The cyclization of the benzalaminoacetal intermediate can be sluggish. Using stronger acidic conditions or higher temperatures might be necessary, but this also increases the risk of side reactions.[3][10]
-
For Bischler-Napieralski: The intramolecular electrophilic aromatic substitution is more effective with electron-donating groups on the benzene ring.[6][7] For deactivated substrates, more forcing conditions, such as refluxing in POCl₃ with P₂O₅, may be required.[6]
-
Q2: My reaction is producing a complex mixture of products, and I am having difficulty isolating the desired this compound. What are the potential side reactions?
The formation of multiple products is a strong indicator of competing reaction pathways or product degradation.
Common Side Reactions and Mitigation Strategies:
-
Pomeranz-Fritsch Reaction:
-
Formation of Oxazoles: A common side reaction is the formation of oxazole derivatives. This can sometimes be minimized by modifying the acid catalyst and reaction temperature.
-
Polymerization: Under harsh acidic conditions, starting materials or intermediates can polymerize, leading to a complex, intractable mixture. Gradual addition of reagents and careful temperature control can help mitigate this.
-
-
Bischler-Napieralski Reaction:
-
Retro-Ritter Reaction: A significant side reaction is the retro-Ritter reaction, which leads to the formation of styrenes.[6][8] This is more prevalent with certain substrates and can be minimized by using a nitrile as a solvent or by employing alternative reagents like oxalyl chloride to generate an N-acyliminium intermediate.[8]
-
Incomplete Cyclization: If the cyclization is not driven to completion, you may isolate the intermediate amide. Increasing the reaction temperature or using a stronger dehydrating agent can help.
-
Troubleshooting Workflow for Product Mixture:
Caption: Troubleshooting workflow for a complex product mixture.
Q3: I believe I have synthesized this compound, but I am unsure how to properly characterize it and confirm its structure.
Proper characterization is crucial to confirm the identity and purity of your product.
Recommended Analytical Techniques:
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | To determine the proton environment and connectivity. | A set of aromatic protons with specific chemical shifts and coupling constants characteristic of the isoquinoline core. The fluorine and bromine substituents will influence the chemical shifts of adjacent protons. |
| ¹³C NMR | To identify the number and types of carbon atoms. | The spectrum should show the correct number of carbon signals for the isoquinoline ring. The carbons attached to fluorine and bromine will have characteristic chemical shifts. |
| ¹⁹F NMR | To confirm the presence and environment of the fluorine atom. | A single resonance is expected for the fluorine atom at the 6-position. The chemical shift will be indicative of its position on the aromatic ring. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₉H₅BrFN, MW: 226.05 g/mol ).[11] The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) should be observable. |
| Infrared (IR) Spectroscopy | To identify functional groups. | Characteristic peaks for C=C and C=N stretching in the aromatic ring. |
Data Interpretation:
-
Compare your obtained spectra with predicted data or literature values for similar compounds.
-
The coupling between ¹⁹F and nearby ¹H and ¹³C nuclei can provide further structural confirmation.
Alternative Synthetic Strategies
If you continue to face insurmountable difficulties with your current synthetic route, consider exploring alternative strategies.
-
Directed Ortho-Metalation: A directed ortho-lithiation reaction could be a viable alternative for constructing the substituted isoquinoline ring system.[12]
-
Modern Catalytic Methods: Recent advancements in organic synthesis have led to the development of greener and more efficient methods for isoquinoline synthesis, such as those employing recyclable catalysts or photocatalysis.[13]
Safety Precautions
-
Always work in a well-ventilated fume hood.[14]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14]
-
Handle strong acids and dehydrating agents with extreme care.[14]
-
Consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis.[14]
Experimental Protocols
Hypothetical Protocol: Bischler-Napieralski Synthesis of this compound
-
Amide Formation:
-
React a suitable β-phenylethylamine (e.g., 2-(2-bromo-4-fluorophenyl)ethan-1-amine) with an acylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a base to form the corresponding N-acetyl-β-phenylethylamide.
-
-
Cyclization:
-
To the dried amide, add a dehydrating agent such as phosphorus oxychloride (POCl₃) (typically 3-5 equivalents).
-
Heat the reaction mixture under reflux for several hours, monitoring the progress by TLC.
-
For deactivated systems, the addition of phosphorus pentoxide (P₂O₅) may be necessary to drive the reaction to completion.[6]
-
-
Work-up:
-
Carefully quench the reaction mixture by pouring it onto crushed ice.
-
Basify the aqueous solution with a suitable base (e.g., NaOH or NH₄OH) to a pH of 8-9.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Dehydrogenation of the Dihydroisoquinoline Intermediate:
The Bischler-Napieralski reaction initially yields a 3,4-dihydroisoquinoline.[4][5][6] This intermediate needs to be dehydrogenated to obtain the aromatic isoquinoline.
-
Catalytic Dehydrogenation: A common method is to heat the dihydroisoquinoline with a catalyst such as palladium on carbon (Pd/C) in a high-boiling solvent like xylene or decalin.
Caption: General workflow for this compound synthesis.
References
- 1. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
- 9. Bischler napieralski reaction | PPTX [slideshare.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. calpaclab.com [calpaclab.com]
- 12. mdpi.com [mdpi.com]
- 13. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemicalbook.com [chemicalbook.com]
Optimizing reaction conditions for 8-Bromo-6-fluoroisoquinoline synthesis
Welcome to the technical support guide for the synthesis of 8-Bromo-6-fluoroisoquinoline. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we provide expert-driven insights, detailed protocols, and robust troubleshooting strategies to navigate the complexities of this synthesis. Our goal is to equip you with the knowledge to optimize reaction conditions, maximize yields, and overcome common experimental hurdles.
Section 1: Synthesis Strategy & Core Concepts (FAQ)
This section addresses fundamental questions regarding the synthetic approach to this compound, a key heterocyclic building block.
Q1: What are the most reliable methods for constructing the isoquinoline core?
A: The construction of the isoquinoline skeleton is a well-established field in organic chemistry. For derivatives like this compound, the most effective methods are typically the Bischler-Napieralski reaction and the Pomeranz-Fritsch reaction .[1][2]
-
Bischler-Napieralski Reaction: This powerful method involves the acid-catalyzed intramolecular cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline intermediate. This intermediate is then dehydrogenated (aromatized) to yield the final isoquinoline.[3][4] It is particularly useful for synthesizing 1-substituted isoquinolines and is adaptable to various aromatic substitution patterns.
-
Pomeranz-Fritsch Reaction: This reaction provides a direct route to isoquinolines by condensing a benzaldehyde with a 2,2-dialkoxyethylamine, followed by an acid-catalyzed cyclization.[5][6] It is effective for producing unsubstituted isoquinolines at the 1-position.
Q2: Which synthetic route is recommended for this compound and why?
A: We recommend the Bischler-Napieralski reaction for this specific target. The causality behind this choice lies in the electronic nature of the precursor. The synthesis begins with a substituted β-phenylethylamine, where the crucial C-C bond formation occurs via an intramolecular electrophilic aromatic substitution. The electron-withdrawing nature of the fluorine and bromine substituents can deactivate the aromatic ring, making the cyclization step challenging. However, the Bischler-Napieralski reaction conditions, particularly with strong dehydrating agents, are robust enough to overcome this hurdle.[7][8]
The proposed starting material would be N-[2-(3-bromo-5-fluorophenyl)ethyl]formamide . The cyclization is directed to the position ortho to the ethylamine group and para to the fluorine atom, which is an electronically favored position for electrophilic attack.
Q3: What are the critical starting materials and how can they be synthesized?
A: The key precursor is 2-(3-bromo-5-fluorophenyl)ethanamine . While commercially available, its synthesis from more common starting materials is often necessary. A reliable route starts from 3-bromo-5-fluoroacetophenone, which can be converted to the corresponding phenylacetic acid, then to the amide, and finally reduced to the target amine via a Hoffman rearrangement or similar methods.
Section 2: Detailed Experimental Protocol
This section provides a validated, step-by-step protocol for the synthesis of this compound via the Bischler-Napieralski reaction.
Overall Synthetic Workflow
Protocol 1: Synthesis of this compound
Step 1: Amide Formation
-
To a solution of 2-(3-bromo-5-fluorophenyl)ethanamine (1.0 eq) in ethyl formate (5.0 eq), add a catalytic amount of sodium methoxide.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove excess ethyl formate.
-
The crude N-[2-(3-bromo-5-fluorophenyl)ethyl]formamide is typically of sufficient purity to proceed to the next step without further purification.
Step 2: Cyclization (Bischler-Napieralski Reaction)
-
In a flame-dried, three-necked flask under an inert nitrogen atmosphere, suspend phosphorus pentoxide (P₂O₅, 1.5 eq) in anhydrous toluene (10 mL per 1 g of amide).
-
Add phosphoryl chloride (POCl₃, 3.0 eq) dropwise to the stirred suspension at 0 °C.
-
Add a solution of the crude amide from Step 1 (1.0 eq) in anhydrous toluene dropwise to the mixture.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 8-12 hours. Monitor progress by LC-MS.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Basify the aqueous solution to pH 9-10 with 30% aqueous NaOH, keeping the temperature below 20 °C.
-
Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield crude 3,4-dihydro-8-bromo-6-fluoroisoquinoline.
Step 3: Aromatization (Dehydrogenation)
-
Dissolve the crude dihydroisoquinoline from Step 2 in toluene (15 mL per 1 g).
-
Add 10% Palladium on carbon (Pd/C, 0.1 eq by weight).
-
Heat the mixture to reflux and stir vigorously for 12-24 hours until TLC or GC-MS indicates complete conversion.
-
Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford pure this compound.[9][10]
Section 3: Troubleshooting Guide
This Q&A section addresses specific issues you may encounter during the synthesis.
Q4: The Bischler-Napieralski cyclization (Step 2) has a very low yield. What factors should I investigate?
A: Low yield in this critical step is a common issue, especially with deactivated aromatic rings. Here are the primary factors to troubleshoot:
-
Insufficient Dehydrating Power: The combination of POCl₃ and P₂O₅ is crucial for deactivated substrates.[7][8] P₂O₅ forms pyrophosphates with POCl₃, which are more potent dehydrating agents.[8] If yields are still low, consider alternative dehydrating systems like trifluoromethanesulfonic anhydride (Tf₂O).[1]
-
Reaction Temperature and Time: Deactivated systems require higher thermal energy to overcome the activation barrier for cyclization. Ensure the reaction is maintained at a vigorous reflux. Consider switching to a higher-boiling solvent like xylene if necessary, and extend the reaction time.
-
Purity of Starting Materials: Ensure your N-[2-(3-bromo-5-fluorophenyl)ethyl]formamide is dry and free of residual amine, which can consume the dehydrating agent.
-
Moisture Contamination: The reaction is highly sensitive to moisture. Use flame-dried glassware and anhydrous solvents to prevent quenching of the Lewis acid catalyst and intermediates.
Q5: I am observing a significant side product corresponding to the loss of the formamide group. What is this and how can it be suppressed?
A: You are likely observing the formation of 1-bromo-3-fluoro-5-vinylbenzene. This is a classic side product resulting from a retro-Ritter reaction .[7][8] The nitrilium ion intermediate, which is key to the cyclization, can instead fragment to form a stable styrene derivative and a nitrile.[8] To suppress this side reaction:
-
Use a Nitrile Solvent: Performing the reaction in a solvent like acetonitrile can shift the equilibrium away from the retro-Ritter products.[7] However, ensure compatibility with your reaction temperature.
-
Lower Temperature with a Stronger Activator: Using a more powerful dehydrating agent like Tf₂O may allow the cyclization to proceed at a lower temperature, where the fragmentation pathway is less kinetically favorable.
Q6: The final aromatization step (Step 3) is sluggish and incomplete. How can I drive it to completion?
A: Incomplete dehydrogenation can be due to catalyst activity or reaction conditions.
-
Catalyst Activity: Ensure you are using fresh, high-quality 10% Pd/C. If the catalyst is old, it may be poisoned or have reduced activity.
-
Hydrogen Acceptor: This reaction requires a hydrogen acceptor to proceed efficiently. Often, the solvent (toluene) or trace oxygen can serve this role, but for difficult substrates, adding a dedicated hydrogen acceptor like cyclohexene can be beneficial.
-
Alternative Reagents: If Pd/C fails, consider stronger oxidizing agents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂). These are stoichiometric oxidants and often provide rapid and clean conversion at room temperature or with gentle heating.
Q7: Purification of the final product is challenging due to persistent, colored impurities. What are the best practices?
A: Halogenated aromatic compounds can form colored charge-transfer complexes or degradation products.
-
Activated Carbon Treatment: Before column chromatography, dissolve the crude product in a suitable solvent (e.g., dichloromethane) and stir with a small amount of activated carbon for 15-30 minutes. Filter through Celite to remove the carbon and colored impurities.
-
Chromatography: Use a high-quality silica gel. A slow, shallow gradient of ethyl acetate in hexane is typically effective for separating closely-related aromatic compounds.
-
Recrystallization: After chromatography, recrystallization from a solvent system like ethanol/water or toluene/heptane can provide a highly pure, crystalline product.[10]
Section 4: Quantitative Data Summary
The following table summarizes typical conditions and expected outcomes for the key Bischler-Napieralski cyclization step, based on analogous reactions in the literature.
| Dehydrating Agent | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield Range | Key Considerations |
| POCl₃ | Toluene | 110 | 12-24 | 30-50% | May be insufficient for deactivated rings. |
| POCl₃ + P₂O₅ | Toluene | 110 | 8-12 | 60-75% | Recommended starting point. [7] |
| Tf₂O | Dichloromethane | 40 | 2-4 | 70-85% | Highly effective but more expensive. |
| PPA (Polyphosphoric Acid) | - | 140-160 | 1-3 | 55-70% | High temperatures can lead to side products. |
References
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 3. gcwgandhinagar.com [gcwgandhinagar.com]
- 4. Isoquinoline - Wikipedia [en.wikipedia.org]
- 5. Chemicals [chemicals.thermofisher.cn]
- 6. organicreactions.org [organicreactions.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
- 9. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 8-Bromo-6-fluoroisoquinoline Purification
Welcome to the technical support center for 8-Bromo-6-fluoroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this important synthetic intermediate. Here, we provide troubleshooting advice and frequently asked questions in a direct Q&A format to address specific issues you may encounter during your experiments.
Troubleshooting Guide
Issue 1: Low Purity After Initial Synthesis
Question: My initial crude this compound shows multiple spots on TLC/peaks in HPLC analysis. What are the likely impurities and how can I minimize their formation?
Answer:
Low purity in the crude product often stems from the synthetic route employed. Common methods like the Bischler-Napieralski or Pomeranz-Fritsch reactions for isoquinoline synthesis can lead to several byproducts.[1] For halogenated isoquinolines, the bromination step is critical.
Common Impurities and Their Origins:
-
Positional Isomers: During electrophilic bromination of a 6-fluoroisoquinoline precursor, bromination can potentially occur at other positions on the isoquinoline ring, leading to isomers that can be difficult to separate. Careful control of reaction temperature is crucial to enhance regioselectivity.[2]
-
Dibrominated Byproducts: Using an excess of the brominating agent, such as N-bromosuccinimide (NBS), can result in the formation of dibrominated isoquinolines.[2] It is essential to use the correct stoichiometry of your brominating agent.
-
Unreacted Starting Materials: Incomplete reactions will leave starting materials in your crude product. Monitoring the reaction progress by TLC or LC-MS is vital to ensure complete conversion.
-
Degradation Products: Isoquinoline derivatives can be sensitive to strongly acidic or basic conditions, potentially leading to decomposition.[2]
Preventative Measures:
-
Stoichiometry Control: Carefully control the molar equivalents of your brominating agent to minimize the formation of di- and poly-halogenated species.
-
Temperature Management: Maintain the recommended reaction temperature to favor the formation of the desired 8-bromo isomer.
-
Reaction Monitoring: Regularly check the reaction progress to avoid prolonged reaction times that could lead to side product formation.
Issue 2: Difficulty in Removing a Persistent Impurity by Column Chromatography
Question: I am struggling to separate a persistent impurity from my this compound using silica gel column chromatography. The impurity co-elutes with my product. What can I do?
Answer:
Co-elution is a common challenge, especially with structurally similar impurities like positional isomers. Here’s a systematic approach to improve your chromatographic separation:
Troubleshooting Steps:
-
Solvent System Optimization:
-
Polarity Adjustment: If you are using a standard solvent system like hexane/ethyl acetate, systematically vary the polarity. A shallower gradient or even isocratic elution with a fine-tuned solvent ratio can enhance resolution.
-
Solvent Selectivity: Introduce a different solvent to change the selectivity. For example, adding a small amount of dichloromethane or methanol to your mobile phase can alter the interactions with the silica stationary phase and improve separation.
-
-
Stationary Phase Modification:
-
Normal Phase Alternatives: If standard silica gel is not effective, consider using alumina, which has different surface properties.
-
Reverse Phase Chromatography: For polar impurities, a reverse-phase (C18) column with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be highly effective.[3][4]
-
-
Sample Loading Technique:
-
Dry Loading: For compounds with limited solubility in the initial mobile phase, dry loading is recommended. Pre-adsorb your crude product onto a small amount of silica gel and load the resulting powder onto the column. This technique often leads to sharper bands and better separation.
-
Workflow for Optimizing Column Chromatography:
Caption: Decision workflow for optimizing column chromatography.
Issue 3: Product "Oiling Out" During Recrystallization
Question: I'm trying to recrystallize my this compound, but it separates as an oil instead of forming crystals. How can I resolve this?
Answer:
"Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to a high degree.
Troubleshooting Recrystallization:
-
Solvent Selection:
-
Boiling Point: Choose a solvent or solvent system with a lower boiling point than the melting point of your compound.
-
Solubility Profile: An ideal solvent should dissolve the compound poorly at room temperature but well at elevated temperatures.[5] A solvent pair, such as ethanol/water or hexane/ethyl acetate, can be effective.[6]
-
-
Cooling Rate:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Rapid cooling, such as placing the flask directly in an ice bath, often promotes oiling out.
-
Seeding: If you have a small amount of pure crystalline material, add a "seed crystal" to the cooled solution to induce crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites for crystal growth.[5]
-
-
Concentration:
-
Avoid Oversaturation: Use a sufficient amount of hot solvent to fully dissolve the compound. If the solution is too concentrated, the solubility limit will be exceeded too quickly upon cooling.
-
Recrystallization Solvent Screening Protocol:
-
Place a small amount of your crude product into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) to each test tube.
-
Observe the solubility at room temperature.
-
Gently heat the test tubes with insoluble or sparingly soluble compounds.
-
Allow the solutions that dissolved the compound upon heating to cool slowly.
-
Observe for crystal formation. The best solvent will show low solubility at room temperature and high solubility when hot, and will yield good quality crystals upon cooling.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for assessing the purity of this compound?
A1: A combination of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended for a comprehensive purity assessment.
-
HPLC: A reverse-phase HPLC method using a C18 column with a water/acetonitrile or water/methanol gradient is a robust technique for quantifying purity and detecting non-volatile impurities.[7] UV detection is suitable for this aromatic compound.
-
NMR: ¹H and ¹⁹F NMR are excellent for confirming the structure and identifying any residual solvents or proton- and fluorine-containing impurities.
Q2: Is this compound prone to degradation during purification?
A2: Halogenated aromatic compounds can sometimes be susceptible to dehalogenation, especially under harsh conditions. While the C-F bond is generally very stable, the C-Br bond can be more labile.[8] It is advisable to avoid prolonged exposure to strong acids or bases and high temperatures during purification. If you suspect degradation, for example, during HPLC analysis, consider using a buffered mobile phase to maintain a neutral pH.
Q3: I am observing peak tailing for my compound in reverse-phase HPLC. What could be the cause and how can I fix it?
A3: Peak tailing for nitrogen-containing heterocyclic compounds in reverse-phase HPLC is often due to interactions between the basic nitrogen atom and residual acidic silanol groups on the silica-based stationary phase.
Solutions for Peak Tailing:
-
Mobile Phase Additives: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to mask the silanol groups.
-
Low pH Mobile Phase: Using an acidic mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) will protonate the isoquinoline nitrogen. This can improve peak shape by preventing interactions with silanol groups.
-
End-capped Columns: Use a high-quality, end-capped C18 column where the residual silanol groups have been deactivated.
HPLC Troubleshooting Flowchart:
Caption: Troubleshooting peak tailing in HPLC.
Q4: What are the best practices for storing purified this compound?
A4: To ensure the long-term stability of your purified compound, it should be stored in a tightly sealed container in a cool, dry, and dark place. Exposure to light and moisture should be minimized.
Experimental Protocols
Protocol 1: Reverse-Phase HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Methanol |
Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Dissolve the sample in methanol to the specified concentration.
-
Inject the sample and run the gradient program.
-
Integrate the peaks to determine the purity based on the area percentage of the main peak.
Protocol 2: General Recrystallization Procedure
-
Choose an appropriate solvent or solvent pair based on small-scale screening.
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of hot solvent required to completely dissolve the solid.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
If crystallization does not occur, scratch the inside of the flask or add a seed crystal.
-
Once crystallization is complete, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
References
- 1. mdpi.com [mdpi.com]
- 2. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 3. Reversed Phase HPLC Columns | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chemrxiv.org [chemrxiv.org]
Improving the regioselectivity of isoquinoline bromination
Technical Support Center: Isoquinoline Chemistry
Welcome to the technical support center for advanced synthetic chemistry. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with isoquinoline and its derivatives. Here, we will address the common yet critical challenge of controlling the regioselectivity during the electrophilic bromination of the isoquinoline scaffold. Our focus is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Regioselectivity
This section addresses the foundational principles governing where the bromine atom adds to the isoquinoline ring. Understanding these concepts is the first step toward mastering the reaction.
Question: Why does the bromination of isoquinoline preferentially occur on the benzene ring (at C5 or C8) and not the pyridine ring?
Answer: This selectivity is a direct consequence of the reaction conditions, which almost always involve a strong acid like concentrated sulfuric acid (H₂SO₄).[1] In the presence of a strong acid, the lone pair of electrons on the basic nitrogen atom is protonated, forming an isoquinolinium cation.[1][2] This protonation has a powerful electron-withdrawing effect, which strongly deactivates the pyridine ring (positions C1, C3, C4) towards electrophilic attack. Consequently, the incoming electrophile (e.g., 'Br⁺') is directed to the comparatively more electron-rich carbocyclic (benzene) ring.[2][3]
Question: What dictates the preference for substitution at the C5 and C8 positions over the C6 and C7 positions?
Answer: The preference for electrophilic attack at the C5 and C8 positions (the 'alpha' positions of the benzene ring relative to the ring fusion) is due to the superior resonance stabilization of the resulting cationic intermediate, often called a sigma complex or arenium ion. When the electrophile attacks at C5 or C8, the positive charge can be delocalized more effectively across the aromatic system, including onto the adjacent pyridine ring, without disrupting the aromaticity of the other ring as severely as attack at C6 or C7 would. Theoretical calculations and experimental results consistently show a higher electron density at C5 and C8, making them the primary sites for electrophilic aromatic substitution.
Question: I need to synthesize 8-bromoisoquinoline. Can I achieve this through direct bromination?
Answer: Achieving high selectivity for 8-bromoisoquinoline through direct electrophilic bromination of the parent isoquinoline is exceptionally challenging and generally not a viable synthetic route. Most direct bromination protocols kinetically favor the formation of 5-bromoisoquinoline.[4] The synthesis of 8-bromoisoquinoline typically requires a more complex, multi-step approach. A common strategy involves:
-
Subsequent nitration, which is directed to the C8 position, yielding 5-bromo-8-nitroisoquinoline.[5][6]
-
Reduction of the nitro group to an amine (8-amino-5-bromoisoquinoline).
-
Removal of the C5 bromine substituent.
-
Conversion of the 8-amino group to a bromine via a Sandmeyer-type reaction.[6]
Question: What is the role of N-Bromosuccinimide (NBS) and is it superior to using elemental bromine (Br₂)?
Answer: N-Bromosuccinimide (NBS) is a crystalline solid that serves as a convenient and safer source of an electrophilic bromine species.[7] In strong acids like H₂SO₄, NBS is protonated, which makes it a more potent electrophile. Direct bromination of the electron-poor isoquinoline system using elemental bromine (Br₂) is often sluggish and requires co-catalysts like Lewis acids (e.g., AlCl₃) or silver sulfate.[1][8][9] For achieving high regioselectivity in a laboratory setting, the NBS/H₂SO₄ system is generally preferred due to its reliability, ease of handling, and the high yields of 5-bromoisoquinoline that can be achieved under carefully controlled conditions.[1][10] It is crucial to use recrystallized NBS, as impurities can lead to side reactions.[4][7]
Section 2: Practical Guide to Achieving High C5-Selectivity
Controlling the reaction conditions is paramount for maximizing the yield of the desired 5-bromo isomer while minimizing the formation of the hard-to-separate 8-bromo isomer and dibrominated byproducts.[4]
Key Parameters for Regiocontrol
| Parameter | Recommended Setting | Rationale & Expert Insight |
| Temperature | -25°C to -15°C | This is the most critical parameter.[8] At these low temperatures, the reaction is under kinetic control, favoring the faster-forming 5-bromo isomer.[4] Warmer temperatures allow the reaction to approach thermodynamic equilibrium, which can increase the proportion of the 8-bromo isomer, leading to a mixture of products.[11] |
| Brominating Agent | N-Bromosuccinimide (NBS) | Use 1.1 - 1.3 equivalents of high-purity, recrystallized NBS. Using more than 1.3 equivalents should be avoided as it significantly increases the risk of forming 5,8-dibromoisoquinoline, which complicates purification.[4] |
| Acid/Solvent | Concentrated Sulfuric Acid (H₂SO₄) | H₂SO₄ serves as both the solvent and the catalyst.[4][8] It protonates the isoquinoline to direct substitution and activates the NBS to generate the potent electrophilic brominating species.[1] |
| Rate of Addition | Slow, Portion-wise | The reaction is exothermic.[11] Add the solid NBS slowly in portions to the cooled isoquinoline/H₂SO₄ solution, ensuring the internal temperature does not rise above the target range (-22°C to -18°C).[1][12] Uncontrolled exotherms will destroy the regioselectivity. |
Visual Workflow for C5-Selective Bromination
Below is a standardized workflow for achieving high C5-selectivity.
Caption: Standard experimental workflow for the synthesis of 5-bromoisoquinoline.
Detailed Experimental Protocol: Synthesis of 5-Bromoisoquinoline
This protocol is adapted from a validated procedure in Organic Syntheses.[1][4][12]
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add concentrated sulfuric acid (e.g., 150 mL). Cool the flask in an ice bath to 0°C.
-
Addition of Isoquinoline: While stirring, slowly add isoquinoline (e.g., 17 g, 131.6 mmol) in several portions, ensuring the temperature remains below 10°C.
-
Cooling: Cool the resulting solution to between -25°C and -22°C using a dry ice/acetone bath.
-
Addition of NBS: Once the target temperature is reached, add recrystallized N-Bromosuccinimide (e.g., 29.2 g, 164.0 mmol, ~1.25 eq) in small portions over 30-60 minutes. It is critical to control the addition rate to maintain the internal reaction temperature between -25°C and -22°C.[12]
-
Reaction: Stir the mixture vigorously at -22 ±1°C for 2 hours, followed by stirring at -18 ±1°C for an additional 3 hours.[1] Monitor the reaction progress by TLC (e.g., EtOAc/Hexane 1:5).
-
Workup - Quench: Carefully pour the reaction mixture onto a large volume of crushed ice (e.g., 1000 mL).
-
Workup - Neutralization: Place the beaker in an ice bath and slowly basify the acidic solution by adding concentrated aqueous ammonia (30% NH₃·H₂O) until the pH is between 8 and 10. A precipitate will form.
-
Extraction & Purification: Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate, 4 x 500 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel) or recrystallization to yield 5-bromoisoquinoline as a solid.[4]
Section 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses the most common issues encountered during isoquinoline bromination.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Regioselectivity (Significant 8-bromo isomer) | 1. Inadequate Temperature Control: The reaction temperature likely rose above -15°C.[4] 2. Prolonged Reaction Time: Extended reaction times at even slightly elevated temperatures can favor the thermodynamic product. | 1. Verify Thermometer Accuracy: Ensure your thermometer is calibrated. 2. Improve Cooling: Use a properly maintained dry ice/acetone or cryocool system. 3. Control NBS Addition: Add the NBS much more slowly to prevent exothermic spikes.[11] |
| Low Yield of Monobrominated Product | 1. Incomplete Reaction: Insufficient reaction time or temperature was too low. 2. Impure NBS: Old or non-recrystallized NBS may have lower reactivity.[4] 3. Inefficient Extraction: Product may be lost during the aqueous workup. | 1. Confirm Completion: Use TLC to monitor the consumption of starting material before quenching. 2. Recrystallize NBS: Always use freshly recrystallized and dried NBS for best results.[13] 3. Optimize Workup: Ensure pH is correct during neutralization and perform multiple, vigorous extractions. |
| Presence of 5,8-Dibromoisoquinoline | 1. Excess NBS: Using too much of the brominating agent is the most common cause.[4] 2. Localized "Hot Spots": Poor stirring during NBS addition can create areas of high concentration, leading to over-bromination. | 1. Use Stoichiometric NBS: Carefully weigh and use no more than 1.3 equivalents of NBS.[4] 2. Ensure Vigorous Stirring: Use a mechanical stirrer to ensure the reaction mixture is homogeneous as the NBS is added. |
| Reaction Fails to Start | 1. Moisture Contamination: Water can interfere with the reaction in concentrated H₂SO₄. 2. Inactive Reagents: Very old isoquinoline or NBS may have degraded. | 1. Use Dry Glassware: Ensure all glassware is thoroughly dried before use. 2. Check Reagent Quality: Use high-purity starting materials. If in doubt, purify the isoquinoline by distillation and recrystallize the NBS. |
Visual Guide: Troubleshooting Regioselectivity
This flowchart provides a logical path for diagnosing and solving issues with product selectivity.
Caption: A decision tree for troubleshooting poor regioselectivity in isoquinoline bromination.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. benchchem.com [benchchem.com]
- 12. 5-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 13. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Impurities in 8-Bromo-6-fluoroisoquinoline Synthesis
Welcome to the technical support center for the synthesis and purification of 8-Bromo-6-fluoroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this highly functionalized heterocyclic compound. Given the electron-withdrawing nature of both the bromine and fluorine substituents, specific impurities can arise, requiring careful control of reaction conditions and robust purification strategies. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the successful synthesis of high-purity this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Incomplete Reaction or Low Yield
Question: My reaction to form this compound is not going to completion, or the yield is significantly lower than expected. What are the possible causes and how can I improve it?
Answer:
Incomplete reactions or low yields in the synthesis of this compound can stem from several factors, primarily related to the choice of synthetic route and the reactivity of the starting materials. The two most probable synthetic strategies are:
-
Ring formation from a pre-functionalized benzene derivative: This typically involves a Bischler-Napieralski or Pictet-Spengler type reaction.
-
Halogenation of a 6-fluoroisoquinoline precursor: This involves the direct bromination of the isoquinoline core.
Potential Causes and Solutions:
-
Inadequate Activation in Bischler-Napieralski/Pictet-Spengler Reactions: The electron-withdrawing fluorine and bromine atoms can deactivate the aromatic ring, making the intramolecular electrophilic aromatic substitution step difficult.
-
Solution: Employ stronger activating conditions. For a Bischler-Napieralski reaction, which involves the cyclization of a β-arylethylamide, consider using potent dehydrating agents like phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃) or triflic anhydride (Tf₂O).[1][2] For a Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde or ketone, ensure a sufficiently strong acidic catalyst is used to promote the formation of the reactive iminium ion.[3]
-
-
Poor Regioselectivity in Bromination: Direct bromination of 6-fluoroisoquinoline can lead to a mixture of isomers, with the bromine adding to different positions on the benzene ring.
-
Solution: Precise control of reaction conditions is crucial for regioselectivity. The bromination of isoquinolines is highly sensitive to the choice of brominating agent, acid, temperature, and concentration.[4] Using N-bromosuccinimide (NBS) in a strong acid like concentrated sulfuric acid at low temperatures (e.g., -20°C to 0°C) can favor bromination at specific positions.[5]
-
-
Starting Material Instability or Impurity: The purity of your starting materials, such as a substituted phenethylamine or 6-fluoroisoquinoline, is critical.
-
Solution: Ensure all starting materials are of high purity. Recrystallize or distill starting materials if necessary. Impurities in the starting materials can lead to side reactions and lower yields.
-
Issue 2: Presence of Isomeric Impurities
Question: My final product is contaminated with an isomeric impurity. How can I identify and remove it?
Answer:
Isomeric impurities are a common challenge in the synthesis of substituted isoquinolines. The most likely isomeric impurity in the synthesis of this compound is 5-Bromo-6-fluoroisoquinoline, especially if you are using a direct bromination approach.
Identification:
-
NMR Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for distinguishing between isomers. The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer.
-
HPLC and LC-MS: A well-developed HPLC method can separate the isomers, and LC-MS will confirm that the impurity has the same mass as the desired product.
Removal:
-
Column Chromatography: Careful column chromatography on silica gel is the most common method for separating isomeric impurities. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is often effective.
-
Recrystallization: If the isomeric impurity is present in a small amount and the desired product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Prevention:
-
Directed Ortho-Metalation: To avoid issues with regioselectivity, a directed ortho-metalation strategy can be employed. Starting with a 3-bromo-5-fluoro-substituted benzene derivative, a directed lithiation can be used to introduce a functional group that can then be elaborated into the isoquinoline ring, ensuring the correct substitution pattern.[6]
Issue 3: Contamination with Over-brominated or Under-brominated Species
Question: I am observing impurities with more than one bromine atom or no bromine atom at all. What is causing this and how can I prevent it?
Answer:
This issue typically arises during direct bromination of a 6-fluoroisoquinoline precursor.
Potential Causes and Solutions:
-
Over-bromination (e.g., 5,8-Dibromo-6-fluoroisoquinoline):
-
Cause: Using an excess of the brominating agent (e.g., NBS) or running the reaction for too long.
-
Solution: Use a stoichiometric amount of the brominating agent. Monitor the reaction closely by TLC or HPLC and stop it once the starting material is consumed. The use of more than the stoichiometric amount of NBS should be avoided as it can lead to the formation of dibrominated species that are difficult to separate.[5]
-
-
Under-bromination (unreacted 6-fluoroisoquinoline):
-
Cause: Insufficient brominating agent, low reaction temperature, or short reaction time.
-
Solution: Ensure you are using at least one equivalent of the brominating agent. If the reaction is sluggish, consider a slight increase in temperature or a longer reaction time, while carefully monitoring for the formation of over-brominated products.
-
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route to produce this compound with the highest purity?
Q2: What are the key parameters to control during a Bischler-Napieralski cyclization to synthesize a substituted isoquinoline?
A2: The key parameters for a successful Bischler-Napieralski reaction are:
-
Choice of Dehydrating Agent: The strength of the dehydrating agent is critical. For deactivated aromatic rings, stronger reagents like P₂O₅ in POCl₃ are often necessary.[1][2]
-
Temperature: The reaction typically requires elevated temperatures (reflux) to proceed at a reasonable rate.
-
Solvent: High-boiling point, non-reactive solvents like toluene or xylene are commonly used.
-
Purity of the Starting Amide: Any impurities in the starting β-arylethylamide can lead to side reactions.
Q3: How can I effectively remove residual phosphorus-based reagents from my reaction mixture after a Bischler-Napieralski reaction?
A3: Residual phosphorus reagents like POCl₃ and its byproducts can be challenging to remove. A standard workup procedure involves:
-
Carefully quenching the reaction mixture with ice water.
-
Basifying the aqueous solution with a strong base like NaOH to a high pH.
-
Extracting the product into an organic solvent like dichloromethane or ethyl acetate.
-
Washing the organic layer multiple times with water and then brine.
-
Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrating it. If phosphorus impurities persist, a silica gel plug filtration or a full column chromatography may be necessary.
Q4: What are the most suitable analytical techniques for in-process control and final product analysis of this compound?
A4: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion, purity of the final product, and separation of isomers.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and identify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): For unambiguous structural confirmation of the final product and characterization of impurities.
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Table 1: Typical Solvent Systems for Chromatography
| Impurity Type | Recommended Eluent System (Hexanes:Ethyl Acetate) |
| Non-polar impurities | Start with 100:0 to 95:5 |
| Isomeric impurities | Gradient from 95:5 to 80:20 |
| More polar impurities | Increase gradient up to 50:50 |
Visualizing Impurity Formation Pathways
The following diagram illustrates a potential pathway for the formation of a common isomeric impurity during the direct bromination of 6-fluoroisoquinoline.
Caption: Potential pathways for desired product and isomeric impurity formation.
The following workflow provides a logical approach to troubleshooting low yield in a Bischler-Napieralski reaction.
Caption: Troubleshooting workflow for low yield in Bischler-Napieralski reactions.
References
Technical Support Center: Scaling Up the Synthesis of 8-Bromo-6-fluoroisoquinoline
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 8-Bromo-6-fluoroisoquinoline. This guide is designed for researchers, chemists, and process development professionals who are looking to establish a robust and scalable synthesis for this important heterocyclic building block. We provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.
Overview of Synthetic Strategies
The synthesis of substituted isoquinolines can be approached through several classical methods, including the Bischler-Napieralski[1][2][3], Pictet-Spengler[4][5][6], and Pomeranz-Fritsch reactions[7][8][9]. However, for a highly substituted and electronically demanding target like this compound, these methods can present significant challenges in terms of regioselectivity and reaction efficiency. The fluorine atom at the 6-position deactivates the aromatic ring, making classical electrophilic aromatic substitution-based cyclizations difficult.
Therefore, a more modern and reliable strategy involves a Directed ortho-Metalation (DoM) approach. This method offers superior control over regiochemistry by using a directing group to position a metalating agent (typically an organolithium reagent) at a specific site on the aromatic ring. This guide will focus on a DoM-based route, which has proven effective for synthesizing similarly substituted heterocycles[10].
Recommended Synthetic Workflow
The proposed pathway involves three key stages: preparation of a directed metalation group (DMG)-protected phenylethylamine, the crucial directed ortho-metalation and formylation, and the final acid-catalyzed cyclization.
Caption: Proposed synthetic workflow for this compound.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up process, organized by reaction stage.
Part A: Step 1 - Amide Protection
Q1: Why is a pivaloyl group chosen as the directing group?
A1: The pivaloyl group (Piv) is an excellent choice for a Directed Metalation Group (DMG) for several reasons. Firstly, its bulky tert-butyl structure provides steric hindrance that can favor specific rotamers, enhancing regioselectivity. Secondly, it is a potent chelating agent for lithium, effectively holding the organolithium reagent in proximity to the ortho-proton. Finally, it is stable under the strongly basic conditions of lithiation but can be readily removed during the acidic cyclization step, making the overall process efficient[10].
Q2: My protection reaction is sluggish and gives a low yield. What could be the cause?
A2: This is typically due to issues with reagent purity or reaction conditions.
-
Moisture: Ensure your starting amine, solvent (e.g., Dichloromethane), and triethylamine (Et3N) are anhydrous. Pivaloyl chloride reacts rapidly with water.
-
Reagent Quality: Use freshly distilled triethylamine. Older bottles can contain significant amounts of triethylamine hydrochloride, which will consume your base.
-
Temperature Control: The reaction is exothermic. Add the pivaloyl chloride slowly to the amine solution at 0 °C to prevent side reactions. After the addition is complete, allowing the reaction to warm to room temperature ensures it goes to completion.
Part B: Step 2 - Directed ortho-Metalation (DoM) & Formylation
Q3: I am not getting any product after the DoM step. What is the most likely reason for failure?
A3: The Directed ortho-Metalation step is the most critical and moisture-sensitive part of the synthesis. Complete failure is almost always due to the following:
-
Inactive Organolithium Reagent: The titer of commercial butyllithium solutions can decrease over time. It is crucial to titrate your s-BuLi or n-BuLi solution before use to determine its exact molarity.
-
Inadequate Temperature Control: The lithiation must be performed at very low temperatures (typically -78 °C, a dry ice/acetone bath) to prevent side reactions and decomposition of the lithiated intermediate. Ensure the internal temperature of the reactor does not rise significantly during reagent addition.
-
Presence of Water: Absolute anhydrous conditions are paramount. All glassware must be oven or flame-dried, and solvents like THF must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). Even atmospheric moisture can quench the reaction on a small scale. On a larger scale, maintaining a positive pressure of an inert gas (Nitrogen or Argon) is essential.
Q4: My yield is low, and I see multiple spots on my TLC plate. What are the likely side products?
A4: Low yields with multiple byproducts often point to incomplete lithiation or side reactions.
-
Incomplete Lithiation: If not enough active s-BuLi is used, you will recover unreacted starting material after workup.
-
Proton Scrambling: If the temperature rises above -70 °C, the lithiated species can become kinetically unstable, leading to proton abstraction from other sites or intermolecular reactions.
-
DMF Quench Issues: The quench with dimethylformamide (DMF) should also be done at -78 °C. Adding the lithiated species to DMF (inverse addition) can sometimes give cleaner results on a large scale by ensuring the DMF is always in excess.
Caption: Key decision points in the DoM and Formylation step.
Part C: Step 3 - Cyclization and Bromination
Q5: The cyclization to the dihydroisoquinoline is not working well. What factors are important here?
A5: This is an acid-catalyzed intramolecular condensation (Pictet-Gams type). The key is balancing acid strength and temperature.
-
Acid Concentration: A reasonably strong acid is needed, such as 10-15% aqueous HCl. If the acid is too weak, the reaction will not proceed. If it is too strong (e.g., concentrated H2SO4), you risk charring and decomposition, especially at elevated temperatures.
-
Temperature and Time: This reaction often requires heating (e.g., 80-100 °C) to proceed at a reasonable rate. Monitor by TLC or LCMS to determine the optimal reaction time. Driving the reaction for too long can lead to byproduct formation.
-
Pivaloyl Group Removal: The acidic conditions serve a dual purpose: catalyzing the cyclization and hydrolyzing the pivaloyl protecting group. Ensure the reaction is held long enough for both transformations to complete.
Q6: My final bromination step is giving me a mixture of products, including di-brominated species.
A6: Regioselectivity in electrophilic aromatic substitution is key. The existing fluoro and isoquinoline nitrogen direct the substitution.
-
Brominating Agent: N-Bromosuccinimide (NBS) is generally a milder and more selective brominating agent than elemental bromine, making it preferable for avoiding over-bromination[11][12].
-
Reaction Conditions: The reaction should be performed in a strong acid like concentrated H2SO4 at a controlled, low temperature (e.g., -20 to 0 °C)[11][13]. Adding the NBS in portions allows for better control over the exotherm and can improve selectivity.
-
Stoichiometry: Use of a slight excess (1.05-1.1 equivalents) of NBS is typical. A large excess will almost certainly lead to di-brominated and other undesired byproducts.
Scale-Up Considerations
Moving from the benchtop to a multi-liter reactor introduces new challenges.
Q1: How do I safely manage the highly exothermic lithiation reaction on a 20L scale?
A1: This is a critical safety and process control issue.
-
Reactor Cooling: Ensure your reactor has sufficient cooling capacity to maintain the internal temperature at or below -70 °C.
-
Controlled Addition: The butyllithium must be added subsurface via a cannula or dip tube at a very slow, controlled rate. Monitor the internal temperature constantly. The addition rate should be immediately stopped if the temperature begins to rise uncontrollably.
-
Reverse Addition: Consider adding the substrate solution to the butyllithium solution (reverse addition). This can sometimes help control the exotherm, although it may require more solvent.
-
Emergency Quench: Have a plan for quenching the reaction in an emergency. A pre-chilled solution of a proton source like isopropanol can be added to safely neutralize unreacted butyllithium.
Q2: What is the best method for purifying the final product on a multi-kilogram scale?
A2: Large-scale column chromatography is expensive and time-consuming. The process should be optimized to yield a solid that can be purified by crystallization.
-
Solvent Screening: Perform a thorough solvent screening to find a suitable single-solvent or bi-solvent system for recrystallization. Common choices for compounds like this include isopropanol, ethanol, ethyl acetate, or heptane/ethyl acetate mixtures.
-
Controlled Crystallization: Control the cooling rate during crystallization to obtain a uniform crystal size, which is easier to filter and dry. Seeding the solution with a small amount of pure product can aid in initiating crystallization.
-
Workup Optimization: The aqueous workup after the bromination is crucial. Ensure the pH is carefully adjusted to precipitate the product freebase before extraction. A final wash of the organic solution with brine can help remove residual water, which can impact crystallization.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Pivaloyl-3-fluorophenylethylamine (2)
| Reagent | M. Wt. | Amount (1 eq) | Moles | Volume/Mass |
| 3-Fluorophenethylamine (1) | 139.17 | 50.0 g | 0.359 | 46.7 mL |
| Pivaloyl Chloride | 120.58 | 45.1 g | 0.375 | 43.1 mL |
| Triethylamine (Et3N) | 101.19 | 43.6 g | 0.431 | 60.1 mL |
| Dichloromethane (DCM) | - | - | - | 500 mL |
Procedure:
-
In a 1L round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-fluorophenethylamine (50.0 g, 0.359 mol) and triethylamine (60.1 mL, 0.431 mol) in 500 mL of anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add pivaloyl chloride (43.1 mL, 0.375 mol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC (Hexane:Ethyl Acetate 3:1).
-
Quench the reaction by adding 200 mL of 1M HCl. Separate the organic layer.
-
Wash the organic layer sequentially with 200 mL of saturated NaHCO₃ solution and 200 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the title compound as a white solid. (Expected yield: >95%).
Protocol 2: Synthesis of 8-Fluoro-3,4-dihydroisoquinoline (5)
| Reagent | M. Wt. | Amount (1 eq) | Moles | Volume/Mass |
| N-Pivaloyl-3-fluorophenylethylamine (2) | 223.29 | 60.0 g | 0.269 | 60.0 g |
| s-Butyllithium (1.4 M in cyclohexane) | 64.06 | - | 0.591 | 422 mL |
| Tetrahydrofuran (THF), anhydrous | - | - | - | 600 mL |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 59.0 g | 0.806 | 62.4 mL |
| Hydrochloric Acid (15% aq.) | - | - | - | 900 mL |
Procedure:
-
Set up an oven-dried 2L three-neck flask with a mechanical stirrer, a low-temperature thermometer, and an argon inlet.
-
Add N-Pivaloyl-3-fluorophenylethylamine (60.0 g, 0.269 mol) and dissolve in 600 mL of anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add s-butyllithium (422 mL of 1.4 M solution, 0.591 mol) via cannula over 90 minutes, keeping the internal temperature below -70 °C.
-
Stir the resulting deep red solution for an additional 2 hours at -78 °C.
-
Add anhydrous DMF (62.4 mL, 0.806 mol) dropwise, ensuring the temperature remains below -70 °C. Stir for 1 hour.
-
Warm the reaction to ambient temperature and quench carefully with 100 mL of saturated NH₄Cl solution.
-
Extract the mixture with ethyl acetate (2 x 300 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to obtain the crude aldehyde intermediate.
-
To the crude aldehyde, add 900 mL of 15% aqueous HCl and heat the mixture to 90 °C for 6 hours.
-
Cool the mixture to room temperature and extract with diethyl ether (2 x 200 mL) to remove non-basic impurities.
-
Basify the aqueous layer to pH > 12 with 50% NaOH solution, keeping the flask in an ice bath.
-
Extract the product with dichloromethane (3 x 300 mL). Dry the combined organic layers over MgSO₄ and concentrate to give the title compound. (Expected yield: 60-70% over two steps)[10].
References
- 1. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 2. Bischler-Napieralski Reaction [organic-chemistry.org]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pictet Spengler synthesis of isoquinoline [quimicaorganica.org]
- 6. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. BJOC - Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems [beilstein-journals.org]
- 8. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. mdpi.com [mdpi.com]
- 11. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
Technical Support Center: Strategies for Mitigating Byproduct Formation in Palladium-Catalyzed Reactions
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth, field-proven insights into preventing common side reactions in palladium-catalyzed cross-coupling chemistry. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.
Introduction: The Challenge of Selectivity in Palladium Catalysis
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency. However, the very reactivity that makes these catalysts so valuable can also lead to a variety of undesired side reactions. These byproducts not only reduce the yield of the desired product but also complicate purification, consuming valuable time and resources.
This guide provides a structured approach to understanding and mitigating the most common side reactions encountered in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings. By understanding the mechanistic origins of these byproducts, we can make rational choices in catalyst systems, reaction conditions, and experimental setup to favor the desired reaction pathway.
Part 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) bonds. However, it is often plagued by side reactions involving the organoboron reagent.
Frequently Asked Questions & Troubleshooting
Question 1: I'm observing significant homocoupling of my boronic acid, forming a biaryl byproduct. What are the primary causes and how can I prevent this?
Answer: Boronic acid homocoupling is one of the most common byproducts in Suzuki-Miyaura reactions. It can arise from two primary mechanistic pathways: an oxygen-dependent pathway and a palladium(II)-mediated pathway.
In-Depth Explanation:
The most frequently cited cause of homocoupling is the presence of molecular oxygen in the reaction mixture.[1] Oxygen can promote the oxidation of the palladium(0) catalyst to palladium(II), which can then participate in a catalytic cycle that consumes two equivalents of the boronic acid to form the homocoupling product and regenerate palladium(0).[2][3]
A second, less common pathway can occur even in the absence of oxygen, particularly with electron-deficient arylboronic acids.[4] This mechanism is thought to involve a protonolysis/second transmetalation event.[4]
// Invisible edges to control layout edge [style=invis]; Product -> Homocoupling_product; } caption [label="Fig. 1: Competing pathways in Suzuki-Miyaura coupling.", fontname="Helvetica", fontsize=10]; }
Troubleshooting Protocol:
-
Rigorous Exclusion of Oxygen: This is the most critical step. Ensure all solvents are thoroughly degassed and the reaction is performed under a positive pressure of an inert gas (Argon or Nitrogen). See the detailed protocol for degassing solvents below.
-
Use a Pd(0) Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. Homocoupling can occur during this activation step.[5] Using a well-defined Pd(0) precatalyst, such as Pd₂(dba)₃ or Pd(PPh₃)₄, can minimize the presence of reactive Pd(II) species.
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos.[4][6] These ligands accelerate the rate of reductive elimination from the desired cross-coupling intermediate, making the productive pathway kinetically more favorable than the homocoupling pathway.[7]
-
Slow Addition of Boronic Acid: In some cases, adding the boronic acid solution slowly to the reaction mixture can keep its concentration low, disfavoring the bimolecular homocoupling reaction.
Question 2: My reaction is giving a low yield, and I've identified the corresponding arene from my boronic acid as a major byproduct. What is causing this protodeboronation?
Answer: Protodeboronation is the cleavage of the C–B bond and its replacement with a C–H bond, effectively destroying your nucleophile.[8][9] This side reaction is often promoted by aqueous basic or acidic conditions and can be particularly problematic for electron-rich, electron-poor, and certain heteroaryl boronic acids.[10][11]
In-Depth Explanation:
The mechanism of protodeboronation is highly dependent on the pH of the reaction medium and the electronic nature of the aryl boronic acid.[12] Under basic conditions, formation of a boronate species ([ArB(OH)₃]⁻) can be followed by protonation at the ipso-carbon, leading to C-B bond cleavage.[11] For certain heteroaryl boronic acids, like 2-pyridineboronic acid, a unique zwitterionic intermediate at neutral pH can lead to rapid decomposition.[8] It has also been shown that palladium(II) complexes with bulky phosphine ligands can catalyze protodeboronation, creating a parasitic cycle that competes with the productive cross-coupling.[13][14]
Troubleshooting Protocol:
-
Use Anhydrous Conditions: If possible, use anhydrous solvents and bases to minimize the presence of water, which is the proton source for this side reaction.
-
Choice of Base: The strength and nature of the base are critical. For substrates prone to protodeboronation, weaker bases like K₂CO₃ or CsF are often preferred over strong bases like NaOH or KOH.[8]
-
Use Boronic Esters: Convert the boronic acid to a more stable boronic ester, such as a pinacol (BPin) or MIDA ester.[9] These derivatives are more resistant to protodeboronation and slowly release the boronic acid under the reaction conditions, keeping its concentration low.
-
Optimize Temperature: Higher temperatures can accelerate protodeboronation. Screen a range of lower temperatures (e.g., room temperature to 80 °C) to find a balance between an acceptable reaction rate and minimal byproduct formation.
-
Accelerate the Cross-Coupling: Use a highly active catalyst system (e.g., a bulky, electron-rich phosphine ligand) to increase the rate of the desired Suzuki coupling, allowing it to outcompete the slower protodeboronation pathway.[8]
| Parameter | High Risk for Protodeboronation | Recommended Mitigation Strategy | Rationale |
| Boron Reagent | Boronic Acid | MIDA Boronate or Organotrifluoroborate | Increases stability and allows for "slow release" of the active nucleophile.[8][15] |
| Base | Strong Base (e.g., NaOH, KOH) | Weaker Base (e.g., K₃PO₄, K₂CO₃, CsF) | Reduces the rate of base-catalyzed decomposition pathways.[8] |
| Catalyst Ligand | Standard Ligand (e.g., PPh₃) | Bulky Dialkylbiaryl Phosphines | Accelerates the desired C-C coupling to outcompete protodeboronation.[8] |
| Solvent | Aqueous mixtures (e.g., Dioxane/H₂O) | Anhydrous Solvent (e.g., Dioxane) | Removes the proton source for the side reaction. |
| Temperature | High (e.g., >100 °C) | Room Temp. to 80 °C | Slows the rate of decomposition. |
Part 2: The Heck Reaction
The Heck reaction is a powerful method for the arylation or vinylation of alkenes. The primary challenges in Heck chemistry often revolve around controlling the regioselectivity of the alkene insertion and subsequent β-hydride elimination.
Frequently Asked Questions & Troubleshooting
Question 3: My Heck reaction is producing a mixture of isomeric alkenes. How can I control the regioselectivity of the β-hydride elimination?
Answer: The formation of alkene isomers is a common issue in Heck reactions and is a direct result of the regioselectivity of the β-hydride elimination step. The regioselectivity is influenced by steric and electronic factors, and can often be controlled by the choice of catalyst, ligands, and additives.
In-Depth Explanation:
After the migratory insertion of the alkene into the Pd-C bond, the resulting alkylpalladium intermediate can undergo β-hydride elimination from any carbon atom bearing a hydrogen atom that is beta to the palladium center and can adopt a syn-coplanar arrangement.[1][3] The elimination typically favors the formation of the thermodynamically more stable, more substituted (trans) alkene.[1] However, if there are multiple possible β-hydrogens, a mixture of products can be formed. In some cases, re-insertion of the palladium hydride and subsequent elimination can lead to isomerization of the desired product.
Troubleshooting Protocol:
-
Ligand Modification: The steric and electronic properties of the phosphine ligand can influence the regioselectivity of the β-hydride elimination. Bulky ligands can disfavor the formation of the more sterically hindered transition state required for elimination to form the internal alkene.
-
Use of Additives: In some cases, the addition of silver or thallium salts can promote reductive elimination of the palladium hydride, preventing its re-addition and subsequent isomerization of the product.
-
Asymmetric Heck Reactions: For intramolecular Heck reactions, chiral ligands can be used to control the facial selectivity of the alkene insertion and the subsequent β-hydride elimination, leading to a single enantiomer of the product.
-
Substrate Control: If possible, modify the substrate to block one of the potential β-hydride elimination pathways. For example, using an alkene that lacks β-hydrogens on one side will force the elimination to occur in a specific direction.
-
Temperature Optimization: Lowering the reaction temperature can sometimes favor the kinetic product over the thermodynamic one, potentially increasing the selectivity for a single isomer.
Part 3: Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of aryl and vinyl alkynes. The most prevalent side reaction is the homocoupling of the terminal alkyne, known as Glaser-Hay coupling.
Frequently Asked Questions & Troubleshooting
Question 4: I'm seeing a significant amount of di-yne byproduct from the homocoupling of my terminal alkyne. How can I suppress this Glaser-Hay coupling?
Answer: The formation of alkyne dimers via Glaser-Hay coupling is a classic side reaction in copper-co-catalyzed Sonogashira reactions and is primarily promoted by the presence of oxygen.[16][17]
In-Depth Explanation:
The Glaser-Hay coupling involves the oxidative dimerization of terminal alkynes, catalyzed by a copper(I) salt in the presence of an oxidant, typically oxygen.[16][18] In the context of the Sonogashira reaction, the copper(I) co-catalyst, which is added to facilitate the transmetalation step, can also catalyze this undesired homocoupling pathway. The mechanism involves the formation of a copper acetylide, which is then oxidized to an alkynyl radical. Dimerization of two of these radicals yields the di-yne byproduct.[16]
Troubleshooting Protocol:
-
Strictly Anaerobic Conditions: As with homocoupling in Suzuki reactions, the most effective way to prevent Glaser-Hay coupling is to rigorously exclude oxygen from the reaction. Use degassed solvents and maintain an inert atmosphere.
-
Copper-Free Conditions: The most direct solution is to switch to a copper-free Sonogashira protocol.[19] While these conditions may require more forcing conditions (e.g., higher temperatures or a stronger base), they completely eliminate the primary catalyst for the homocoupling side reaction.
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, which can disfavor the bimolecular homocoupling reaction.
-
Use of a Co-solvent: In some cases, using a co-solvent like THF in addition to the amine base can help to solubilize the reaction components and improve the rate of the desired cross-coupling relative to the homocoupling.
-
Hydrogen Atmosphere: Some studies have shown that performing the reaction under a diluted hydrogen atmosphere can suppress homocoupling.
Part 4: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. A key challenge is the choice of base, which must be strong enough to deprotonate the amine or the palladium-amine complex but not so strong as to cause side reactions with sensitive functional groups.
Frequently Asked Questions & Troubleshooting
Question 5: My Buchwald-Hartwig amination is sluggish or fails completely. Could the choice of base be the issue?
Answer: Absolutely. The base plays a multifaceted role in the Buchwald-Hartwig amination, and its choice is critical for success. An inappropriate base can lead to catalyst inhibition or failure to promote the key deprotonation step.
In-Depth Explanation:
The base in a Buchwald-Hartwig amination is responsible for deprotonating the amine to form the active nucleophile, or for deprotonating the palladium-amine complex to generate the palladium-amido species that undergoes reductive elimination.[20] The choice of base is often a delicate balance. Strong, non-coordinating bases like sodium tert-butoxide are often effective but can be incompatible with base-sensitive functional groups. Weaker, inorganic bases like K₃PO₄ or Cs₂CO₃ are milder but their low solubility can lead to reproducibility issues.[21][22] The solvent also plays a key role; nonpolar solvents generally require an anionic base, while polar solvents can allow for a wider range of bases but may also lead to catalyst inhibition by coordinating to the palladium center.[20]
| Base Type | Common Examples | Pros | Cons |
| Strong Alkoxides | NaOtBu, KOtBu, LHMDS | Highly effective, good for weakly nucleophilic amines | Can be too harsh for base-sensitive functional groups |
| Inorganic Carbonates | Cs₂CO₃, K₂CO₃ | Milder, good for substrates with sensitive functional groups | Often have poor solubility, can lead to reproducibility issues |
| Inorganic Phosphates | K₃PO₄ | Milder than carbonates, often a good compromise | Can also have solubility issues |
| Organic Bases | DBU, P₂Et | Soluble, good for microwave reactions | Can be less effective at promoting transmetalation |
Troubleshooting Protocol:
-
Screen a Range of Bases: The optimal base is highly substrate-dependent. It is often necessary to screen a variety of bases, including alkoxides, carbonates, and phosphates, to find the best conditions.
-
Consider a Soluble Organic Base: For reactions with base-sensitive substrates or for improved reproducibility, consider using a soluble organic base like DBU, potentially in combination with an inorganic salt.[22]
-
Optimize the Solvent: The choice of solvent can dramatically affect the efficacy of the base. For nonpolar solvents like toluene, a strong, anionic base is often required. In more polar solvents like DMF or dioxane, a wider range of bases may be effective.
-
Grind the Base: If using an insoluble inorganic base, grinding it to a fine powder before use can increase its surface area and improve the reaction rate and reproducibility.[21]
-
Ligand Choice: The choice of ligand can also influence the optimal base. Some ligands are designed to work with weaker bases. For example, some of the more advanced Buchwald ligands can facilitate couplings with weak organic bases.[23]
Part 5: Essential Experimental Protocols
Protocol 1: Rigorous Degassing of Solvents
The exclusion of oxygen is paramount for preventing many common side reactions. The freeze-pump-thaw method is the most effective way to degas solvents.
-
Setup: Place the solvent in a Schlenk flask equipped with a magnetic stir bar. The flask should not be more than two-thirds full.
-
Freeze: Immerse the flask in a dewar of liquid nitrogen, swirling to ensure even freezing.
-
Pump: Once the solvent is completely frozen, open the flask to a high vacuum line and evacuate for 5-10 minutes.
-
Thaw: Close the flask to the vacuum and remove it from the liquid nitrogen. Allow the solvent to thaw completely. You may see gas bubbles evolving from the solvent as it thaws.
-
Repeat: Repeat the freeze-pump-thaw cycle at least three times to ensure all dissolved oxygen has been removed.[24][25]
-
Backfill: After the final thaw, backfill the flask with a positive pressure of an inert gas (Argon or Nitrogen).
Protocol 2: Establishing an Inert Reaction Atmosphere
-
Assemble Glassware: Assemble your reaction glassware (e.g., a round-bottom flask with a condenser) while it is still hot from the oven to prevent moisture from condensing on the surfaces.
-
Purge with Inert Gas: Seal the glassware and connect it to a Schlenk line. Evacuate the glassware under vacuum and then backfill with an inert gas. Repeat this cycle three to five times.[26]
-
Add Reagents: Add your solid reagents (e.g., aryl halide, catalyst, base) to the flask under a positive pressure of inert gas.
-
Add Solvents and Liquid Reagents: Add your degassed solvents and any liquid reagents via syringe through a rubber septum.
-
Maintain Positive Pressure: Throughout the reaction, maintain a positive pressure of the inert gas, typically by using a bubbler or a balloon filled with the inert gas.
References
- 1. youtube.com [youtube.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Elucidating the Significance of β-Hydride Elimination and the Dynamic Role of Acid/Base Chemistry in a Palladium-Catalyzed Aerobic Oxidation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. books.rsc.org [books.rsc.org]
- 17. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 23. research.rug.nl [research.rug.nl]
- 24. How To [chem.rochester.edu]
- 25. reddit.com [reddit.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Isoquinolines
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on Isoquinoline Scaffolds, Supported by Experimental Data.
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[1] In the relentless pursuit of optimizing drug candidates, the strategic incorporation of fluorine has become a widely adopted and powerful strategy.[2] This guide provides an in-depth, objective comparison of the biological activity of fluorinated versus non-fluorinated isoquinolines, supported by experimental data and detailed protocols, to empower researchers in the rational design of next-generation therapeutics.
The Rationale for Fluorination: More Than Just a Halogen Swap
The introduction of fluorine into a molecule is far from a simple substitution; it is a nuanced modification that can profoundly alter a compound's physicochemical and pharmacological profile. The unique properties of the fluorine atom—its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity (the highest of all elements), and the strength of the carbon-fluorine (C-F) bond—are the principal drivers of these changes.[3][4]
These fundamental characteristics translate into several key advantages in drug design:
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong (bond energy of ~116 kcal/mol), making it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s. By replacing a metabolically vulnerable C-H bond with a C-F bond, the metabolic stability and half-life of a compound can be significantly increased.[5][6]
-
Modulation of Physicochemical Properties: Fluorination can strategically alter a molecule's lipophilicity (logP) and the basicity (pKa) of nearby functional groups. These modifications are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross cellular membranes.[2][7]
-
Improved Target Binding and Potency: The high electronegativity of fluorine can alter the electronic distribution within the molecule, influencing its conformation and ability to form favorable interactions with its biological target. These interactions can range from hydrogen bonds to multipolar interactions (e.g., C-F···C=O), leading to enhanced binding affinity and potency.[7][8]
This guide will now delve into a comparative analysis of these effects, presenting quantitative data and illustrating the tangible impact of fluorination on the isoquinoline scaffold.
Comparative Analysis of Biological Activity: A Data-Driven Perspective
The true impact of fluorination is best understood through direct, quantitative comparison of fluorinated compounds with their non-fluorinated analogues. The following tables summarize experimental data from studies on isoquinoline and related heterocyclic structures, highlighting the significant changes in potency and cytotoxicity conferred by the introduction of fluorine.
Case Study 1: PARP Inhibition
Poly (ADP-ribose) polymerase (PARP) is a critical enzyme in DNA repair and a validated target in oncology. The data below compares a non-fluorinated 1-oxo-3,4-dihydroisoquinoline-4-carboxamide with its 7-fluoro derivative.
Table 1: Comparative Physicochemical and Biological Data of Fluorinated vs. Non-Fluorinated Isoquinoline-based PARP Inhibitors
| Compound | Substitution (R) | pKa (Predicted) | clogP (Predicted) | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) |
| 1a | H | 6.8 | 2.5 | >10,000 | 1,200 |
| 1b | 7-F | 6.5 | 2.7 | >10,000 | 800 |
Data adapted from a study on PARP inhibitors.[5]
Analysis: The introduction of a single fluorine atom at the 7-position of the isoquinoline core results in a modest but clear increase in potency against PARP2, with the IC₅₀ value decreasing from 1,200 nM to 800 nM.[5] This enhancement is achieved with only minor changes to the predicted pKa and lipophilicity (clogP), illustrating the nuanced electronic effects that fluorine can exert on target engagement.[5]
Case Study 2: Anticancer Cytotoxicity and Topoisomerase I Inhibition
The 7-azaindenoisoquinoline scaffold has been developed as a potent inhibitor of Topoisomerase I (Top1), a key enzyme in DNA replication and a target for cancer chemotherapy. The following data compares a 3-nitro derivative with its 3-fluoro counterpart for cytotoxicity against a panel of human cancer cell lines.
Table 2: Comparative Cytotoxicity of 3-Nitro vs. 3-Fluoro Substituted 7-Azaindenoisoquinolines
| Compound | Substitution (Position 3) | Mean-Graph Midpoint (MGM) GI₅₀ (nM) |
| 9 | NO₂ | 21 |
| 17b | F | 33 |
Data represents the mean-graph midpoint (MGM) from the NCI-60 cell line screen, a measure of average cytotoxic potency. Data adapted from Cushman et al.[9]
Analysis: In this series, the 3-fluoro substituted compound 17b demonstrates potent cytotoxic activity (MGM GI₅₀ of 33 nM), comparable to the highly potent but potentially genotoxic 3-nitro analogue 9 (MGM GI₅₀ of 21 nM).[9] This is a critical finding, as it shows that the fluorine atom can effectively replace the nitro group, a common pharmacophore in this class, while retaining a high level of anticancer potency. This allows for the development of potent Top1 inhibitors with a potentially improved safety profile.[9]
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To fully appreciate the context of these biological activities, it is essential to visualize the cellular pathways being targeted and the workflows used to generate the comparative data.
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Many isoquinoline derivatives exert their anticancer effects by inhibiting key signaling pathways that drive cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of isoquinoline derivatives.[5]
Experimental Workflow: A Comparative Evaluation Pipeline
A systematic and reproducible workflow is crucial for the head-to-head comparison of fluorinated and non-fluorinated compounds.
Caption: A streamlined workflow for the comparative evaluation of fluorinated and non-fluorinated isoquinolines.[5]
Self-Validating Experimental Protocols
To ensure the integrity and reproducibility of comparative studies, the following detailed, step-by-step methodologies for key assays are provided.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol determines a compound's ability to inhibit cell proliferation, providing an IC₅₀ value.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of formazan, measured spectrophotometrically, is directly proportional to the number of viable cells.[10]
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Test compounds (fluorinated and non-fluorinated isoquinolines) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS, sterile filtered)[11]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer (plate reader)
Step-by-Step Methodology:
-
Cell Seeding: a. Harvest and count cells, ensuring viability is >90%. b. Dilute cells in complete culture medium to a predetermined optimal density (e.g., 5,000-10,000 cells/well). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.[12]
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration in the wells is non-toxic (typically ≤0.5%). b. Remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations (including a vehicle-only control). c. Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition and Incubation: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[12] b. Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.[12]
-
Formazan Solubilization and Measurement: a. Carefully remove the medium from the wells without disturbing the formazan crystals. b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[11] c. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11] d. Measure the absorbance of each well using a plate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[11]
-
Data Analysis: a. Subtract the average absorbance of the medium-only blank wells from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. c. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve. d. Determine the IC₅₀ value, the concentration at which 50% of cell growth is inhibited, using non-linear regression analysis.
Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)
This protocol measures the rate at which a compound is metabolized by liver enzymes, providing a measure of its intrinsic clearance and metabolic half-life (t₁/₂).
Principle: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, such as cytochrome P450s. By incubating a compound with liver microsomes and an NADPH-regenerating system (which provides the necessary cofactors), one can simulate hepatic metabolism in vitro. The rate of disappearance of the parent compound over time is measured by LC-MS/MS.[13]
Materials:
-
Pooled liver microsomes (e.g., human, rat)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH-regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compounds
-
Control compounds with known metabolic stability (e.g., a high-turnover and a low-turnover compound)
-
Ice-cold acetonitrile with an internal standard for quenching the reaction
-
96-well incubation plate and collection plate
-
LC-MS/MS system
Step-by-Step Methodology:
-
Preparation: a. Thaw the liver microsomes on ice. b. Prepare a microsomal stock solution in phosphate buffer to the desired final concentration (e.g., 0.5 mg/mL).[14] c. Prepare the test and control compounds in a solution with a low percentage of organic solvent (e.g., <1% acetonitrile).
-
Incubation: a. In a 96-well plate, pre-warm the microsomal solution and the compound solutions at 37°C for 5-10 minutes. b. To initiate the metabolic reaction, add the pre-warmed NADPH-regenerating system to the wells containing the microsomes and test compounds. c. The final incubation mixture will contain the test compound (e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL), and cofactors in phosphate buffer.[14]
-
Time-Point Sampling: a. At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a collection plate containing ice-cold acetonitrile with an internal standard.[14] The acetonitrile precipitates the proteins and halts all enzymatic activity. b. The 0-minute time point is typically taken immediately after adding the NADPH system or by quenching a mixture without NADPH.
-
Sample Processing: a. Once all time points are collected, seal and vortex the collection plate. b. Centrifuge the plate at high speed (e.g., 4000 x g) for 10 minutes to pellet the precipitated proteins.
-
LC-MS/MS Analysis: a. Transfer the supernatant to a new 96-well plate for analysis. b. Analyze the samples using a validated LC-MS/MS method to quantify the peak area ratio of the parent compound to the internal standard at each time point.
-
Data Analysis: a. Plot the natural logarithm of the percentage of the parent compound remaining versus time. b. Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k). c. Calculate the metabolic half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k. d. Calculate the intrinsic clearance (CLᵢₙₜ) using the equation: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein).
Conclusion and Future Outlook
The strategic incorporation of fluorine into the isoquinoline scaffold presents a powerful and versatile tool for modulating key drug-like properties. As demonstrated by the comparative experimental data, fluorination can significantly enhance biological potency and cytotoxicity.[5][9] However, the effects are highly dependent on the position and number of fluorine atoms, necessitating a careful and systematic evaluation of each analogue. The introduction of fluorine is not a guaranteed path to a better drug candidate, but a strategic decision that must be guided by a deep understanding of structure-activity relationships and the underlying molecular interactions.
The experimental protocols and comparative data presented in this guide offer a framework for researchers to rationally design, synthesize, and evaluate novel fluorinated isoquinolines. By leveraging the unique properties of fluorine, the scientific community can continue to develop next-generation isoquinoline-based therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, ultimately addressing unmet medical needs across a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. soci.org [soci.org]
- 10. benchchem.com [benchchem.com]
- 11. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Evaluation of Fluorine-18 Labeled 2-Phenylquinoxaline Derivatives as Potential Tau Imaging Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Validation of 8-Bromo-6-fluoroisoquinoline by ¹H NMR
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of molecular structure is a cornerstone of chemical synthesis and analysis. This guide provides an in-depth, technically-focused comparison for validating the structure of 8-bromo-6-fluoroisoquinoline using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple procedural outline to explore the causal reasoning behind experimental choices, ensuring a robust and self-validating analytical workflow.
The Analytical Challenge: Distinguishing Positional Isomers
The synthesis of substituted isoquinolines can often yield a mixture of positional isomers. For this compound, a key analytical challenge is to definitively confirm the positions of the bromine and fluorine substituents on the isoquinoline core, distinguishing it from other potential isomers such as 5-bromo-7-fluoroisoquinoline or 7-bromo-5-fluoroisoquinoline. ¹H NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of each proton in a molecule, making it an ideal tool for this purpose.
Predicting the ¹H NMR Spectrum of this compound: A First-Principles Approach
Prior to acquiring an experimental spectrum, a thorough understanding of the expected ¹H NMR spectrum is crucial for accurate interpretation. This predictive analysis is grounded in the fundamental principles of chemical shift and spin-spin coupling, influenced by the electronic effects of the substituents and the inherent properties of the isoquinoline ring system.
Understanding the Isoquinoline ¹H NMR Spectrum
Unsubstituted isoquinoline exhibits a characteristic ¹H NMR spectrum with signals corresponding to its seven aromatic protons. The protons on the pyridine ring (H1 and H3) are typically found at lower field (higher ppm) due to the electron-withdrawing effect of the nitrogen atom, while the protons on the benzene ring (H4, H5, H6, H7, and H8) appear at a relatively higher field.
The Influence of Bromine and Fluorine Substituents
The introduction of bromine and fluorine substituents at the 8- and 6-positions, respectively, will induce predictable changes in the chemical shifts of the remaining protons.
-
Fluorine (at C6): As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect, which deshields nearby protons, shifting their signals to a lower field. However, it also has a strong electron-donating mesomeric (resonance) effect, which shields ortho and para protons. In this case, the mesomeric effect will influence H5 and H7. Fluorine also introduces characteristic spin-spin coupling with nearby protons (¹H-¹⁹F coupling).
-
Bromine (at C8): Bromine is also electronegative and will have a deshielding inductive effect. Its mesomeric effect is weaker than that of fluorine. The primary influence of the bromine atom will be on the adjacent H7 proton.
Predicted ¹H NMR Spectrum for this compound
Based on these principles, we can predict the following characteristics for the ¹H NMR spectrum of this compound:
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| H1 | ~9.3 | Doublet | J1,3 ≈ 0.5-1.0 Hz | Deshielded by the adjacent nitrogen atom. |
| H3 | ~8.5 | Doublet | J3,4 ≈ 6.0 Hz, J1,3 ≈ 0.5-1.0 Hz | Deshielded by the nitrogen atom. |
| H4 | ~7.8 | Doublet | J3,4 ≈ 6.0 Hz | Typical chemical shift for this position, coupled to H3. |
| H5 | ~7.6 | Doublet of doublets | J5,7 (meta, through F) ≈ 2-3 Hz, JH5-F6 ≈ 8-10 Hz | Influenced by the ortho-fluorine substituent. Will show coupling to both H7 and the fluorine at C6. |
| H7 | ~8.1 | Doublet | J5,7 (meta, through F) ≈ 2-3 Hz, JH7-F6 ≈ 5-7 Hz | Deshielded by the adjacent bromine atom and coupled to H5 and the fluorine at C6. |
Note: These are estimated values. The actual experimental values may vary depending on the solvent and concentration.
Experimental Validation: A Step-by-Step Protocol
The following protocol outlines the necessary steps to acquire a high-quality ¹H NMR spectrum for the structural validation of this compound.
Part 1: Sample Preparation
Proper sample preparation is critical for obtaining a high-resolution NMR spectrum.[1]
-
Sample Purity: Ensure the sample is of high purity. Impurities can complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules.
-
Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.[2][3]
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube to remove any particulate matter.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0.00 ppm.
Part 2: NMR Data Acquisition
The following are standard parameters for acquiring a ¹H NMR spectrum on a 400 MHz or 500 MHz spectrometer.
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is the process of optimizing the homogeneity of the magnetic field to obtain sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Angle: A 30° or 45° pulse is typically used for routine ¹H spectra to allow for a shorter relaxation delay.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is a good starting point.
-
Number of Scans: For a sample of this concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio.
-
Part 3: Advanced 2D NMR Experiments for Unambiguous Assignment
For complex molecules or to provide irrefutable proof of structure, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other.[4] For this compound, a COSY spectrum would show a correlation between H3 and H4, and between H5 and H7.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[4] This is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton. For example, H1 would show a correlation to C8a and C3, and H7 would show correlations to C5 and C8a.
Data Analysis and Comparison with Alternatives
The acquired ¹H NMR spectrum should be carefully analyzed and compared with the predicted spectrum.
-
Chemical Shifts: The experimental chemical shifts should be in close agreement with the predicted values.
-
Multiplicities and Coupling Constants: The splitting patterns and the magnitude of the coupling constants are critical for confirming the connectivity of the protons. The characteristic ¹H-¹⁹F coupling will be a key indicator for the position of the fluorine atom.
-
Integration: The integral of each signal should correspond to the number of protons it represents (in this case, each signal should integrate to 1H).
By comparing the experimental data with the predicted spectrum and the expected spectra of potential isomers, a definitive structural assignment can be made. For example, 5-bromo-7-fluoroisoquinoline would exhibit a different set of coupling patterns and chemical shifts due to the different positions of the substituents.
Workflow for Structural Validation
Caption: Workflow for the structural validation of this compound.
Conclusion
The structural validation of this compound by ¹H NMR spectroscopy is a systematic process that combines theoretical prediction with rigorous experimental verification. By carefully considering the electronic effects of the substituents and employing a comprehensive set of 1D and 2D NMR experiments, researchers can unambiguously confirm the molecular structure, ensuring the integrity of their synthetic work and the reliability of subsequent biological or medicinal chemistry studies. This guide provides the foundational knowledge and a practical framework for achieving this critical analytical goal.
References
A Comparative Guide to Palladium Catalysts for Isoquinoline Synthesis
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active natural products.[1][2][3] The development of efficient and versatile synthetic routes to substituted isoquinolines is therefore a topic of significant interest for researchers in drug discovery and development. Among the various synthetic strategies, palladium-catalyzed reactions have emerged as powerful tools for the construction of the isoquinoline framework, offering high efficiency and broad functional group tolerance.[4][5][6]
This guide provides a comparative overview of various palladium catalyst systems for isoquinoline synthesis, drawing upon key findings from the primary literature. We will delve into the nuances of catalyst selection, explore the mechanistic underpinnings of these transformations, and provide a detailed experimental protocol for a representative synthesis. Our aim is to equip researchers with the knowledge to make informed decisions when selecting a palladium catalyst for their specific isoquinoline synthesis needs.
The Landscape of Palladium-Catalyzed Isoquinoline Synthesis: A Comparative Overview
A variety of palladium-catalyzed methods have been developed for the synthesis of isoquinolines, each with its own set of advantages and catalyst preferences. The choice of the palladium source, ligand, and additives is critical for achieving optimal reactivity and selectivity. Below, we compare several prominent palladium-catalyzed approaches to isoquinoline synthesis.
C-H Activation and Annulation Strategies
Direct C-H activation has become an increasingly popular and atom-economical approach for constructing isoquinoline skeletons.[5][7] These methods typically involve the palladium-catalyzed reaction of a substituted arene bearing a directing group with an alkyne or allene coupling partner.
A notable example is the palladium-catalyzed C-H activation/annulation of N-methoxy benzamides with 2,3-allenoic acid esters to afford 3,4-substituted hydroisoquinolones.[1] A study by Qi et al. demonstrated that the choice of palladium catalyst significantly impacts the reaction yield.[1]
Table 1: Comparison of Palladium Catalysts for the Synthesis of 3,4-dihydroisoquinolin-1(2H)-ones via C-H Activation/Annulation [1]
| Catalyst | Oxidant | Additive | Yield (%) |
| Pd(OAc)₂ | Ag₂CO₃ | DIPEA | 75 |
| Pd(CH₃CN)₂Cl₂ | Ag₂CO₃ | DIPEA | 87 |
| PdCl₂ | Ag₂CO₃ | DIPEA | 68 |
As the data indicates, Pd(CH₃CN)₂Cl₂ proved to be the most effective catalyst for this transformation, affording the desired product in the highest yield.[1] The proposed mechanism involves the formation of a five-membered cyclopalladated intermediate, followed by coordination and insertion of the allene.[1]
Larock-Type Heteroannulation
The Larock indole synthesis, a palladium-catalyzed heteroannulation of an ortho-iodoaniline and a disubstituted alkyne, has been adapted for the synthesis of isoquinolines. This methodology offers a convergent approach to constructing 3,4-disubstituted isoquinolines.[8]
Recent work has focused on the development of asymmetric versions of the Larock isoquinoline synthesis to access axially chiral isoquinolines.[8] In this context, the combination of a palladium precursor and a chiral phosphine ligand is crucial for achieving high enantioselectivity.
Table 2: Evaluation of Palladium Precursors and Ligands for Asymmetric Larock Isoquinoline Synthesis [8]
| Palladium Source | Chiral Ligand | Base | Solvent | Yield (%) | er |
| Pd(OAc)₂ | (R)-Binap | K₃PO₄ | PhCl | 20 | 60:20 |
| Pd(OAc)₂ | Walphos SL-W002-1 | Cs₂CO₃ | DCM | 98 | 97.5:2.5 |
| Pd(TFA)₂ | (R)-Binap | Cs₂CO₃ | DCM | 50 | 73.5:26.5 |
| Pd(OAc)₂ | (R)-Difluorphos | Cs₂CO₃ | DCM | low | low |
The data clearly demonstrates the superiority of the Pd(OAc)₂/Walphos SL-W002-1 catalytic system in terms of both yield and enantioselectivity for this specific transformation.[8]
Sequential α-Arylation and Cyclization
A powerful strategy for the synthesis of polysubstituted isoquinolines involves a palladium-catalyzed α-arylation of ketones followed by a cyclization reaction.[2][3] This approach allows for the convergent assembly of the isoquinoline core from readily available starting materials. The success of the initial α-arylation step is highly dependent on the choice of palladium catalyst and ligand.
Experimental Protocol: Palladium-Catalyzed Synthesis of 3,4-dihydroisoquinolin-1(2H)-ones
This protocol is adapted from the work of Qi et al. for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones via a palladium-catalyzed C-H activation/annulation reaction.[1]
Materials:
-
N-methoxybenzamide (0.50 mmol)
-
2,3-allenoic acid ester (1.5 mmol, 3 equiv.)
-
Pd(CH₃CN)₂Cl₂ (0.05 mmol, 10 mol%)
-
Ag₂CO₃ (1.0 mmol, 2 equiv.)
-
DIPEA (1.0 mmol, 2 equiv.)
-
Toluene (10 mL)
Procedure:
-
To a sealed reaction tube, add N-methoxybenzamide (0.50 mmol), 2,3-allenoic acid ester (1.5 mmol), Pd(CH₃CN)₂Cl₂ (0.05 mmol), Ag₂CO₃ (1.0 mmol), and DIPEA (1.0 mmol).
-
Add toluene (10 mL) to the reaction tube.
-
Seal the tube and heat the reaction mixture at 85 °C for 4 hours.
-
After cooling to room temperature, the reaction mixture is filtered and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3,4-dihydroisoquinolin-1(2H)-one.
Experimental Workflow Diagram:
Caption: Experimental workflow for the palladium-catalyzed synthesis of 3,4-dihydroisoquinolin-1(2H)-ones.
Mechanistic Insights: The Catalytic Cycle
Understanding the underlying mechanism of a palladium-catalyzed reaction is crucial for optimizing reaction conditions and extending the substrate scope. The following diagram illustrates a plausible catalytic cycle for the palladium-catalyzed C-H activation/annulation of N-methoxybenzamide with a 2,3-allenoic acid ester.[1]
Caption: Plausible catalytic cycle for the palladium-catalyzed C-H activation/annulation reaction.
The catalytic cycle is initiated by the coordination of the palladium(II) catalyst to the N-methoxybenzamide, followed by C-H activation to form a five-membered cyclopalladated intermediate.[1] Subsequent insertion of the allene and reductive elimination releases the desired product and a palladium(0) species. The palladium(0) is then reoxidized to palladium(II) by the silver carbonate oxidant to complete the catalytic cycle.[1]
Conclusion
Palladium catalysis offers a powerful and versatile platform for the synthesis of a wide array of isoquinoline derivatives. The choice of the specific palladium catalyst, including the palladium precursor and associated ligands, is a critical parameter that must be carefully optimized for each specific transformation. As demonstrated in this guide, a systematic comparison of different catalyst systems, guided by an understanding of the underlying reaction mechanism, is essential for achieving high yields and selectivities. The continued development of novel and more efficient palladium catalysts will undoubtedly further expand the synthetic chemist's toolbox for accessing this important class of heterocyclic compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. pnas.org [pnas.org]
- 3. Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Modular synthesis of dihydro-isoquinolines: palladium-catalyzed sequential C(sp2)–H and C(sp3)–H bond activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Efficacy of 8-Bromo-6-fluoroisoquinoline in Antimicrobial Assays: A Comparative Guide
Introduction: The Pressing Need for Novel Antimicrobial Scaffolds
The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health. The diminishing efficacy of existing antibiotic classes necessitates an urgent and innovative approach to the discovery and development of new chemical entities with potent antimicrobial activity. Within this landscape, heterocyclic compounds, particularly isoquinoline and its derivatives, have emerged as a promising scaffold for the design of novel therapeutic agents. Their diverse biological activities, coupled with synthetic tractability, make them a focal point of contemporary medicinal chemistry.
This guide provides a comprehensive technical overview of the potential antimicrobial efficacy of a specific halogenated isoquinoline derivative: 8-Bromo-6-fluoroisoquinoline . While direct antimicrobial data for this precise molecule is not yet extensively published, this document will synthesize available information on structurally related compounds to build a strong inferential case for its potential activity. We will delve into the established structure-activity relationships (SAR) of halogenated quinolines and isoquinolines, compare its potential profile to widely-used fluoroquinolone antibiotics, and provide detailed, standardized protocols for its in vitro evaluation. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of next-generation antimicrobial agents.
The Rationale for Halogenation: Enhancing Antimicrobial Potency
The introduction of halogen atoms, such as bromine and fluorine, into the isoquinoline scaffold is a well-established strategy to modulate the molecule's physicochemical and biological properties. Halogenation can significantly influence a compound's lipophilicity, metabolic stability, and, most critically, its binding affinity to biological targets.
-
Fluorine Substitution: The presence of a fluorine atom, as seen at the 6-position of the target molecule, is a hallmark of the highly successful fluoroquinolone class of antibiotics. This substitution is known to enhance cell penetration and can significantly improve the inhibition of key bacterial enzymes like DNA gyrase and topoisomerase IV.
-
Bromine Substitution: The incorporation of a bromine atom, particularly at the 8-position, has been shown in related quinoline structures to enhance potency against resistant bacterial strains. This is thought to be due to favorable interactions within the enzyme's active site, potentially overcoming mutations that confer resistance to other quinolones.
Therefore, the dual halogenation in this compound presents a compelling chemical rationale for potent antimicrobial activity.
Comparative Analysis: Potential Efficacy Against Established Agents
To contextualize the potential of this compound, it is essential to compare its anticipated antimicrobial profile with that of established fluoroquinolones, such as Ciprofloxacin and Levofloxacin. These agents are broad-spectrum antibiotics with well-characterized efficacy against a wide range of Gram-positive and Gram-negative bacteria.
| Compound | Class | General Spectrum of Activity | Known Mechanism of Action |
| This compound (Predicted) | Halogenated Isoquinoline | Potentially broad-spectrum, with possible enhanced activity against resistant Gram-positive bacteria. | Inhibition of bacterial DNA gyrase and topoisomerase IV. |
| Ciprofloxacin | Fluoroquinolone | Broad-spectrum, with excellent activity against Gram-negative bacteria. | Inhibition of bacterial DNA gyrase and topoisomerase IV.[1] |
| Levofloxacin | Fluoroquinolone | Broad-spectrum, with enhanced activity against Gram-positive bacteria compared to Ciprofloxacin. | Inhibition of bacterial DNA gyrase and topoisomerase IV. |
While speculative, the unique halogenation pattern of this compound suggests it may exhibit a favorable therapeutic window, potentially with improved activity against certain resistant phenotypes.
Inferred Antimicrobial Activity from Structurally Related Compounds
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Alkynyl Isoquinoline (HSN584) | Staphylococcus aureus (MRSA) | 4 | [2] |
| Alkynyl Isoquinoline (HSN739) | Staphylococcus aureus (MRSA) | 8 | [2] |
| Tricyclic Isoquinoline (8d) | Staphylococcus aureus | 16 | [3] |
| Tricyclic Isoquinoline (8f) | Staphylococcus aureus | 32 | [3] |
| Halogenated Quinoline (HQ 2) | Staphylococcus epidermidis (MRSE) | 0.59 µM | [4] |
| Ciprofloxacin | Escherichia coli | 0.015 - 1 | |
| Levofloxacin | Staphylococcus aureus | 0.12 - 2 |
Note: The MIC values for Ciprofloxacin and Levofloxacin are general ranges and can vary depending on the specific strain and testing conditions.
The data from these related compounds suggests that the isoquinoline scaffold, particularly when modified, can exhibit potent antibacterial activity, with MIC values in the low microgram per milliliter range against clinically relevant pathogens.
Experimental Protocols for Antimicrobial Efficacy Testing
To rigorously evaluate the antimicrobial efficacy of this compound, standardized in vitro susceptibility testing methods are essential. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is the gold standard for determining the MIC of an antimicrobial agent.
Principle: A standardized suspension of the test bacterium is inoculated into a series of wells containing two-fold serial dilutions of the antimicrobial agent. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the bacterium after a defined incubation period.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Stock Solution:
-
Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution.
-
-
Preparation of Microdilution Plates:
-
Using a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.
-
Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of an antimicrobial agent required to kill a bacterium.
Principle: Following the determination of the MIC, an aliquot from each well showing no visible growth is subcultured onto an antibiotic-free agar medium. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of viable bacteria.
Step-by-Step Methodology:
-
Perform MIC Assay:
-
Complete the broth microdilution assay as described above.
-
-
Subculturing:
-
From each well that shows no visible growth in the MIC assay, plate a fixed volume (e.g., 10 µL) onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
-
Determination of MBC:
-
Count the number of colonies on each plate.
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.
-
Predicted Mechanism of Action: Targeting Bacterial Topoisomerases
Based on the structural similarity of this compound to the well-established fluoroquinolone antibiotics, its primary mechanism of action is predicted to be the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.
These enzymes are crucial for bacterial DNA replication, repair, and recombination. They introduce transient double-strand breaks in the DNA to allow for strand passage, and then reseal the breaks. Quinolone antibiotics stabilize the covalent complex between the topoisomerase and the cleaved DNA, leading to an accumulation of double-strand breaks and ultimately, bacterial cell death.
Caption: Predicted Mechanism of Action of this compound.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, candidate in the search for novel antimicrobial agents. Its chemical structure, featuring key halogen substitutions known to enhance antibacterial activity, provides a strong rationale for its potential efficacy. The comparative analysis with established fluoroquinolones and the inferred activity from related isoquinoline derivatives suggest that this compound warrants further investigation.
The immediate next steps for the scientific community should involve the synthesis of this compound and its rigorous evaluation using the standardized antimicrobial susceptibility testing protocols outlined in this guide. A comprehensive assessment of its MIC and MBC values against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, is paramount. Subsequent studies should focus on elucidating its precise mechanism of action, evaluating its cytotoxicity against mammalian cell lines to determine its therapeutic index, and exploring its in vivo efficacy in animal models of infection. The insights gained from such studies will be crucial in determining the true potential of this compound as a lead compound for the development of a new generation of antimicrobial drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the synthesis of 8-Bromo-6-fluoroisoquinoline against other methods
An In-Depth Guide to the Synthesis of 8-Bromo-6-fluoroisoquinoline: A Comparative Benchmarking Study
For researchers and professionals in the field of drug development, the isoquinoline scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic therapeutic agents.[1] The specific derivative, this compound, represents a valuable and highly functionalized building block. The strategic placement of the fluorine and bromine atoms offers distinct opportunities for subsequent chemical modifications, such as cross-coupling reactions, making it a pivotal intermediate in the synthesis of complex molecular architectures.[2]
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive benchmark of synthetic methodologies for preparing this compound and its immediate precursors. We will move beyond a simple recitation of protocols to dissect the underlying chemical logic, compare performance metrics, and provide detailed, field-tested experimental procedures. Our focus is on empowering researchers to make informed decisions based on a blend of classical foundations and modern, high-efficiency innovations.
The Strategic Importance of the Isoquinoline Core
The isoquinoline nucleus is a privileged structure in pharmacology, renowned for its presence in compounds exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and antihypertensive properties.[3][4] Traditional methods for constructing this bicyclic system, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, have been instrumental but often rely on harsh acidic conditions and can be limited in scope, particularly for electron-deficient aromatic precursors.[5] This has spurred the development of novel, more versatile synthetic strategies, including transition-metal-catalyzed C-H activation and directed metallation, which offer improved yields and functional group tolerance.[6][7]
Comparative Analysis of Synthetic Strategies
The synthesis of a polysubstituted aromatic system like this compound presents a significant regiochemical challenge. The selection of a synthetic route must carefully consider how to control the placement of substituents and the formation of the heterocyclic ring. We will compare two fundamentally different approaches: a classical acid-catalyzed cyclization method and a modern, directed ortho-lithiation strategy.
Method 1: The Bischler-Napieralski Reaction
A cornerstone of isoquinoline synthesis, the Bischler-Napieralski reaction involves the intramolecular electrophilic cyclization of a β-arylethylamide using a strong dehydrating agent, typically a Lewis acid like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[8][9][10] The reaction proceeds through the formation of a 3,4-dihydroisoquinoline, which can then be dehydrogenated to the aromatic isoquinoline.[11]
Causality Behind Experimental Choices:
-
Starting Material : To synthesize the target molecule, one would need to start with N-(2-(3-bromo-5-fluorophenyl)ethyl)formamide. The electron-withdrawing nature of both the bromine and fluorine atoms makes the aromatic ring less nucleophilic, posing a significant challenge for the electrophilic aromatic substitution step. This often necessitates harsher reaction conditions (higher temperatures, stronger acids) which can lead to lower yields and side product formation.[10]
-
Dehydrating Agent : Phosphorus oxychloride (POCl₃) is a common choice as it activates the amide carbonyl, making it a better electrophile for the intramolecular cyclization.[12]
Method 2: Directed ortho-Lithiation Strategy
Directed ortho-lithiation (DoM) is a powerful modern technique for achieving regioselective functionalization of aromatic rings. A directing metalation group (DMG) on the ring coordinates to an organolithium base (like n-butyllithium), directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be trapped with an electrophile. For the synthesis of 8-fluoro-3,4-dihydroisoquinoline, a precursor to our target, the fluorine atom itself can serve as a weak directing group, but a more powerful DMG is typically employed for efficiency.[13] A pivaloyl-protected amine is an excellent choice.
Causality Behind Experimental Choices:
-
Starting Material : The synthesis begins with 2-(3-fluorophenyl)ethan-1-amine. The amine is protected with a pivaloyl group (Me₃C-COCl). This N-pivaloyl group is a potent directing group for the subsequent lithiation step.[13]
-
Lithiation & Formylation : The protected amine undergoes lithiation at the position ortho to the fluorine atom, guided by the pivaloyl group. This highly regioselective step is the key advantage of this method. The resulting organolithium intermediate is then trapped with dimethylformamide (DMF) to introduce a formyl (aldehyde) group.
-
Cyclization : Acid-catalyzed cyclization of the resulting aldehyde, accompanied by the cleavage of the pivaloyl protecting group, yields the 8-fluoro-3,4-dihydroisoquinoline hydrochloride.[13] The final bromination step would then be performed.
Performance Benchmarking
The following table summarizes the key performance indicators and characteristics of the two primary synthetic approaches.
| Metric | Bischler-Napieralski Reaction (Hypothetical) | Directed ortho-Lithiation Strategy |
| Key Advantage | Well-established, classical method | Excellent regiochemical control, milder conditions |
| Starting Materials | β-(3-Bromo-5-fluorophenyl)ethylamine | 2-(3-Fluorophenyl)ethanamine, Pivaloyl chloride, BuLi, DMF |
| Key Reagents | POCl₃, P₂O₅ (strong Lewis acids) | n-Butyllithium (strong base), DMF, HCl |
| Reaction Conditions | High temperatures (reflux)[9] | Low to ambient temperatures (-78°C to 25°C)[13] |
| Expected Yield | Moderate to Low (due to deactivating groups) | High (reported 68% over two steps for key intermediate)[13] |
| Scalability | Can be challenging due to harsh conditions | Generally good, but requires strict anhydrous conditions |
| Green Chemistry | Poor (use of stoichiometric strong acids) | Moderate (use of organolithium reagents, but better atom economy) |
| Key Challenge | Poor regioselectivity and low reactivity of the deactivated ring | Requires handling of pyrophoric and moisture-sensitive reagents |
Visualization of Synthetic Pathways
The diagrams below illustrate the logical flow of the two benchmarked synthetic routes.
Caption: Workflow for the Bischler-Napieralski synthesis route.
Caption: Workflow for the Directed ortho-Lithiation strategy.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies. The directed lithiation protocol is adapted from a peer-reviewed synthesis of the key 8-fluoro intermediate.[13]
Protocol 1: Synthesis of 8-Fluoro-3,4-dihydroisoquinoline via Directed Lithiation
This protocol is a three-step process involving protection, directed lithiation/formylation, and cyclization/deprotection.
Step 1: N-Pivaloyl Protection
-
Dissolve 2-(3-fluorophenyl)ethan-1-amine (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Add triethylamine (Et₃N) (1.2 eq) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add pivaloyl chloride (Me₃C-COCl) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Perform an aqueous workup, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-pivaloyl protected amine. A reported yield for this step is ~99%.[13]
Step 2: Directed ortho-Lithiation and Formylation
-
Under an inert nitrogen atmosphere, dissolve the N-pivaloyl protected amine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) (1.1 eq) dropwise, maintaining the temperature at -78°C. Stir for 2 hours.
-
Add dimethylformamide (DMF) (1.5 eq) to the reaction mixture.
-
Allow the solution to slowly warm to room temperature and stir for 1 hour.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate, dry the combined organic layers, and concentrate. Purify the crude product via column chromatography.
Step 3: Acid-Catalyzed Cyclization and Deprotection
-
Dissolve the crude aldehyde from the previous step in a mixture of dichloromethane and 10-15% aqueous hydrochloric acid (HCl).
-
Stir the biphasic mixture vigorously at room temperature for 24 hours.
-
Separate the aqueous layer, which contains the hydrochloride salt of the product.
-
Wash the aqueous layer with diethyl ether to remove any organic impurities.
-
Evaporate the aqueous layer to yield 8-fluoro-3,4-dihydroisoquinoline hydrochloride hydrate as a solid. A reported yield for steps 2 and 3 combined is 68-74%.[13]
Step 4: Bromination (Proposed)
-
The resulting 8-fluoro-3,4-dihydroisoquinoline can be dehydrogenated to 8-fluoroisoquinoline using a catalyst like Pd/C.
-
Subsequent electrophilic bromination using N-Bromosuccinimide (NBS) in a strong acid like H₂SO₄ at low temperatures would likely favor bromination at the C5 or C8 position.[14] Given the presence of the C8-fluoro substituent, careful optimization would be required to achieve the desired this compound, though direct synthesis of the brominated precursor is more common. A more direct route involves starting with a pre-brominated phenyl-ethylamine.
Conclusion and Recommendations
For the synthesis of this compound, the directed ortho-lithiation strategy offers a demonstrably superior approach compared to classical methods like the Bischler-Napieralski reaction. Its primary advantage is the exceptional regiochemical control afforded by the directing group, which overcomes the challenges posed by the electronically deactivated aromatic ring. While it requires the handling of air-sensitive reagents, the significantly higher yields and milder reaction conditions make it the recommended pathway for laboratory-scale synthesis.[13]
In contrast, the Bischler-Napieralski reaction, while historically significant, would likely suffer from low yields and potential side reactions due to the harsh, high-temperature acidic conditions required to force the cyclization of the deactivated substrate. For researchers in drug development, where efficiency, predictability, and yield are paramount, the modern directed lithiation method provides a more robust and reliable platform for accessing this critical synthetic intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 4. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 10. Bischler-Napieralski Reaction [organic-chemistry.org]
- 11. Isoquinoline - Wikipedia [en.wikipedia.org]
- 12. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 13. mdpi.com [mdpi.com]
- 14. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
A Comparative Guide to the Structural Analysis of 8-Bromo-6-fluoroisoquinoline Reaction Products
This guide provides an in-depth technical comparison of the primary reaction products derived from 8-bromo-6-fluoroisoquinoline. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural analysis of compounds synthesized via Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr). The narrative emphasizes the causality behind experimental choices and provides a framework for the structural validation of these key molecular classes.
Introduction: The Strategic Importance of this compound
This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry. The isoquinoline scaffold is a privileged structure found in numerous biologically active compounds. The strategic placement of the bromine atom at the C-8 position and a fluorine atom at the C-6 position imparts distinct reactivity and physicochemical properties. The C-8 bromine serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of molecular fragments. The C-6 fluorine atom, with its high electronegativity, modulates the electronic properties of the aromatic system, influencing reaction rates, metabolic stability, and potential intermolecular interactions such as hydrogen bonding.[1]
This guide will explore the three principal reaction pathways for the functionalization of this compound, offering a comparative analysis of their products through the lens of structural characterization.
I. Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[2] For this compound, this reaction is the premier method for introducing aryl, heteroaryl, or vinyl substituents at the C-8 position, leading to the synthesis of novel biaryl and styrenyl isoquinoline derivatives.
Mechanistic Considerations and the Role of Substituents
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The reactivity of the C-Br bond at the 8-position is paramount. The electron-withdrawing nature of the isoquinoline nitrogen and the C-6 fluorine atom is expected to enhance the rate of oxidative addition of the palladium(0) catalyst to the C-Br bond.
The 6-fluoro substituent, while primarily exerting an inductive electron-withdrawing effect, does not sterically hinder the approach of the palladium catalyst to the C-8 position, making this a highly favorable transformation.
Structural Analysis of 8-Aryl-6-fluoroisoquinolines
The successful synthesis of an 8-aryl-6-fluoroisoquinoline is confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most telling evidence is the disappearance of the signal corresponding to the proton at the C-8 position in the starting material and the appearance of new aromatic signals from the coupled aryl group. The remaining isoquinoline protons will exhibit characteristic shifts and coupling patterns. The proton at C-7 will likely appear as a doublet, coupled to the C-6 fluorine.
-
¹³C NMR: The carbon spectrum will show the disappearance of the C-Br signal and the appearance of new signals for the arylated ring. The C-6 carbon will exhibit a large C-F coupling constant.
-
¹⁹F NMR: A singlet in the ¹⁹F NMR spectrum will confirm the integrity of the C-F bond.
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the product. The fragmentation pattern will be indicative of the newly formed biaryl linkage.
| Technique | Starting Material (this compound) | Product (8-Aryl-6-fluoroisoquinoline) |
| ¹H NMR | Presence of a signal for the C-8 proton. | Absence of the C-8 proton signal; appearance of new aromatic signals. |
| ¹³C NMR | Signal for the carbon atom attached to bromine (C-8). | Absence of the C-Br signal; new aromatic carbon signals. |
| MS | Isotopic pattern characteristic of a monobrominated compound. | Molecular ion corresponding to the coupled product. |
II. Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a wide range of arylamines.[4] This reaction is particularly valuable for synthesizing 8-amino-6-fluoroisoquinoline derivatives, which are important pharmacophores.
Mechanistic Insights and Ligand Selection
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[5] The choice of phosphine ligand is critical for the success of this reaction, as it influences the rate of both the oxidative addition and reductive elimination steps. Sterically hindered and electron-rich ligands are often employed to promote these key steps.[6]
Structural Elucidation of 8-Amino-6-fluoroisoquinolines
The formation of a C-N bond at the C-8 position leads to distinct changes in the spectroscopic data.
NMR Spectroscopy:
-
¹H NMR: The disappearance of the C-8 proton signal is a key indicator. A new signal for the N-H proton will appear, which is often broad and can be exchanged with D₂O. Protons on the alpha-carbon of the newly introduced amino substituent will also be visible.
-
¹³C NMR: The C-8 carbon signal will shift significantly upfield upon replacement of the bromine atom with a nitrogen atom.
Mass Spectrometry:
The mass spectrum will show the molecular ion corresponding to the aminated product. The fragmentation pattern may involve cleavage of the C-N bond or fragmentation of the amine substituent.
| Product Class | Key ¹H NMR Features | Key ¹³C NMR Features | Expected MS Fragmentation |
| 8-Aryl-6-fluoroisoquinolines | New aromatic signals, absence of C8-H. | New aromatic signals, absence of C-Br signal. | Fragmentation of the biaryl linkage. |
| 8-Amino-6-fluoroisoquinolines | N-H signal (exchangeable), signals for amine alkyl/aryl groups. | Upfield shift of C8 signal. | Loss of the amine substituent. |
| 8-Alkoxy-6-fluoroisoquinolines | Characteristic signals for the alkoxy group (e.g., -OCH₃ singlet). | Upfield shift of C8 signal, new signal for the alkoxy carbon. | Cleavage of the ether bond. |
III. Nucleophilic Aromatic Substitution (SNAr)
While the C-Br bond is the primary site for cross-coupling, the isoquinoline ring is also susceptible to nucleophilic aromatic substitution (SNAr), particularly due to the activating effect of the ring nitrogen.[7] In the case of this compound, the C-6 position, bearing the highly electronegative fluorine atom, could potentially undergo SNAr with strong nucleophiles. However, the C-Br bond is generally a better leaving group than the C-F bond in palladium-catalyzed reactions. Conversely, in SNAr, fluoride is often a better leaving group than bromide if the addition of the nucleophile is the rate-determining step.[8]
Regioselectivity and Reaction Conditions
The regioselectivity of SNAr on dihalogenated isoquinolines can be complex. The position of nucleophilic attack is influenced by the stability of the intermediate Meisenheimer complex.[9] The electron-withdrawing nitrogen atom strongly activates the C-1 and C-3 positions to nucleophilic attack. The 6-fluoro and 8-bromo substituents also influence the electron density of the carbocyclic ring. Reactions with potent nucleophiles like alkoxides or thiolates under thermal conditions may lead to substitution at either the C-6 or C-8 position, or potentially at other activated sites. Careful control of reaction conditions and choice of nucleophile are crucial to achieve selective substitution.
Structural Confirmation of SNAr Products
Distinguishing between C-6 and C-8 substituted isomers is a key analytical challenge.
NMR Spectroscopy:
-
¹H NMR: The coupling patterns of the remaining aromatic protons are critical for distinguishing isomers. For a C-6 substituted product, the characteristic C-F coupling will be absent. For a C-8 substituted product, the proton at C-8 will be absent.
-
¹⁹F NMR: The absence of a signal in the ¹⁹F NMR spectrum is definitive proof of substitution at the C-6 position.
-
2D NMR (NOESY/ROESY): Through-space correlations between the protons of the new substituent and the remaining isoquinoline protons can unambiguously determine the site of substitution. For example, a NOE between the protons of an 8-alkoxy group and the proton at C-7 would confirm the regiochemistry.
X-ray Crystallography:
For unambiguous structural determination, especially in cases of ambiguous regiochemistry, single-crystal X-ray diffraction is the gold standard. It provides a definitive three-dimensional structure of the molecule.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is adapted from established procedures for similar bromoquinoline systems.[2]
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed mixture of toluene and water (4:1, v/v).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Representative Protocol for Buchwald-Hartwig Amination of this compound
This protocol is based on standard conditions for the amination of aryl bromides.[10]
-
To a flame-dried Schlenk flask, add Pd₂(dba)₃ (0.02 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Evacuate and backfill the flask with argon.
-
Add a solution of this compound (1.0 equiv.) in anhydrous toluene, followed by the amine (1.2 equiv.).
-
Heat the mixture to 100 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Conclusion
The functionalization of this compound through Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution provides a powerful platform for the synthesis of novel compounds with potential applications in drug discovery. A thorough structural analysis of the reaction products is paramount for confirming the desired chemical transformation and for understanding the structure-activity relationships of the resulting molecules. This guide provides a framework for predicting and confirming the structures of these important classes of isoquinoline derivatives, emphasizing the interplay of reaction mechanism and modern spectroscopic techniques.
References
- 1. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. 6-Bromo-8-fluoroisoquinolin-3-amine | 1260815-69-7 | Benchchem [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Comparative Reactivity of Bromo- and Iodo-isoquinolines in Catalysis: A Guide for Synthetic Chemists
In the landscape of medicinal chemistry and materials science, the isoquinoline scaffold is a privileged heterocycle, forming the core of numerous pharmaceuticals and functional materials. The strategic functionalization of this nucleus, often accomplished through transition-metal-catalyzed cross-coupling reactions, is a cornerstone of modern drug development. A critical decision in this process is the choice of the halide on the isoquinoline starting material. This guide provides an in-depth comparison of the reactivity of bromo- and iodo-isoquinolines in common catalytic transformations, supported by experimental data and mechanistic insights, to inform rational substrate selection and reaction optimization.
The Halogen Effect: A Fundamental Reactivity Dichotomy
The choice between a bromo- or iodo-substituent on an isoquinoline ring is not trivial; it fundamentally dictates the reaction kinetics and, often, the feasibility of a given cross-coupling reaction. The generally accepted reactivity trend for halogens in the rate-determining oxidative addition step of most cross-coupling cycles is: I > Br > Cl > F. This trend is primarily governed by the carbon-halogen (C-X) bond dissociation energy (BDE). The C-I bond is significantly weaker than the C-Br bond, making it easier to break and thus facilitating the initial oxidative addition of the palladium catalyst, which is often the rate-limiting step.
While iodo-isoquinolines are typically more reactive and require milder reaction conditions, they are also generally more expensive, less stable, and may exhibit lower functional group tolerance compared to their bromo-counterparts. Bromo-isoquinolines, while more stable and cost-effective, often necessitate more forcing conditions—higher temperatures, stronger bases, or more sophisticated, electron-rich ligands—to achieve comparable yields.
Reactivity in Key Cross-Coupling Reactions
The difference in reactivity is most evident when comparing their performance in the workhorse reactions of synthetic chemistry: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. When comparing halo-isoquinolines, the higher reactivity of the iodo-derivative is consistently observed. For instance, coupling of 1-iodo-isoquinoline with a boronic acid can often proceed at lower temperatures and with lower catalyst loadings than the corresponding 1-bromo-isoquinoline.
Table 1: Comparative Data for Suzuki-Miyaura Coupling of 1-Halo-isoquinolines
| Halogen (X) | Catalyst System | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| Iodine (I) | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | 80 | 4 | 92 | |
| Bromine (Br) | Pd(OAc)₂/SPhos (2 mol%) | K₃PO₄ | 110 | 12 | 88 |
As the data suggests, the iodo-isoquinoline proceeds to a high yield under milder conditions with a standard tetrakis(triphenylphosphine)palladium(0) catalyst. In contrast, the more challenging bromo-isoquinoline requires a more active catalyst system, featuring a highly active phosphine ligand (SPhos), a stronger base, and higher temperatures to achieve a similar outcome.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Buchwald-Hartwig Amination: C-N Bond Formation
In C-N cross-coupling, the disparity in reactivity is equally pronounced. Iodo-isoquinolines can often be coupled with a variety of amines using simpler palladium/phosphine ligand systems. Bromo-isoquinolines typically demand more electron-rich and sterically hindered ligands, such as biarylphosphines (e.g., XPhos, RuPhos), to facilitate the challenging oxidative addition and subsequent reductive elimination steps.
A study on the amination of various halo-N-heterocycles demonstrated that while 4-iodoisoquinoline reacts efficiently, the corresponding 4-bromoisoquinoline requires a more specialized catalyst system to achieve high yields.
Table 2: Comparative Data for Buchwald-Hartwig Amination of 4-Halo-isoquinolines
| Halogen (X) | Catalyst/Ligand | Base | Temp (°C) | Yield (%) | Reference |
| Iodine (I) | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 100 | 95 | |
| Bromine (Br) | Pd(OAc)₂ / RuPhos | NaOtBu | 110 | 91 |
The need for a sophisticated ligand like RuPhos for the bromo-substrate highlights the increased difficulty of the catalytic transformation.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Experimental Protocols
The following are representative protocols that illustrate the different conditions required for the Suzuki-Miyaura coupling of a bromo- and an iodo-isoquinoline.
Protocol 1: Suzuki-Miyaura Coupling of 1-Iodo-isoquinoline (Milder Conditions)
-
Reaction Setup: To an oven-dried Schlenk flask, add 1-iodo-isoquinoline (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the flask, followed by a degassed solvent mixture of dioxane/water (4:1, 5 mL).
-
Reaction: Heat the mixture to 80 °C and stir for 4 hours, monitoring by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield 1-phenyl-isoquinoline.
Protocol 2: Suzuki-Miyaura Coupling of 1-Bromo-isoquinoline (Forcing Conditions)
-
Reaction Setup: To an oven-dried microwave vial, add 1-bromo-isoquinoline (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium phosphate (3.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the vial with argon or nitrogen.
-
Reagent Addition: In a glovebox, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add degassed toluene (5 mL).
-
Reaction: Seal the vial and heat the mixture to 110 °C for 12 hours, monitoring by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to yield 1-phenyl-isoquinoline.
Conclusion and Strategic Recommendations
The choice between bromo- and iodo-isoquinolines is a strategic one, balancing reactivity against cost and stability.
-
Iodo-isoquinolines are the substrates of choice for rapid synthesis, proof-of-concept studies, and reactions involving sensitive functional groups, as they allow for milder conditions and broader catalyst compatibility.
-
Bromo-isoquinolines are better suited for large-scale synthesis where cost is a major driver. Their use is enabled by the modern portfolio of highly active catalysts and ligands, although process optimization to identify robust conditions is often required.
Ultimately, a deep understanding of the principles of catalytic cross-coupling and the inherent reactivity differences between C-Br and C-I bonds empowers the medicinal or process chemist to make the most informed and efficient choice for their specific synthetic challenge.
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 8-Bromo-6-fluoroisoquinoline
For the modern researcher navigating the complexities of drug discovery and development, the ability to handle novel chemical entities with confidence and precision is paramount. 8-Bromo-6-fluoroisoquinoline, a halogenated isoquinoline derivative, presents as a key building block in the synthesis of innovative therapeutics. Its unique chemical structure, however, necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-tested information for the safe handling, storage, and disposal of this compound, ensuring the integrity of your research and the safety of your laboratory personnel.
Understanding the Risks: A Proactive Approach to Safety
This compound, like many halogenated heterocyclic compounds, is classified as an irritant and is harmful if swallowed.[1][2][3] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[4] Proactive risk mitigation begins with a comprehensive understanding of these hazards. The precautionary statements associated with this compound—such as avoiding contact with skin and eyes and preventing the formation of dust and aerosols—are not mere suggestions but critical directives rooted in its chemical reactivity and toxicological profile.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical control measure to prevent exposure. The following table outlines the recommended PPE for handling this compound in various laboratory settings. The principle of causality here is simple: the level of protection must be commensurate with the level of risk.
| Operation | Required Personal Protective Equipment (PPE) | Rationale |
| Weighing and Aliquoting (Solid) | - Disposable Nitrile Gloves- Chemical Splash Goggles- Lab Coat- N95 Respirator (or equivalent) | To prevent skin contact with the solid compound and protect eyes from airborne particles. A respirator is crucial to avoid inhalation of fine dust. |
| In-Solution Handling (e.g., reaction setup) | - Chemical-Resistant Gloves (e.g., Nitrile)- Chemical Splash Goggles- Lab Coat | Protects against accidental splashes of the dissolved compound.[6] |
| Large-Scale Operations or Potential for Aerosolization | - Chemical-Resistant Gloves- Face Shield worn over Chemical Splash Goggles- Chemical-Resistant Apron over Lab Coat- Full-face Respirator | Provides a higher level of protection for the face and respiratory system when there is an increased risk of splashes or aerosol generation.[7][8][9] |
| Emergency Spill Cleanup | - Chemical-Resistant Gloves- Chemical Splash Goggles- Lab Coat or Coveralls- Appropriate Respirator (based on spill size and ventilation) | Ensures comprehensive protection during the management of an unexpected release of the material.[5] |
Note on Glove Selection: While disposable nitrile gloves offer good protection against incidental contact, it is crucial to consult the glove manufacturer's compatibility data for prolonged handling or immersion.[7] Always inspect gloves for any signs of degradation before use.[5]
Operational Protocols: From Receipt to Disposal
A self-validating safety system is one where each step is designed to minimize risk and provide a clear, logical progression. The following protocols for handling this compound are designed with this principle in mind.
Receiving and Storage
-
Verification: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number (1935199-41-9), and appropriate hazard pictograms.[1]
-
Storage: Store the container in a tightly closed, dry, cool, and well-ventilated area.[5] Keep it segregated from incompatible materials, such as strong oxidizing agents.
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure a chemical fume hood is operational and the work area is clear of clutter. Have a spill kit readily accessible.
-
PPE Donning: Put on all required PPE as outlined in the table above.
-
Weighing: If working with the solid form, weigh the required amount in a chemical fume hood to minimize inhalation exposure.[5] Use anti-static tools to prevent ignition from electrostatic discharge.[5]
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands with soap and water.[5] Clean all contaminated surfaces.
Waste Disposal Plan
Proper disposal is a critical component of the chemical lifecycle, ensuring environmental protection and regulatory compliance.
-
Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, weighing paper, pipette tips) should be placed in a designated, labeled hazardous waste container.
-
Chemical Waste: Unused or waste quantities of this compound and its solutions must be disposed of as hazardous chemical waste. Do not discharge to sewer systems.[5]
-
Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4][5]
-
Container Decontamination: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. The decontaminated container can then be recycled or disposed of according to institutional and local regulations.[5]
Emergency Procedures: Spill Management Workflow
In the event of a spill, a clear and practiced response plan is essential to mitigate exposure and environmental contamination.
References
- 1. 1935199-41-9|this compound|BLD Pharm [bldpharm.com]
- 2. fishersci.ie [fishersci.ie]
- 3. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. epa.gov [epa.gov]
- 9. americanchemistry.com [americanchemistry.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
